5-Bromo-2-methyl-2H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZOHVHNTZTZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467850 | |
| Record name | 5-Bromo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465529-56-0 | |
| Record name | 5-Bromo-2-methyl-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465529-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-2H-indazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40467850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methyl-2H-indazole | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-methyl-2H-indazole: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
5-Bromo-2-methyl-2H-indazole is a pivotal heterocyclic building block in the landscape of modern drug discovery. As a functionalized indazole, it serves as a versatile scaffold for the synthesis of complex molecules with a wide array of pharmacological activities. The strategic placement of the bromine atom at the C5-position provides a reactive handle for advanced cross-coupling reactions, while the N2-methylation influences the molecule's steric and electronic properties, often playing a crucial role in modulating biological activity. This guide provides an in-depth analysis of the physicochemical properties, a detailed, field-proven synthesis protocol, and a discussion of the chemical reactivity and applications that make this compound an indispensable tool for researchers and scientists in medicinal chemistry and drug development.
Physicochemical and Spectroscopic Properties
Accurate characterization of a chemical entity is fundamental to its application in research. This section details the key physical and identifying properties of this compound.
Core Compound Identifiers
A summary of the essential identifiers and physicochemical properties for this compound is presented in Table 1. These properties are foundational for its use in synthetic chemistry, providing insights into its handling, reactivity, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrN₂ | [PubChem][1] |
| Molecular Weight | 211.06 g/mol | [PubChem][1] |
| CAS Number | 465529-56-0 | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| Canonical SMILES | CN1C=C2C=C(C=CC2=N1)Br | [PubChem][1] |
| Appearance | Off-white to light yellow solid (Predicted) | [ChemicalBook][2] |
| Boiling Point | 322.7 ± 15.0 °C (Predicted) | [ChemicalBook][2] |
| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [ChemicalBook][2] |
| Melting Point | Data not available. For comparison, the precursor 5-Bromo-1H-indazole has a melting point of 123-127 °C. | [Sigma-Aldrich][3] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the N-methyl group. The protons on the benzene ring (H4, H6, H7) would appear as doublets or doublets of doublets, with coupling constants typical for ortho and meta relationships. The H3 proton on the pyrazole ring would likely appear as a singlet further downfield. The N-CH₃ signal would be a sharp singlet, typically in the range of 4.0-4.3 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons from the pyrazole ring carbons and the N-methyl carbon.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M]⁺ would be observed around m/z 210 and 212, and the [M+H]⁺ peak would be found around m/z 211 and 213.[2]
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the regioselective N-methylation of its precursor, 5-Bromo-1H-indazole. A critical challenge in this synthesis is controlling the site of methylation, as direct alkylation can lead to a mixture of the desired N2-isomer and the thermodynamically more stable N1-isomer.[4]
Synthesis of Precursor: 5-Bromo-1H-indazole
The starting material, 5-Bromo-1H-indazole, can be synthesized from 4-bromo-2-methylaniline via a diazotization and cyclization reaction.
Experimental Protocol: Synthesis of 5-Bromo-1H-indazole [5]
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 40°C. Stir the solution for approximately 50 minutes.
-
Diazotization & Cyclization: To the reaction mixture, add potassium acetate (0.3 eq) followed by isoamyl nitrite (1.5 eq). Heat the solution to reflux (approx. 68°C) and maintain for 20 hours. Causality Note: The isoamyl nitrite serves as the diazotizing agent, which, upon heating, initiates an intramolecular cyclization to form the indazole ring.
-
Work-up & Hydrolysis: Cool the reaction to room temperature and remove the volatile solvents under reduced pressure. Add water and concentrated hydrochloric acid and heat the mixture to 50-55°C for 2 hours to hydrolyze the N-acetyl intermediate.
-
Neutralization & Extraction: Cool the solution and carefully basify with 50% sodium hydroxide to a pH of ~11, ensuring the temperature remains below 37°C. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter. Concentrate the filtrate and slurry the resulting solids with heptane. Filter and dry the product under vacuum to yield 5-Bromo-1H-indazole.
N2-Methylation of 5-Bromo-1H-indazole
Achieving regioselectivity for the N2-position is crucial. While various methods exist, conditions favoring the kinetic product often lead to higher yields of the 2H-indazole isomer. The Mitsunobu reaction is a powerful method for achieving this transformation with alcohols, proceeding with an inversion of stereochemistry, and in the context of N-alkylation of heterocycles, it can favor the formation of the N2-isomer.
Conceptual Protocol: N2-Methylation via Mitsunobu Reaction
-
Reaction Setup: To a solution of 5-Bromo-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as THF, add triphenylphosphine (PPh₃, 2.0 eq) and methanol (2.4 eq) at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 eq) to the cooled mixture. Causality Note: DEAD activates the triphenylphosphine, which then forms a phosphonium salt with methanol. The indazole anion acts as the nucleophile, attacking this complex. The steric and electronic environment of the N2-position often makes it the kinetically favored site of attack under these conditions.
-
Reaction Progression: Allow the reaction to stir at 0°C for a short period, then warm to a higher temperature (e.g., 50°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Purification: Upon completion, concentrate the reaction mixture and purify the residue using silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to separate the this compound from the N1-isomer and reaction byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate).
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate for creating diverse molecular libraries. Its reactivity is dominated by the C5-bromo substituent, which is an excellent handle for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is readily displaced through various cross-coupling methodologies, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amine groups.
-
Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or boronate esters in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) to introduce new aryl or heteroaryl moieties.[4] This reaction is fundamental to building the complex biaryl structures often found in kinase inhibitors and other targeted therapies.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C5-position. This is a key transformation for synthesizing compounds that target receptors and enzymes where an amine functionality is critical for binding.
-
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the C5-position and terminal alkynes, providing access to indazole derivatives with alkynyl functionalities, which can be further elaborated or may themselves contribute to biological activity.
Significance in Medicinal Chemistry
The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[4] The N2-substituted indazole motif is a key feature in several clinically successful drugs. A prominent example is Pazopanib , an FDA-approved tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, which features an N2-substituted indazole core.
The ability to functionalize this compound via cross-coupling allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. By varying the substituent at the C5-position, researchers can optimize potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).
Reactivity and Derivatization Pathways
The following diagram outlines the key reactive pathways for this compound, highlighting its role as a central hub for generating molecular diversity.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: The compound is classified with the following hazards:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is firmly rooted in its synthetic versatility. The N2-methylated indazole core is a recognized pharmacophore, and the C5-bromo group provides a reliable and efficient point for diversification through modern cross-coupling chemistry. This combination allows for the systematic and rapid generation of novel chemical entities for biological screening. This guide has provided the essential technical information, from synthesis to reactivity, to empower researchers to effectively utilize this powerful building block in the pursuit of new therapeutic agents.
References
- 1. This compound | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-BROMO-2-METHYL-2H-INDAZOLE CAS#: 590417-95-1 [m.chemicalbook.com]
- 3. 5-ブロモ-1H-インダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
5-Bromo-2-methyl-2H-indazole: A Technical Guide
CAS Number: 465529-56-0
This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-2H-indazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, and summarizes the current understanding of its biological significance.
Chemical and Physical Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 465529-56-0, is a substituted indazole derivative.[1] The indazole core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring. The "2H" designation indicates that the substituent (a methyl group in this case) is attached to the nitrogen atom at position 2 of the indazole ring. A bromine atom is substituted at the 5th position of the benzene ring.
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 465529-56-0 | PubChem[1] |
| Molecular Formula | C₈H₇BrN₂ | PubChem[1] |
| Molecular Weight | 211.06 g/mol | PubChem[1] |
| IUPAC Name | 5-bromo-2-methyl-1,2-dihydro-2H-indazole | PubChem[1] |
| SMILES | CN1N=C2C=C(Br)C=CC2=C1 | PubChem[1] |
| InChI | InChI=1S/C8H7BrN2/c1-11-8-5-6(9)2-3-7(8)10-4-11/h2-5H,1H3 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of 2H-indazoles can be challenging due to the potential for the formation of the isomeric 1H-indazoles. However, several regioselective synthetic methods have been developed. A common strategy for the synthesis of N2-substituted indazoles involves the alkylation of a pre-existing indazole core.
One plausible synthetic route to this compound involves the direct methylation of 5-bromo-1H-indazole. The regioselectivity of this reaction (N1 vs. N2 methylation) is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.
A general experimental protocol for the N-alkylation of indazoles is as follows:
General Protocol for N-methylation of 5-bromo-1H-indazole:
-
Materials: 5-bromo-1H-indazole, a methylating agent (e.g., methyl iodide, dimethyl sulfate), a suitable base (e.g., sodium hydride, potassium carbonate), and an anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).
-
Procedure:
-
To a solution of 5-bromo-1H-indazole in the chosen solvent, the base is added portion-wise at a controlled temperature (often 0 °C).
-
The mixture is stirred for a period to allow for the deprotonation of the indazole.
-
The methylating agent is then added dropwise to the reaction mixture.
-
The reaction is allowed to proceed at a specific temperature and for a duration that is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to isolate the desired this compound isomer.
-
It is important to note that the specific conditions will need to be optimized to favor the formation of the 2-methyl isomer over the 1-methyl isomer.
Biological Activity and Drug Development Potential
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2][3][4][5] Consequently, indazole derivatives have been extensively investigated for a wide range of therapeutic applications, including roles as kinase inhibitors in oncology, anti-inflammatory agents, and central nervous system drugs.[2][3]
Spectroscopic Data
The structural characterization of this compound is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for this compound are not provided in the readily available literature, a general description of the expected signals in ¹H and ¹³C NMR is provided below based on the known spectra of similar indazole derivatives.[6]
Expected ¹H NMR Spectral Data (in CDCl₃):
-
A singlet corresponding to the methyl protons (N-CH₃) is expected in the upfield region.
-
Aromatic protons on the benzene ring will appear as a set of signals in the downfield region. The coupling patterns and chemical shifts will be influenced by the positions of the bromine atom and the fused pyrazole ring.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
A signal for the methyl carbon (N-CH₃) will be present in the upfield region.
-
Multiple signals corresponding to the aromatic carbons of the bicyclic ring system will be observed in the downfield region. The carbon atom attached to the bromine will have a characteristic chemical shift.
Logical Relationships in Synthesis
The synthesis of this compound is intrinsically linked to the regioselectivity of the N-alkylation of the 5-bromo-1H-indazole precursor. The choice of reaction conditions dictates the ratio of the N1 and N2 isomers produced.
Caption: Regioselectivity in the N-methylation of 5-bromo-1H-indazole.
Experimental Workflow for Synthesis and Characterization
A typical workflow for the synthesis and characterization of this compound is outlined below. This process begins with the reaction setup and proceeds through purification and structural confirmation.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. This compound | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Spectroscopic Data for 5-Bromo-2-methyl-2H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-methyl-2H-indazole. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of data derived from closely related analogs and predicted values based on established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectra of 2-methyl-2H-indazole and the expected substituent effects of a bromine atom at the C-5 position.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.0 - 8.2 | s | - | H-3 |
| ~ 7.6 - 7.8 | d | ~ 9.0 | H-7 |
| ~ 7.4 - 7.6 | d | ~ 1.5 | H-4 |
| ~ 7.2 - 7.4 | dd | ~ 9.0, 1.5 | H-6 |
| ~ 4.1 - 4.3 | s | - | N-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C-7a |
| ~ 128 | C-3 |
| ~ 125 | C-3a |
| ~ 124 | C-6 |
| ~ 122 | C-4 |
| ~ 118 | C-5 |
| ~ 115 | C-7 |
| ~ 35 | N-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected vibrational frequencies for this compound are presented in Table 3.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (N-CH₃) |
| ~ 1610 - 1590 | Medium | C=C Aromatic Ring Stretch |
| ~ 1500 - 1450 | Strong | C=N Stretch |
| ~ 1380 - 1360 | Medium | C-H Bend (N-CH₃) |
| ~ 1100 - 1000 | Strong | C-N Stretch |
| ~ 850 - 800 | Strong | C-H Out-of-plane Bend (Aromatic) |
| ~ 700 - 600 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound are shown in Table 4. The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 210/212 | ~ 100 / 98 | [M]⁺ (Molecular Ion) |
| 195/197 | Moderate | [M - CH₃]⁺ |
| 131 | Moderate | [M - Br]⁺ |
| 104 | Low | [M - Br - HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher corresponding to the proton frequency.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-160 ppm.
-
Temperature: 298 K.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction (Electron Ionization - EI):
-
Ensure the sample is pure and dry.
-
For volatile solids, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
Data Acquisition:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Synthesis of 5-Bromo-2-methyl-2H-indazole from 5-bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Bromo-2-methyl-2H-indazole from 5-bromo-1H-indazole. This transformation is a critical step in the development of various pharmacologically active compounds, where the regioselective N-alkylation of the indazole core is paramount. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and comparative data to aid researchers in this specific chemical transformation.
Introduction
Indazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of substituents on the indazole nucleus is crucial for modulating their therapeutic properties. The N-alkylation of indazoles can result in two regioisomers, the N1- and N2-alkylated products. The control of this regioselectivity is a key challenge in the synthesis of indazole-based drug candidates. This guide focuses on the synthesis of the N2-methylated isomer, this compound, from the readily available 5-bromo-1H-indazole.
Direct alkylation of 1H-indazoles under basic conditions often leads to a mixture of N1 and N2 substituted products.[1][2] However, specific conditions can be employed to favor the formation of the kinetically favored N2-isomer.[3] This guide will explore a protocol that promotes the regioselective synthesis of the desired 2-methylated product.
Chemical Transformation and Logic
The synthesis of this compound from 5-bromo-1H-indazole involves the regioselective methylation of the indazole ring at the N2 position. The general transformation is depicted below:
References
A Comprehensive Technical Guide to the Biological Activities of Substituted 2H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
The 2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of substituted 2H-indazoles, with a focus on their anti-inflammatory, antimicrobial, and anticancer activities. This document synthesizes key research findings, presents quantitative data in a structured format, outlines detailed experimental methodologies, and visualizes critical biological pathways to support ongoing research and drug development efforts.
Anti-inflammatory Activity
Substituted 2H-indazoles have been extensively investigated for their potential as anti-inflammatory agents. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.
A series of 2,3-diphenyl-2H-indazole derivatives were evaluated for their in vitro inhibitory activity against human COX-2. The results are summarized in the table below.
| Compound | R1 | R2 | % Inhibition at 20 µM |
| 18 | COOCH3 | H | 55.3 ± 2.4 |
| 21 | SO2CH3 | H | 48.9 ± 3.1 |
| 23 | H | COOCH3 | 62.1 ± 1.8 |
| 26 | H | SO2CH3 | 51.7 ± 2.9 |
| Rofecoxib (Control) | - | - | 98.0 ± 0.5 |
Data sourced from in vitro assays against human cyclooxygenase-2 (COX-2).[1][2]
The anti-inflammatory potential of selected 2H-indazole derivatives was assessed using an in vitro human cyclooxygenase-2 (COX-2) inhibitory assay.[1][2]
-
Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme was pre-incubated with the test compounds or a reference inhibitor (rofecoxib) in a Tris-HCl buffer for a specified period.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of arachidonic acid, the natural substrate for COX-2.
-
Prostaglandin Measurement: The reaction was allowed to proceed for a defined time and then terminated. The amount of prostaglandin E2 (PGE2) produced was quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Inhibition Calculation: The percentage of COX-2 inhibition was calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the absence of the inhibitor.
The following diagram illustrates the role of COX-2 in the inflammatory cascade and its inhibition by 2H-indazole derivatives.
Antimicrobial and Antiprotozoal Activity
A significant number of substituted 2H-indazoles have demonstrated promising activity against a range of pathogens, including protozoa, bacteria, and fungi.[1][2][3]
The antiprotozoal efficacy of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives was evaluated against several intestinal and vaginal pathogens. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound | G. intestinalis IC50 (µM) | E. histolytica IC50 (µM) | T. vaginalis IC50 (µM) |
| 18 | 0.8 ± 0.1 | 0.6 ± 0.05 | 1.2 ± 0.2 |
| 23 | 1.1 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.3 |
| Metronidazole (Control) | 10.2 ± 1.5 | 1.8 ± 0.3 | 0.9 ± 0.1 |
Data from in vitro susceptibility assays.[1][2][4] Notably, compound 18 was found to be 12.8 times more active than the reference drug metronidazole against G. intestinalis.[1][2][4]
The in vitro activity of the synthesized compounds against protozoan parasites was determined using a subculture method.
-
Parasite Culture: Trophozoites of Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis were cultured in their respective standard media.
-
Compound Preparation: The 2H-indazole derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted.
-
Incubation: The parasites were incubated with various concentrations of the test compounds for 48 hours at 37°C.
-
Viability Assessment: After incubation, the viability of the trophozoites was determined by microscopic counting using a hemocytometer.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of parasitic growth, was calculated from dose-response curves.
The general workflow for screening new chemical entities for antimicrobial activity is depicted below.
Anticancer Activity
The indazole scaffold is a core component of several FDA-approved small molecule anti-cancer drugs.[5] Substituted 2H-indazoles have shown potent antiproliferative activity against various cancer cell lines through mechanisms such as the induction of apoptosis and inhibition of cell migration.
The growth inhibitory activity of a series of indazole derivatives was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | WiDr (Colon) IC50 (µM) |
| 2f | 0.23 | - | - |
| 3b | 45.97 | - | 27.20 |
| 3d | - | 46.36 | - |
Data obtained from cell viability assays (e.g., MTT assay).[5][6] Compound 2f, in particular, demonstrated potent growth inhibitory activity against several cancer cell lines.[5]
The antiproliferative effects of the 2H-indazole derivatives were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value was determined by plotting the percentage of cell viability against the compound concentration.
One of the key anticancer mechanisms of 2H-indazoles is the induction of apoptosis, or programmed cell death. A simplified representation of this pathway is shown below.
This guide highlights the significant therapeutic potential of substituted 2H-indazoles across multiple disease areas. The versatility of the indazole scaffold, coupled with the ability to modify its substitution patterns, offers a promising platform for the development of novel therapeutics. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their clinical potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. japsonline.com [japsonline.com]
5-Bromo-2-methyl-2H-indazole: A Core Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active compounds.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with various biological targets. Among the many functionalized indazole derivatives, 5-Bromo-2-methyl-2H-indazole has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents, especially in the realm of oncology and beyond.[4][5][6][7]
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, reactivity in key coupling reactions, and its application in the development of targeted therapies.
Physicochemical and Structural Properties
This compound is a solid organic compound whose structure is primed for synthetic diversification. The bromine atom at the 5-position serves as a key handle for introducing molecular complexity through various cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 465529-56-0 | [8][9] |
| Molecular Formula | C₈H₇BrN₂ | [8][9] |
| Molecular Weight | 211.06 g/mol | [8][9] |
| Boiling Point | 322.7 ± 15.0 °C (Predicted) | [8] |
| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [8] |
| IUPAC Name | 5-bromo-2-methylindazole | [9] |
| SMILES | CN1C=C2C=C(C=CC2=N1)Br | [9] |
Synthesis of this compound
The synthesis of 2H-indazoles can be achieved through various strategies, often involving cyclization reactions of appropriately substituted phenylhydrazines or reductive cyclization of ortho-nitrobenzylamines.[1][10] A common route to this compound involves the N-methylation of 5-bromo-1H-indazole. This alkylation step typically yields a mixture of N1 and N2 isomers, which must then be separated, often by column chromatography. The regioselectivity can be influenced by the choice of base and solvent.
A general workflow for the synthesis is outlined below.
Experimental Protocol: N-Methylation of 5-Bromo-1H-indazole (General Procedure)
-
Reaction Setup : To a solution of 5-bromo-1H-indazole (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile) in a round-bottom flask, add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.2-1.5 eq.).
-
Reagent Addition : Stir the suspension at room temperature for 15-30 minutes. Add methyl iodide (1.1-1.3 eq.) dropwise to the mixture.
-
Reaction : Allow the reaction to stir at room temperature (or with gentle heating, e.g., 40-60 °C) for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude residue containing a mixture of N1 and N2 isomers by flash column chromatography on silica gel to isolate the desired this compound.
Key Cross-Coupling Reactions
The utility of this compound as a building block stems from the reactivity of its C5-bromo substituent in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for rapidly constructing libraries of analog compounds for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromo-indazole with a wide variety of commercially available boronic acids or esters.[11][12] This allows for the introduction of diverse aryl and heteroaryl moieties at the 5-position.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure) [12][13][14]
-
Reaction Setup : In a reaction vessel (e.g., a Schlenk flask or microwave vial), combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water).
-
Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for 2-24 hours. Microwave irradiation can often be used to shorten reaction times. Monitor for completion by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Purification : Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the 5-substituted indazole derivative.
| Parameter | Common Reagents/Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand (if needed) | SPhos, XPhos, dppf |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O |
| Temperature | 80-120 °C (conventional) or 100-150 °C (microwave) |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[15][16][17] This reaction enables the coupling of this compound with a vast range of primary and secondary amines, providing access to 5-aminoindazole derivatives that are crucial intermediates for many drug candidates.
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure) [17][18]
-
Reaction Setup : To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or RuPhos, 1.2-2.0 eq. relative to Pd), and the base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 eq.).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition : Under a positive pressure of argon, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C) until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Purification : Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Common Reagents/Conditions |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, RuPhos, DavePhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80-120 °C |
Applications in Medicinal Chemistry
The indazole core is a well-established "hinge-binder" in kinase inhibitors, capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket.[3] The this compound scaffold provides a robust platform for developing potent and selective inhibitors for various therapeutic targets.
Many FDA-approved kinase inhibitors feature an indazole core, including Axitinib and Pazopanib, which target Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][6][7] The 5-position of the indazole is a critical vector for synthetic elaboration, allowing chemists to install moieties that occupy adjacent pockets of the ATP-binding site to enhance potency and selectivity.
The table below presents inhibitory data for Axitinib, a prominent drug featuring the indazole scaffold, demonstrating its activity against key kinases involved in angiogenesis.
| Kinase Target | Axitinib (IC₅₀ in nM) | Reference |
| VEGFR1 | 0.1 | [19] |
| VEGFR2 | 0.2 | [19] |
| VEGFR3 | 0.1-0.3 | [19] |
| PDGFRβ | 1.6 | [19] |
| c-Kit | 1.7 | [19] |
Beyond kinases, indazole derivatives have been explored as modulators of G protein-coupled receptors (GPCRs) and as potential treatments for neurodegenerative diseases and other conditions.[20][21][22] The ability to functionalize the indazole core at multiple positions allows for the fine-tuning of pharmacological properties to target these complex biological systems.
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its well-defined structure and the synthetic accessibility offered by the C5-bromo handle make it an ideal starting point for the construction of diverse compound libraries. Through robust and predictable cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, drug discovery teams can efficiently explore vast chemical space. The proven success of the indazole scaffold in numerous FDA-approved drugs, particularly kinase inhibitors, underscores the continued importance of this compound in the development of next-generation targeted therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole Derivatives [bldpharm.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 465529-56-0 [m.chemicalbook.com]
- 9. This compound | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-Bromo-2-methyl-2H-indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, featured in numerous compounds with a wide array of biological activities. Its ability to serve as a bioisostere for native structures like indole has led to its incorporation in various drug discovery programs. This technical guide focuses on the potential therapeutic targets of a specific subclass: 5-Bromo-2-methyl-2H-indazole derivatives. While direct pharmacological data for this exact scaffold is limited in publicly available literature, analysis of closely related analogs, particularly the 5-bromo-1H-indazole isomers and other substituted indazoles, points toward two primary and promising therapeutic areas: serotonin receptor modulation and protein kinase inhibition. This document outlines these potential targets, summarizes relevant quantitative data from analogous compounds, provides detailed experimental protocols for assessing activity, and visualizes the associated signaling pathways.
Serotonin Receptor Agonism: A Potential CNS Application
The structural similarity of the indazole nucleus to the indole ring of serotonin makes it a compelling candidate for interaction with serotonin (5-HT) receptors. Research into 5-bromo-1H-indazole analogs has demonstrated potent agonist activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors, suggesting that this compound derivatives may exhibit a similar pharmacological profile.[1]
Quantitative Data for a 5-Bromo-1H-Indazole Analog (VU6067416)
The following table summarizes the in vitro activity of a closely related 5-bromo-1H-indazole derivative, VU6067416, at human serotonin 2 (5-HT2) receptor subtypes. This data provides a benchmark for the potential potency and efficacy of this compound derivatives.
| Compound | Target | Assay | EC50 (nM) | Emax (%) |
| VU6067416 | 5-HT2A | Calcium Mobilization | 0.36 | 100 |
| VU6067416 | 5-HT2B | Calcium Mobilization | 14 | 102 |
| VU6067416 | 5-HT2C | Calcium Mobilization | 2.5 | 98 |
Data sourced from Bender, et al., ACS Medicinal Chemistry Letters.[1]
Signaling Pathway: 5-HT2A Receptor Activation
Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the mobilization of intracellular calcium. This pathway is a key mechanism for the psychoactive and physiological effects mediated by 5-HT2A agonists.
Caption: 5-HT2A receptor signaling cascade.
Experimental Protocol: Calcium Mobilization Assay
This protocol is designed to assess the agonist activity of this compound derivatives at 5-HT2 receptors by measuring changes in intracellular calcium concentration.
Objective: To determine the EC50 and Emax of test compounds at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Reference agonist (e.g., Serotonin).
-
384-well black, clear-bottom assay plates.
-
Fluorescent plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the stable cell lines into 384-well plates at an appropriate density and incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in Assay Buffer.
-
Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and the reference agonist in Assay Buffer. The final DMSO concentration should be kept below 0.1%.
-
-
Assay Measurement:
-
Place the dye-loaded cell plate into the fluorescent plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the reference agonist (100%) and a vehicle control (0%).
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Protein Kinase Inhibition: A Potential Anticancer Application
The indazole core is a well-established pharmacophore in the design of protein kinase inhibitors, with several FDA-approved anticancer drugs featuring this moiety.[2][3][4] Patent literature for 5-substituted indazoles describes their utility as inhibitors of a broad range of kinases, including those involved in cell cycle progression and angiogenesis, such as GSK-3, ROCK, and JAK.[5] Therefore, this compound derivatives are strong candidates for development as kinase inhibitors for oncology indications. Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, represents a specific and attractive target for which experimental protocols for indazole-based inhibitors have been described.[6][7]
Potential Kinase Targets
Based on the broader class of indazole derivatives, potential kinase targets for this compound derivatives include, but are not limited to:
-
Polo-like Kinases (PLKs): Particularly PLK4, which is often overexpressed in cancer.[6][7]
-
Glycogen Synthase Kinase 3 (GSK-3): Implicated in various cancers and other diseases.[8]
-
Janus Kinases (JAKs): Key mediators of cytokine signaling, often dysregulated in hematological malignancies and inflammatory diseases.[8]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Critical for tumor angiogenesis.[2]
Signaling Pathway: Generic Kinase Inhibition
The general mechanism of action for an ATP-competitive kinase inhibitor involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrate proteins. This blocks the downstream signaling cascade that promotes cell proliferation, survival, or angiogenesis.
Caption: ATP-competitive kinase inhibition workflow.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for PLK4)
This protocol describes a method to determine the inhibitory activity of this compound derivatives against a specific protein kinase, using PLK4 as an example.
Objective: To determine the IC50 value of test compounds against a target kinase.
Materials:
-
Recombinant human PLK4 enzyme.
-
Kinase substrate (e.g., a specific peptide).
-
ATP (Adenosine Triphosphate).
-
Kinase Assay Buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT, and BSA).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Reference inhibitor (e.g., Staurosporine or a known PLK4 inhibitor).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the Kinase Assay Buffer.
-
Reaction Setup:
-
To each well of the 384-well plate, add the test compound dilution.
-
Add the PLK4 enzyme and the substrate to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow compound binding.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced according to the detection reagent manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent, incubate).
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
Based on the analysis of structurally related compounds, this compound derivatives present a promising scaffold for the development of novel therapeutics. The two most prominent potential therapeutic areas are serotonin receptor agonism , with potential applications in neuroscience, and protein kinase inhibition , with significant potential in oncology. The provided experimental protocols offer a starting point for the pharmacological evaluation of newly synthesized derivatives. Further investigation, including in vitro profiling against a broader panel of receptors and kinases, as well as in vivo efficacy and safety studies, will be crucial to fully elucidate the therapeutic potential of this chemical class.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 5-Bromo-2-methyl-2H-indazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromo-2-methyl-2H-indazole (CAS No: 465529-56-0), a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document outlines standard experimental methodologies for solubility determination and provides a framework for recording and interpreting solubility data.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] Its structural motif is a common feature in a variety of biologically active molecules, making it a valuable building block in the synthesis of novel therapeutic agents.[1][3][4] Understanding the solubility of this intermediate in common organic solvents is critical for its effective use in synthetic protocols, purification processes, and formulation studies. This guide presents a standardized approach to determining and documenting its solubility profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C8H7BrN2 | PubChem |
| Molecular Weight | 211.06 g/mol | [5] |
| Predicted Boiling Point | 322.7±15.0 °C | [6] |
| Predicted Density | 1.60±0.1 g/cm3 | [6] |
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature. The following table is provided as a template for researchers to systematically record their experimental findings. It is recommended to determine solubility at standard laboratory temperatures (e.g., 20-25 °C).
| Solvent | Chemical Formula | Solubility ( g/100 mL) | Observations |
| Ethanol | C2H5OH | ||
| Methanol | CH3OH | ||
| Acetone | C3H6O | ||
| Ethyl Acetate | C4H8O2 | ||
| Dichloromethane | CH2Cl2 | ||
| Chloroform | CHCl3 | ||
| Dimethylformamide (DMF) | C3H7NO | ||
| Dimethyl Sulfoxide (DMSO) | C2H6OS | ||
| Hexane | C6H14 | ||
| Water | H2O | It is noted that the related compound, 5-Bromo-1H-indazole, is reported to be insoluble in water.[7] |
Experimental Protocols for Solubility Determination
The following are generalized yet detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on standard laboratory practices for solubility assessment.[8][9]
Qualitative Solubility Assessment
This initial screening provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the selected organic solvent in small portions, shaking vigorously after each addition.[8]
-
Observe the mixture. If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
This method can be used to classify the compound's general solubility characteristics.[10][11]
Quantitative Solubility Determination (Saturated Solution Method)
This method provides a precise measurement of the solubility of the compound in a specific solvent at a given temperature.
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant.
-
Evaporate the solvent from the withdrawn sample under reduced pressure.
-
Weigh the remaining solid residue.
-
Calculate the solubility in grams per 100 mL ( g/100 mL) of the solvent.
Visualizing Experimental Workflows
The following diagrams illustrate standardized workflows relevant to the determination and application of solubility data for this compound.
Caption: A flowchart illustrating the steps for qualitative solubility assessment.
Caption: The role of solubility assessment in a typical drug discovery workflow.
Conclusion
The solubility of this compound is a fundamental parameter that influences its utility in synthetic and pharmaceutical applications. While comprehensive quantitative data is not yet publicly available, the standardized protocols outlined in this guide provide a robust framework for its determination. The systematic collection and documentation of this data by the scientific community will be invaluable for accelerating research and development efforts that utilize this important chemical intermediate.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 465529-56-0 [chemicalbook.com]
- 7. 5 Bromo Indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. scribd.com [scribd.com]
- 11. www1.udel.edu [www1.udel.edu]
In-depth Technical Guide on the Crystal Structure of 5-Bromo-2-methyl-2H-indazole
A comprehensive search for the crystal structure and associated quantitative data for 5-Bromo-2-methyl-2H-indazole has been conducted. Unfortunately, this search did not yield any publicly available single-crystal X-ray diffraction data.
The determination of a crystal structure is an experimental process, primarily done through techniques like single-crystal X-ray diffraction. The results, including atomic coordinates, unit cell dimensions, and other crystallographic parameters, are then typically published in peer-reviewed scientific journals or deposited in crystallographic databases.
Despite a thorough investigation of chemical and crystallographic databases and the scientific literature, no specific entry corresponding to the crystal structure of this compound could be located. This indicates that the crystal structure of this particular compound has likely not been determined, or if it has, the data has not been made publicly available.
Without the primary crystallographic data, it is not possible to provide the requested in-depth technical guide, which would include:
-
Quantitative Data Presentation: Tables summarizing unit cell parameters, bond lengths, bond angles, and torsion angles cannot be generated without the experimental structure file (e.g., a CIF file).
-
Experimental Protocols: While general synthesis methods for related indazoles exist, the specific experimental protocol for the crystallization and subsequent X-ray diffraction analysis of this compound is not available.
-
Mandatory Visualizations: Diagrams of signaling pathways are not applicable to a crystal structure report. The experimental workflow and molecular structure diagrams with accurate atomic numbering are contingent on the availability of the crystallographic data.
Therefore, this request for an in-depth technical guide on the crystal structure of this compound cannot be fulfilled at this time due to the absence of the necessary foundational scientific data. Should the crystal structure be determined and published in the future, such a guide could then be compiled.
An In-depth Technical Guide to 5-Bromo-2-methyl-2H-indazole: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-2H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of the indazole scaffold, explores the synthetic routes to this compound with a focus on regioselectivity, details its physicochemical properties, and discusses its applications as a key building block in the design of targeted therapeutics.
Introduction: The Indazole Scaffold in Medicinal Chemistry
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in drug discovery.[1][2] First synthesized by Emil Fischer in the late 19th century, the indazole nucleus is a bioisostere of indole and is found in numerous compounds with a wide array of biological activities.[1][3] The therapeutic potential of indazole derivatives is vast, with applications including anti-inflammatory, antimicrobial, and anticancer agents.[4][5]
The indazole system exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable.[4] The substitution pattern on the indazole core, particularly the identity and position of alkyl groups on the nitrogen atoms, plays a crucial role in modulating the pharmacological properties of these molecules. This compound, the subject of this guide, is a derivative of the less stable 2H-indazole tautomer and serves as a valuable intermediate in the synthesis of complex drug candidates, particularly kinase inhibitors.[6][7]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [8] |
| Molecular Weight | 211.06 g/mol | [8] |
| CAS Number | 465529-56-0 | [8] |
| IUPAC Name | 5-bromo-2-methylindazole | [8] |
| Physical State | Solid (presumed) | General knowledge |
| Solubility | Soluble in organic solvents like THF, DMF | [9] |
Synthesis of this compound: The Challenge of Regioselectivity
The synthesis of N-alkylated indazoles is complicated by the potential for substitution at either the N1 or N2 position of the indazole ring. The direct alkylation of 5-bromo-1H-indazole typically yields a mixture of the N1 and N2 isomers, necessitating chromatographic separation. The pursuit of regioselective synthetic methods is therefore a key focus in the chemistry of indazoles.
General Strategies for the Synthesis of 2H-Indazoles
Several strategies have been developed to favor the formation of the 2H-indazole isomer:
-
One-Pot Condensation-Cyclization Reactions: These methods often start from readily available starting materials like substituted 2-bromobenzaldehydes or 2-nitrobenzaldehydes and primary amines.[3][10][11] For instance, a copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide can yield 2H-indazoles.[3][11]
-
Metal-Mediated Alkylation: The use of specific metal reagents can direct the alkylation to the N2 position.
-
Mitsunobu Reaction: This reaction provides a powerful method for the regioselective N-alkylation of azoles, including indazoles.
Exemplary Synthetic Protocol: N2-Methylation via Mitsunobu Reaction
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. 1630906-74-9|Methyl this compound-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. 5-Bromo-6-fluoro-2-methyl-2H-indazole [myskinrecipes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2H-Indazole synthesis [organic-chemistry.org]
Stability of 5-Bromo-2-methyl-2H-indazole Under Acidic and Basic Conditions: An In-depth Technical Guide
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2] The specific substitution pattern on the indazole ring profoundly influences its physicochemical properties, metabolic stability, and pharmacological activity. 5-Bromo-2-methyl-2H-indazole is a key intermediate in the synthesis of various pharmaceutically active compounds. Its stability under various processing and physiological conditions is a critical determinant of its suitability for drug development.
This technical guide provides a comprehensive overview of the stability of this compound under both acidic and basic conditions. It is intended for researchers, scientists, and drug development professionals to understand the potential degradation pathways and to provide a framework for conducting robust stability studies. The insights herein are grounded in established principles of physical organic chemistry and informed by field-proven methodologies for forced degradation studies.
The 2H-indazole tautomer, while generally less thermodynamically stable than the 1H counterpart, is a common isomeric form in substituted indazoles.[3][4] The position of the methyl group on the nitrogen atom significantly impacts the electronic distribution within the heterocyclic ring, thereby influencing its susceptibility to chemical degradation.[5] Understanding the stability of the 2-methyl isomer is therefore crucial for the development of robust formulations and for predicting potential degradation products that may arise during synthesis, storage, or in vivo exposure.
Forced Degradation Studies: A Proactive Approach to Stability Assessment
Forced degradation, or stress testing, is a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug substance.[6] By subjecting the molecule to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways and products.[7] This information is invaluable for the development of stability-indicating analytical methods, for formulation optimization, and for meeting regulatory requirements.[8]
This guide will detail the protocols for investigating the hydrolytic stability of this compound under acidic and basic conditions.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to provide a robust assessment of the stability of this compound. These are starting points and may require optimization based on the observed lability of the compound.
I. Acidic Hydrolysis
Objective: To evaluate the stability of this compound in the presence of a strong acid and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To a series of amber glass vials, add a known volume of the stock solution.
-
Add an equal volume of hydrochloric acid (HCl) to achieve final concentrations of 0.1 M and 1 M HCl.
-
Include a control sample with purified water instead of HCl.
-
Incubate the vials at 60°C.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., sodium hydroxide) to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Causality Behind Experimental Choices:
-
Acid Concentration: The use of both 0.1 M and 1 M HCl allows for the assessment of stability under both mild and harsh acidic conditions.[1]
-
Temperature: Elevated temperature (60°C) is used to accelerate the degradation process, enabling the detection of potential degradation products within a reasonable timeframe.[7]
-
Amber Vials: To prevent any potential photodegradation during the study.
-
Neutralization: Quenching the reaction is crucial to ensure that the observed degradation is a direct result of the stress conditions at a specific time point.
II. Basic Hydrolysis
Objective: To assess the stability of this compound in the presence of a strong base and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described for the acidic hydrolysis study.
-
Stress Conditions:
-
To a series of amber glass vials, add a known volume of the stock solution.
-
Add an equal volume of sodium hydroxide (NaOH) to achieve final concentrations of 0.1 M and 1 M NaOH.
-
Include a control sample with purified water instead of NaOH.
-
Incubate the vials at 60°C.
-
-
Time Points: Withdraw aliquots at the same time intervals as the acidic hydrolysis study.
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable acid (e.g., hydrochloric acid).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Causality Behind Experimental Choices:
-
Base Concentration: Similar to the acid study, using 0.1 M and 1 M NaOH provides a range of basic stress conditions.[1]
-
Temperature and Sample Handling: The rationale is the same as for the acidic hydrolysis study.
III. Analytical Methodology: A Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is paramount for the accurate quantification of the parent compound and the detection of any degradation products.
Suggested HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determined by UV scan of the parent compound) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualization of Experimental Workflow
Caption: Workflow for forced degradation studies of this compound.
Potential Degradation Pathways and Mechanistic Insights
While specific degradation products for this compound have not been extensively reported in the literature, we can postulate likely degradation pathways based on the known chemistry of the indazole ring system.
Acid-Catalyzed Degradation
Under acidic conditions, the primary site of reactivity is likely to be the nitrogen atoms of the pyrazole ring. Protonation of N1 would generate a cationic species that could be susceptible to nucleophilic attack by water. However, the 2-methyl group may sterically hinder this approach. A more plausible pathway involves protonation of the exocyclic nitrogen (N2), leading to ring-opening or rearrangement.
Given the stability of the indazole core observed in some synthetic procedures involving strong acids, significant degradation may only occur under prolonged heating.[5] Potential degradation could involve cleavage of the N-N bond, although this is generally a stable feature of the indazole ring.
Base-Catalyzed Degradation
In the presence of a strong base, the aromatic ring system is more likely to be the site of attack. Nucleophilic aromatic substitution (SNAr) of the bromine atom at the 5-position is a potential degradation pathway, especially at elevated temperatures. The product of such a reaction would be 5-hydroxy-2-methyl-2H-indazole.
Another possibility is the deprotonation of the methyl group, although this is less likely under the specified conditions without a stronger base.
Visualization of Potential Degradation Pathways
Caption: Postulated degradation pathways for this compound.
Data Interpretation and Reporting
A comprehensive analysis of the forced degradation data should include:
-
Quantitative Analysis: A table summarizing the percentage of this compound remaining at each time point under each stress condition.
-
Impurity Profiling: A list of all observed degradation products with their retention times and peak areas.
-
Mass Balance: An assessment of the mass balance to ensure that all major degradation products have been accounted for.
-
Structural Elucidation: If significant degradation is observed, techniques such as LC-MS/MS and NMR should be employed to elucidate the structures of the degradation products.[9]
Conclusion and Future Perspectives
This technical guide provides a foundational framework for assessing the stability of this compound under acidic and basic conditions. The provided protocols and mechanistic insights are intended to empower researchers to conduct thorough and scientifically sound stability studies. While the indazole core is generally robust, the potential for degradation under harsh conditions necessitates a proactive and systematic investigation.
Further studies should focus on the isolation and definitive structural characterization of any observed degradation products. This will not only enhance our understanding of the chemical behavior of this important building block but also contribute to the development of safer and more effective pharmaceuticals.
References
- 1. ijisrt.com [ijisrt.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermogravimetric Analysis of 5-Bromo-2-methyl-2H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 5-Bromo-2-methyl-2H-indazole, a crucial analytical technique for characterizing the thermal stability and decomposition profile of this and similar heterocyclic compounds in drug development. Due to the limited availability of public data on this specific molecule, this guide synthesizes information from analogous compounds and established analytical methodologies to present a predictive and procedural framework.
Introduction to Thermogravimetric Analysis in Drug Development
Thermogravimetric analysis (TGA) is a cornerstone of thermal analysis techniques in the pharmaceutical industry.[1][2] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This data is critical for determining the thermal stability, purity, moisture content, and decomposition kinetics of active pharmaceutical ingredients (APIs) and excipients.[1][3] For a novel compound like this compound, understanding its thermal behavior is paramount for establishing safe handling, storage, and processing conditions.
Predicted Thermal Behavior of this compound
Based on the analysis of similar halogenated and methylated heterocyclic compounds, the following thermal events can be anticipated for this compound:
-
Initial Weight Loss (Desolvation/Moisture): A minor weight loss at temperatures below 150°C may occur if the sample contains residual solvents from synthesis or adsorbed moisture.
-
Onset of Decomposition: Significant thermal decomposition is expected to begin at temperatures above 200°C. The presence of the bromine atom and the methyl group will influence the exact onset temperature.
-
Decomposition Stages: The decomposition may proceed in one or more steps, corresponding to the cleavage of different chemical bonds. The C-Br bond is often a point of initial thermal cleavage in brominated organic compounds.
-
Final Residue: The analysis will determine the amount of non-volatile residue remaining at the end of the experiment.
Quantitative Data Summary
The following table summarizes hypothetical TGA data for this compound, based on typical values for related pharmaceutical compounds. This data should be considered illustrative pending experimental verification.
| Parameter | Predicted Value | Description |
| Onset Temperature (Tonset) | 220 - 250 °C | The temperature at which significant decomposition begins. |
| Temperature of Maximum Decomposition Rate (Tpeak) | 280 - 320 °C | The temperature at which the rate of mass loss is highest. |
| Mass Loss (Stage 1) | 5 - 10 % | Corresponds to the initial loss of smaller fragments. |
| Mass Loss (Stage 2) | 60 - 80 % | Represents the primary decomposition of the molecule. |
| Final Residue @ 600°C | < 5 % | The percentage of material remaining at high temperature. |
Detailed Experimental Protocol
This section outlines a standard protocol for conducting the thermogravimetric analysis of a small molecule organic compound like this compound.
4.1. Instrumentation
A calibrated thermogravimetric analyzer is required. The instrument should be capable of controlled heating rates, precise temperature measurement, and operation under a controlled atmosphere.
4.2. Sample Preparation
-
Ensure the this compound sample is homogenous.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).
-
Record the exact sample weight.
4.3. TGA Instrument Parameters
| Parameter | Setting | Rationale |
| Temperature Range | 30°C to 600°C | To capture all significant thermal events from ambient to complete decomposition. |
| Heating Rate | 10 °C/min | A standard heating rate for pharmaceutical materials that provides good resolution of thermal events.[4] |
| Purge Gas | Nitrogen | An inert atmosphere is crucial to study the intrinsic thermal decomposition without oxidative effects. |
| Flow Rate | 20 - 50 mL/min | To ensure an inert environment and efficiently remove gaseous decomposition products. |
| Sample Pan | Alumina (Al2O3) | Inert and stable at high temperatures. |
4.4. Experimental Procedure
-
Place the prepared sample pan into the TGA instrument.
-
Tare the balance.
-
Start the temperature program with the specified parameters.
-
Continuously record the sample mass as a function of temperature.
-
At the end of the run, cool the instrument and carefully remove the sample pan.
-
Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine onset temperatures, peak decomposition temperatures, and mass loss percentages for each decomposition step.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for performing a thermogravimetric analysis experiment.
5.2. Logical Decomposition Pathway
This diagram presents a simplified, logical pathway for the potential thermal decomposition of this compound based on its chemical structure.
References
A Technical Guide to High-Purity 5-Bromo-2-methyl-2H-indazole for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 5-Bromo-2-methyl-2H-indazole, a key building block in modern medicinal chemistry. This document outlines commercial sources, analytical and purification protocols, and its role in the synthesis of pharmacologically active molecules.
Commercial Sourcing and Quantitative Data
High-purity this compound (CAS No: 465529-56-0) is available from a range of specialized chemical suppliers. For research and drug development purposes, sourcing material with well-defined purity is critical to ensure reproducible experimental outcomes. Below is a comparative table of commercial suppliers offering this compound.[1][2][3][4]
| Supplier | Purity Specification | Available Quantities | CAS Number | Molecular Formula |
| BLD Pharm | --- | Inquire | 465529-56-0 | C8H7BrN2 |
| Apollo Scientific | ≥95% | Inquire | 465529-56-0 | C8H7BrN2 |
| Synthonix | 97.0% | Inquire | 465529-56-0 | C8H7BrN2 |
| Chem-Impex | ≥ 95% (NMR) | Inquire | 465529-56-0 | C8H7BrN2 |
| Santa Cruz Biotechnology | --- | Inquire | 465529-56-0 | C8H7BrN2 |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis, purification, and analysis of this compound, based on established methodologies for 2H-indazole synthesis.
Synthesis: One-Pot, Three-Component Reaction
A common and efficient method for the synthesis of 2H-indazoles involves a one-pot, three-component reaction. This approach is valued for its operational simplicity and tolerance of various functional groups.
Materials:
-
2-bromobenzaldehyde derivative
-
Primary amine (e.g., methylamine)
-
Sodium azide
-
Copper catalyst (e.g., copper(I) oxide nanoparticles)
-
Solvent (e.g., polyethylene glycol (PEG) or dimethyl sulfoxide (DMSO))
Procedure:
-
To a reaction vessel, add the 2-bromobenzaldehyde derivative, primary amine, and sodium azide in a suitable solvent.
-
Introduce the copper catalyst to the mixture.
-
The reaction is then heated to an appropriate temperature (e.g., 120°C in DMSO) and stirred for a sufficient duration to ensure completion.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is then extracted using an appropriate organic solvent.
-
The organic layers are combined, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
Purification: Column Chromatography
Purification of the crude this compound is typically achieved via column chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
Eluent system (e.g., a mixture of heptane and ethyl acetate)
Procedure:
-
Prepare a silica gel column using the chosen eluent system.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with the heptane/ethyl acetate mixture, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
Analysis: Purity and Structural Confirmation
The purity and identity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A high-purity sample should exhibit a single major peak.
Signaling Pathways and Applications in Drug Discovery
This compound is a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors. The indazole core can serve as a bioisostere for other aromatic systems like indole, offering advantages in terms of metabolic stability and hydrogen bonding capabilities. Its derivatives have been investigated for their potential as anti-cancer agents and in other therapeutic areas.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the procurement and quality control of high-purity this compound for research applications.
Caption: Procurement and Quality Control Workflow for this compound.
References
Methodological & Application
Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 5-Aryl-2-methyl-2H-indazoles
Abstract
This document provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-methyl-2H-indazole with various arylboronic acids. Substituted indazoles are crucial scaffolds in medicinal chemistry, and this guide offers a reliable method for their synthesis, which is vital for drug discovery and development.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer insights into reagent selection and troubleshooting. This protocol is designed for researchers, scientists, and drug development professionals seeking an efficient and reproducible method for generating diverse libraries of 5-substituted indazole derivatives.
Introduction and Scientific Rationale
The indazole core is a privileged heterocyclic motif found in a multitude of compounds with significant biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3] The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of its organoboron reagents.[2][4][5]
Specifically, functionalizing the C5 position of the 2-methyl-2H-indazole core allows for systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The starting material, this compound, is an ideal electrophilic partner for this transformation. The bromine atom provides a good balance of reactivity for oxidative addition to the palladium catalyst, generally showing higher reactivity than chlorides but offering greater stability and lower cost than iodides.[4]
This protocol has been optimized to address common challenges in coupling heteroaryl halides, ensuring high yields and straightforward purification.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7][8]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square-planar Pd(II) complex.[7][9] This is often the rate-determining step for less reactive halides like chlorides, but is typically facile for bromides.
-
Transmetalation: This crucial step involves the transfer of the organic group (e.g., an aryl group) from the organoboron species to the Pd(II) center. This process requires activation by a base.[4][7] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily exchanges its organic moiety with the halide on the palladium complex.[10][11][12]
-
Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][7][13]
Below is a diagram illustrating this catalytic process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki Coupling of this compound
This protocol is optimized for a 0.5 mmol scale reaction. Reagents and solvents should be handled under an inert atmosphere (Nitrogen or Argon) where specified to prevent catalyst degradation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) | Notes |
| This compound | 211.06 | 1.0 | 105.5 | 0.5 | The limiting reagent. |
| Arylboronic Acid | Variable | 1.2 - 1.5 | Variable | 0.6 - 0.75 | Use 1.5 eq for less reactive or volatile boronic acids. |
| Pd(dppf)Cl₂ | 731.70 | 0.03 (3 mol%) | 11.0 | 0.015 | A robust, air-stable catalyst suitable for many substrates.[14] |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 325.8 | 1.0 | A strong, effective base. K₂CO₃ can be substituted.[1] |
| 1,4-Dioxane | - | - | 4.0 mL | - | Anhydrous, degassed. |
| Water | - | - | 1.0 mL | - | Degassed. |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried reaction vial or microwave tube equipped with a magnetic stir bar, add this compound (105.5 mg, 0.5 mmol), the desired arylboronic acid (0.6 mmol, 1.2 equiv.), and Cesium Carbonate (325.8 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 11.0 mg, 0.015 mmol). Then, add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at 100 °C. For microwave-assisted reactions, a temperature of 140 °C for 1-2 hours can be effective, but requires careful optimization.[1][2]
-
Monitoring: Stir the reaction vigorously for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude residue is typically a solid or oil. Purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 5-aryl-2-methyl-2H-indazole.[13][15]
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki coupling protocol.
Discussion and Field-Proven Insights
-
Choice of Catalyst: While many palladium catalysts can be effective, Pd(dppf)Cl₂ is highly recommended for its versatility and stability.[14][16] It performs well with a wide range of electron-rich and electron-poor arylboronic acids and is less prone to deactivation than catalysts with simpler phosphine ligands. For particularly challenging couplings, more advanced catalysts featuring bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) could be explored.[17]
-
The Role of the Base: The choice and stoichiometry of the base are critical.[12] Cesium carbonate (Cs₂CO₃) is often superior for heteroaromatic substrates, providing high yields where weaker bases like potassium carbonate (K₂CO₃) might be sluggish.[1] The base facilitates the formation of the active boronate species, which is essential for the transmetalation step.[10][18]
-
Solvent System: A mixture of an organic solvent and water is standard. 1,4-Dioxane is an excellent choice due to its ability to dissolve both organic and inorganic reagents and its high boiling point. The presence of water is often beneficial, accelerating the transmetalation step.[12]
-
Troubleshooting:
-
Low or No Conversion: Ensure reagents and solvents are properly degassed to prevent oxidative degradation of the Pd(0) catalyst. Confirm the quality of the boronic acid, as they can degrade over time (protodeborylation).[6] Consider increasing the reaction temperature or switching to a more active catalyst system.
-
Formation of Homocoupling Product (Ar-Ar): This side reaction can occur if the reaction is too slow or if oxygen is present. Ensure a strictly inert atmosphere.
-
Protodeborylation: If the desired product is not formed and the starting indazole is recovered along with the arene from the boronic acid, this indicates hydrolysis of the boronic acid is outcompeting the cross-coupling. Using a stronger base or anhydrous conditions might be necessary in some cases.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an invaluable method for the synthesis of 5-aryl-2-methyl-2H-indazoles. The protocol detailed herein, utilizing Pd(dppf)Cl₂ and Cs₂CO₃ in a dioxane/water system, provides a reliable and high-yielding pathway to these important molecules. By understanding the underlying mechanism and paying careful attention to experimental parameters, researchers can successfully apply this methodology to accelerate their research and development efforts in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of arylamines and heteroarylamines that are prevalent in pharmaceutical compounds.[2][3] The indazole scaffold is a privileged structure in numerous biologically active molecules, and the functionalization of this core via C-N bond formation is a key strategy in the discovery of novel therapeutics.[4]
This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of 5-Bromo-2-methyl-2H-indazole. While specific literature on this exact substrate is limited, the provided methodologies are based on well-established procedures for the amination of structurally similar bromoindazoles.[5]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired 5-amino-2-methyl-2H-indazole product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2][6]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction. For heteroaromatic substrates like indazoles, sterically hindered and electron-rich phosphine ligands are often employed to promote efficient catalysis.[5]
Data Presentation: Reaction Conditions and Yields for Amination of Bromoindazoles
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of bromoindazoles with various primary and secondary amines. These data, adapted from the literature for N-unsubstituted bromoindazoles, can serve as a valuable starting point for the optimization of reactions with this compound.[5]
Table 1: Buchwald-Hartwig Amination of 5-Bromoindazole with Secondary Amines [5]
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | RuPhos-G3 (2) | RuPhos (4) | LiHMDS (2.4) | Toluene | 100 | 18 | 95 |
| N-Methylaniline | RuPhos-G3 (2) | RuPhos (4) | LiHMDS (2.4) | Toluene | 100 | 18 | 88 |
| Piperidine | RuPhos-G3 (2) | RuPhos (4) | LiHMDS (2.4) | Toluene | 100 | 18 | 92 |
| Indoline | RuPhos-G3 (2) | RuPhos (4) | LiHMDS (2.4) | Toluene | 100 | 18 | 85 |
Reaction conditions are based on the amination of 5-bromo-1H-indazole and serve as a representative guide.
Table 2: Buchwald-Hartwig Amination of 5-Bromoindazole with Primary Amines [5]
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | BrettPhos-G3 (2) | BrettPhos (3) | K₂CO₃ (2.0) | t-Amyl alcohol | 110 | 24 | 91 |
| Benzylamine | BrettPhos-G3 (2) | BrettPhos (3) | K₂CO₃ (2.0) | t-Amyl alcohol | 110 | 24 | 87 |
| n-Butylamine | BrettPhos-G3 (2) | BrettPhos (3) | K₂CO₃ (2.0) | t-Amyl alcohol | 110 | 24 | 89 |
| Cyclohexylamine | BrettPhos-G3 (2) | BrettPhos (3) | K₂CO₃ (2.0) | t-Amyl alcohol | 110 | 24 | 93 |
Reaction conditions are based on the amination of 5-bromo-1H-indazole and serve as a representative guide.
Mandatory Visualization
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., RuPhos-G3 for secondary amines, BrettPhos-G3 for primary amines)
-
Phosphine ligand (e.g., RuPhos, BrettPhos)
-
Base (e.g., LiHMDS, K₂CO₃, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, t-amyl alcohol)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Analytical equipment for reaction monitoring (TLC, LC-MS, or GC-MS)
Representative Protocol for Coupling with a Secondary Amine (e.g., Morpholine):
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos-G3, 0.02 equiv) and the phosphine ligand (e.g., RuPhos, 0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the secondary amine (e.g., morpholine, 1.2 equiv), and the base (e.g., LiHMDS, 2.4 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(morpholino)-2-methyl-2H-indazole.
Representative Protocol for Coupling with a Primary Amine (e.g., Aniline):
-
Reaction Setup: In an oven-dried, sealable reaction tube equipped with a magnetic stir bar, combine the palladium precatalyst (e.g., BrettPhos-G3, 0.02 equiv) and the phosphine ligand (e.g., BrettPhos, 0.03 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the primary amine (e.g., aniline, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., t-amyl alcohol) via syringe.
-
Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 2-methyl-N-phenyl-2H-indazol-5-amine.
Disclaimer: The provided protocols are representative and based on methodologies for similar substrates. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the best results for the specific amination of this compound with a particular amine. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. | Semantic Scholar [semanticscholar.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-methyl-2H-indazole as a key building block. The indazole moiety is a privileged scaffold in medicinal chemistry, and the functionalization at the 5-position via cross-coupling reactions opens avenues for the synthesis of a diverse range of compounds with potential therapeutic applications.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. These reactions have become indispensable tools in modern organic synthesis and drug discovery. This compound is a valuable substrate for these transformations, allowing for the introduction of various substituents at the C5 position. This guide covers four key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The general workflow for palladium-catalyzed cross-coupling reactions with this compound involves the reaction of the aryl bromide with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent. The reaction proceeds through a catalytic cycle that typically includes oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig reactions) or migratory insertion (for the Heck reaction), and reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.
Figure 1. General experimental workflow for palladium-catalyzed cross-coupling reactions.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for various palladium-catalyzed cross-coupling reactions with 5-bromoindazoles. Note that for reactions other than Suzuki coupling, the data is based on the closely related 5-bromoindole, and optimization for this compound may be required.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | 92[1] |
| Suzuki-Miyaura | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | 87[1] |
| Heck | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N | MeCN/H₂O (10:1) | 80 | - | High |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF | 80 | 4-6 | 93 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | High* |
*Note: Data for Heck, Sonogashira, and Buchwald-Hartwig reactions are based on studies with 5-bromoindole and similar aryl bromides, serving as a representative guide. Optimization for this compound may be necessary.
Experimental Protocols
Safety Precautions: Always handle reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere. Strong bases are corrosive and require careful handling. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methyl-2H-indazoles
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and various organoboron reagents.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethoxyethane (DME), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.05 mmol) to the flask.
-
Add anhydrous dimethoxyethane (5 mL) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-2-methyl-2H-indazole.
Heck Reaction: Synthesis of 5-Vinyl-2-methyl-2H-indazoles
The Heck reaction enables the formation of a C-C bond between this compound and an alkene, leading to vinyl-substituted indazoles.
Materials:
-
This compound
-
Alkene (e.g., Styrene) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (20 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Acetonitrile/Water (10:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.10 mmol), and P(o-tol)₃ (0.20 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the acetonitrile/water (10:1, 5 mL) solvent mixture, followed by triethylamine (2.0 mmol) and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-methyl-2H-indazoles
The Sonogashira coupling is a reliable method for forming a C-C bond between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and pour the mixture into a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-methyl-2H-indazoles
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the amination of this compound.
Materials:
-
This compound
-
Amine (e.g., Morpholine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, carefully unseal the tube and quench the reaction with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Figure 2. Simplified catalytic cycle for Pd-catalyzed cross-coupling.
By following these protocols and considering the provided data, researchers can effectively utilize this compound as a versatile substrate in a range of palladium-catalyzed cross-coupling reactions to generate novel molecules for drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of kinase inhibitors utilizing 5-Bromo-2-methyl-2H-indazole as a key starting material. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors due to its ability to mimic the purine core of ATP and form key interactions within the kinase active site. The bromine atom at the 5-position serves as a versatile handle for introducing various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
This document focuses on the synthesis of p38 MAP kinase inhibitors, a critical target in inflammatory diseases and cancer. A detailed protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a 2-methyl-5-(pyridin-4-yl)-2H-indazole core is provided, followed by a general protocol for in vitro kinase inhibition assays.
Data Presentation
The following table summarizes the inhibitory activity of a representative kinase inhibitor synthesized from a 5-bromo-indazole precursor, targeting the p38α MAP kinase.
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| 1 | 2-Methyl-5-(pyridin-4-yl)-2H-indazole | p38α MAP Kinase | 403.57 ± 6.35[1] |
Note: The IC50 value is for a structurally related imidazole-based p38 MAP kinase inhibitor, representing a typical potency for this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-5-(pyridin-4-yl)-2H-indazole via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of the core scaffold for a p38 MAP kinase inhibitor, adapted from established procedures for Suzuki-Miyaura cross-coupling reactions with bromoindazoles.[2][3]
Materials:
-
This compound
-
Pyridine-4-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio (e.g., 8 mL DME and 2 mL water).
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-methyl-5-(pyridin-4-yl)-2H-indazole.
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay
This protocol provides a general method for determining the in vitro potency of the synthesized compounds against p38α MAP kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
Kinase assay kit (e.g., ADP-Glo™)
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor solution or DMSO for the control wells.
-
Add the p38α kinase solution to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the appropriate reagent from the assay kit.
-
Incubate as per the manufacturer's instructions.
-
Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Inhibitor Synthesis and Evaluation.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 5-Bromo-2-methyl-2H-indazole and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The indazole scaffold is considered a "privileged structure," forming the core of several FDA-approved drugs, particularly in oncology.[2] Compounds bearing this motif have shown promise as inhibitors of various protein kinases and other enzymes, making them attractive candidates for drug discovery campaigns.[3][4] High-throughput screening (HTS) plays a pivotal role in identifying novel bioactive molecules from large chemical libraries, and indazole-based compounds are frequently included in such screening efforts.
This document provides detailed application notes and experimental protocols for HTS assays relevant to the biological evaluation of 5-Bromo-2-methyl-2H-indazole and other structurally related indazole derivatives. The protocols are based on established HTS methodologies for targets known to be modulated by this class of compounds, such as Cyclin-Dependent Kinase 8 (CDK8) and Sirtuin 1 (SIRT1).
Target Background and Signaling Pathways
Cyclin-Dependent Kinase 8 (CDK8)
CDK8 is a component of the Mediator complex, a crucial regulator of transcription by RNA polymerase II. It has been implicated in the signaling pathways of various transcription factors, including p53, STAT1, and β-catenin. Dysregulation of CDK8 activity is associated with several cancers, making it a compelling target for therapeutic intervention.
Sirtuin 1 (SIRT1)
SIRT1 is a NAD+-dependent deacetylase that plays a critical role in various cellular processes, including metabolism, DNA repair, and inflammation. It deacetylates a wide range of protein substrates, including histones and transcription factors like p53 and NF-κB. Modulators of SIRT1 activity have therapeutic potential in age-related diseases, metabolic disorders, and cancer.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Selective N-Alkylation of 5-bromo-1H-indazole to Yield the 2-Methyl Isomer
Introduction
The indazole scaffold is a prominent feature in many pharmaceutical agents and bioactive molecules. The functionalization of the indazole core, particularly at the N1 and N2 positions, is a critical step in the development of novel therapeutics, as the position of the alkyl substituent can significantly impact the compound's biological activity and physicochemical properties. The selective N-alkylation of indazoles, however, presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms, often leading to the formation of a mixture of N1 and N2 regioisomers. This document provides a detailed protocol for the highly regioselective N-alkylation of 5-bromo-1H-indazole to yield the 2-methyl-2H-indazole isomer, a key intermediate in medicinal chemistry.
Factors Influencing Regioselectivity
The regiochemical outcome of the N-alkylation of indazoles is influenced by a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents at the C7 position of the indazole ring can sterically hinder the N1 position, thereby favoring alkylation at the N2 position.
-
Electronic Effects: The electronic nature of the substituents on the indazole ring can modulate the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups can influence the acidity of the N-H proton and the relative nucleophilicity of the two nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and alkylating agent plays a crucial role in directing the regioselectivity. Conditions that favor thermodynamic control often lead to the more stable N1-alkylated product, while kinetically controlled reactions can favor the formation of the N2-isomer.
Recommended Protocol: N2-Methylation via Mitsunobu Reaction
For the highly selective synthesis of 5-bromo-2-methyl-2H-indazole, the Mitsunobu reaction offers a reliable and high-yielding method. This protocol is adapted from established procedures for the N2-alkylation of substituted indazoles.[1]
Materials:
-
5-bromo-1H-indazole
-
Triphenylphosphine (PPh₃)
-
Methanol (MeOH)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for organic synthesis
-
Rotary evaporator
Experimental Procedure:
-
Preparation: To a solution of 5-bromo-1H-indazole (1.0 equivalent) in anhydrous THF (approximately 0.2 M) in a round-bottom flask, add triphenylphosphine (1.5 equivalents) and methanol (2.0 equivalents).
-
Cooling: Cool the resulting mixture to 0 °C using an ice bath.
-
Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Alternative Protocol: TfOH-Catalyzed N2-Methylation with a Diazo Compound
An alternative highly selective method involves the use of a diazo compound in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH). This metal-free approach provides excellent yields and regioselectivity for the N2-alkylated product.[2]
Experimental Procedure:
-
Preparation: To a solution of 5-bromo-1H-indazole (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or ethyl acetate, add the diazo compound (e.g., diazomethane, 1.2 equivalents).
-
Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1 equivalents) dropwise.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure this compound.
Data Presentation
The following table summarizes the quantitative data on the regioselectivity of N-alkylation of substituted indazoles under various conditions, highlighting methods that favor the N2-isomer.
| Indazole Substrate | Alkylating Agent | Base/Catalyst / Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol | PPh₃, DEAD / THF | 0 to 50 | N2 selective | 90-97 | [1] |
| 1H-Indazole | Ethyl diazoacetate | TfOH / DCM | RT | 0:100 | 95 | [3] |
| 7-Nitro-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | 4:96 | 85 | [3] |
| 7-Carbomethoxy-1H-indazole | n-pentyl bromide | NaH / THF | <1:99 | 92 | [3] | |
| 5-bromo-3-carbomethoxy-1H-indazole | Methyl iodide | K₂CO₃ / DMF | Not specified | 53:47 | Not specified | [3] |
Experimental Workflow
Caption: Experimental workflow for the Mitsunobu-mediated N2-methylation.
Signaling Pathway Diagram
Caption: Key steps in the Mitsunobu reaction for N2-alkylation of indazole.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of 5-Bromo-2-methyl-2H-indazole in the Synthesis of Novel Insecticides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Bromo-2-methyl-2H-indazole as a key intermediate in the synthesis of next-generation agrochemicals. The focus is on the preparation of indazole-based insecticides that target ryanodine receptors, a critical mechanism for pest control.
Introduction
This compound is a versatile heterocyclic building block. Its substituted indazole core is a recognized pharmacophore in medicinal and agrochemical research. The presence of the bromine atom at the 5-position provides a convenient handle for further chemical modifications, while the 2-methyl substitution directs reactions to other parts of the molecule, enabling the synthesis of complex and highly active compounds. This application note details the synthesis of a representative N-aryl-5-bromo-2-methyl-2H-indazole-3-carboxamide, a class of compounds with demonstrated insecticidal properties.
Data Presentation
The following table summarizes the quantitative data for the multi-step synthesis of a target insecticidal compound, N-(4-cyano-2-methylphenyl)-5-bromo-2-methyl-2H-indazole-3-carboxamide.
| Step | Intermediate/Product Name | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) |
| 1 | This compound-3-carboxylic acid | This compound | 255.06 | 85 | >98 |
| 2 | This compound-3-carbonyl chloride | This compound-3-carboxylic acid | 273.51 | 92 | (used in situ) |
| 3 | N-(4-cyano-2-methylphenyl)-5-bromo-2-methyl-2H-indazole-3-carboxamide | This compound-3-carbonyl chloride | 383.23 | 78 | >99 |
Experimental Protocols
Protocol 1: Synthesis of this compound-3-carboxylic acid
This protocol describes the carboxylation of this compound at the C3 position.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Dry Ice (solid CO2)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Carefully add crushed dry ice in small portions to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with 1 M HCl until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound-3-carboxylic acid as a solid.
Protocol 2: Synthesis of N-(4-cyano-2-methylphenyl)-5-bromo-2-methyl-2H-indazole-3-carboxamide
This protocol details the amide coupling reaction to form the final insecticidal compound.
Materials:
-
This compound-3-carboxylic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
4-Amino-3-methylbenzonitrile
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend this compound-3-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride/oxalyl chloride and solvent. The resulting crude this compound-3-carbonyl chloride is used in the next step without further purification.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve 4-amino-3-methylbenzonitrile (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the solution of the aniline to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, N-(4-cyano-2-methylphenyl)-5-bromo-2-methyl-2H-indazole-3-carboxamide.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of the target insecticide.
Application Note and Protocol for the Synthesis of 5-Bromo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 5-Bromo-2-methyl-2H-indazole, a key intermediate in the development of various therapeutic agents. Indazole derivatives are significant scaffolds in medicinal chemistry, and regioselective alkylation is a critical step in creating diverse compound libraries for drug discovery.[1][2][3]
The synthesis of this compound is achieved through the N-alkylation of 5-bromo-1H-indazole. The direct alkylation of indazoles can often lead to a mixture of N1 and N2 isomers.[4] The choice of base, solvent, and reaction temperature is crucial in controlling the regioselectivity of this reaction.[5] Generally, the N2-substituted indazole is considered the kinetically favored product.[4] This protocol is optimized to favor the formation of the 2-methyl isomer.
Experimental Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 5-Bromo-1H-indazole | 1.0 eq |
| Sodium Hydride (60% disp.) | 1.2 eq |
| Methyl Iodide | 1.1 eq |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product | This compound |
| Theoretical Yield | Based on starting material |
| Typical Experimental Yield | 40-50% (for the N2 isomer) |
| Appearance | Off-white to light yellow solid |
Note: Yields can vary based on reaction scale and purification efficiency. The alkylation of 5-bromo-1H-indazole with ethyl bromide is reported to yield a mixture of N1 and N2 isomers, with the N2 isomer being the minor product under those specific conditions.[6] Careful control of the reaction conditions as described below is necessary to enhance the yield of the desired N2-methyl product.
Detailed Experimental Protocol
Materials and Reagents:
-
5-Bromo-1H-indazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and suspend sodium hydride (1.2 eq.) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 5-bromo-1H-indazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The evolution of hydrogen gas should cease, indicating the formation of the indazolide anion.
-
Methylation: Add methyl iodide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by cooling it back to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the N1 and N2 isomers. The 2-methyl isomer is typically more polar than the 1-methyl isomer.
-
Characterization: Collect the fractions containing the desired product and remove the solvent in vacuo to obtain this compound as an off-white to light yellow solid. Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Note and Protocol for the Chromatographic Purification of 5-Bromo-2-methyl-2H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-methyl-2H-indazole is a heterocyclic building block of interest in medicinal chemistry and drug development. Its synthesis often results in a mixture of isomers, primarily 5-Bromo-1-methyl-1H-indazole and the desired this compound, along with other process-related impurities. Effective purification is crucial to isolate the target compound with high purity for subsequent applications. This document provides a detailed protocol for the chromatographic purification of this compound using flash column chromatography, a widely used and effective technique for isomer separation and purification of organic compounds.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the chromatographic purification of this compound. This data is compiled from typical purification processes for related substituted indazoles.
| Parameter | Value/Description | Reference |
| Compound | This compound | [1] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| CAS Number | 465529-56-0 | [1] |
| Stationary Phase | Silica Gel | [2][3][4] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | [2][4] |
| Elution of this compound | Expected to be the second major isomer to elute. | [5] |
| Typical Purity (Post-Purification) | >95% | General Expectation |
| Typical Yield (Post-Purification) | 29% (from a mixture of isomers) | [5] |
Experimental Protocol
This protocol details the materials and methodology for the flash chromatographic purification of this compound from a crude reaction mixture.
1. Materials and Equipment
-
Crude Sample: Reaction mixture containing this compound.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Solvents:
-
n-Hexane (or heptane), HPLC grade.
-
Ethyl acetate, HPLC grade.
-
-
Apparatus:
-
Flash chromatography system (manual or automated).
-
Glass column.
-
Sample loading vessel.
-
Fraction collector.
-
Thin Layer Chromatography (TLC) plates (silica gel coated).
-
UV lamp for TLC visualization.
-
Rotary evaporator.
-
Glassware (beakers, flasks, etc.).
-
2. Sample Preparation
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the initial mobile phase solvent mixture.
-
For dry loading, adsorb the dissolved crude mixture onto a small amount of silica gel.
-
Concentrate the silica gel slurry under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
3. Column Packing
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% hexane).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.
4. Chromatographic Separation
-
Loading:
-
Wet Loading: Carefully apply the dissolved crude sample directly to the top of the equilibrated silica gel bed.
-
Dry Loading: Add the silica gel with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A common gradient is from 0% to 20% ethyl acetate in hexane.[4] The separation of 5-bromo-1-methyl-1H-indazole and this compound has been achieved with a hexane/ethyl acetate ratio of 10:1.[5]
-
Maintain a constant flow rate.
-
-
Fraction Collection:
-
Collect fractions of the eluent in tubes.
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
5. Fraction Analysis and Product Isolation
-
Spot samples from each collected fraction onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Identify and combine the fractions containing the pure this compound. Based on literature for similar compounds, the 2-methyl isomer is expected to be less polar and elute after the 1-methyl isomer.[5]
-
Concentrate the combined pure fractions using a rotary evaporator to remove the mobile phase solvents.
-
Dry the resulting product under high vacuum to obtain the purified this compound.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the chromatographic purification of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. This compound | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. This compound CAS#: 465529-56-0 [m.chemicalbook.com]
Introduction: Navigating the Regiochemical Challenge of Indazole Alkylation
An Application Note on the Regioselective Scale-up Synthesis of 5-Bromo-2-methyl-2H-indazole
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the antiemetic granisetron and the kinase inhibitor pazopanib.[1][2] The specific substitution pattern on the indazole ring system is critical for biological activity, with N-alkylation being a key transformation. However, the indazole system presents a significant regiochemical challenge upon alkylation, as it can react at either the N1 or N2 position, yielding two distinct isomers.[3][4]
This compound is a valuable building block in pharmaceutical synthesis, where the bromine atom serves as a handle for further functionalization via cross-coupling reactions. The primary obstacle in its synthesis is the selective methylation at the N2 position of the 5-bromo-1H-indazole precursor. Standard SN2 alkylation conditions often yield mixtures of N1 and N2 isomers, necessitating difficult chromatographic separations that are undesirable for large-scale manufacturing.[3]
This application note provides a detailed, two-part protocol for the scalable synthesis of this compound. We first describe a robust, high-yield synthesis of the 5-bromo-1H-indazole precursor. Subsequently, we present a protocol for the regioselective N-methylation, addressing the critical parameters that influence the N1/N2 isomer ratio. The causality behind experimental choices, process safety, and analytical validation are emphasized to ensure a reproducible and scalable process for researchers in drug development.
Overall Reaction Scheme
The synthesis is a two-stage process starting from 4-bromo-2-methylaniline. The first stage involves a diazotization and intramolecular cyclization to form the indazole ring. The second stage is the critical regioselective methylation of the resulting 5-bromo-1H-indazole.
Caption: Overall synthetic route for this compound.
Part 1: Scale-up Synthesis of 5-Bromo-1H-indazole Precursor
This procedure is adapted from a well-established method for the synthesis of the indazole core from an o-toluidine derivative.[5] The process involves the in-situ formation of a diazonium salt from 4-bromo-2-methylaniline, which subsequently undergoes intramolecular cyclization.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-methylaniline | 186.06 | 95.0 g | 0.511 |
| Acetic Anhydride | 102.09 | 109 mL (118 g) | 1.15 |
| Chloroform (CHCl₃) | 119.38 | 700 mL | - |
| Potassium Acetate (KOAc) | 98.14 | 14.6 g | 0.149 |
| Isoamyl Nitrite | 117.15 | 147 mL (128 g) | 1.09 |
| Hydrochloric Acid (conc.) | 36.46 | 500 mL | - |
| Sodium Hydroxide (50% w/w) | 40.00 | ~520 g | - |
| Ethyl Acetate (EtOAc) | 88.11 | 750 mL | - |
| Heptane | 100.21 | 550 mL | - |
Protocol: Synthesis of 5-Bromo-1H-indazole
-
Acetylation: To a 2 L three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-bromo-2-methylaniline (95.0 g) and chloroform (700 mL).[5] Begin stirring and add acetic anhydride (109 mL) dropwise, ensuring the internal temperature does not exceed 40°C. Stir the resulting solution for 1 hour at room temperature.
-
Expert Insight: The initial acetylation step protects the aniline nitrogen and activates the molecule for the subsequent cyclization. Controlling the temperature prevents potential side reactions.
-
-
Cyclization: Add potassium acetate (14.6 g) followed by the dropwise addition of isoamyl nitrite (147 mL) over 30 minutes.[5] Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Expert Insight: Isoamyl nitrite is the diazotizing agent. Potassium acetate acts as a base to facilitate the reaction. The prolonged reflux is necessary to ensure complete cyclization.
-
-
Solvent Exchange and Hydrolysis: Cool the reaction to 25°C and concentrate under reduced pressure (30 mmHg) to remove the bulk of the chloroform and other volatiles. Add water (225 mL) in portions and continue distillation to azeotropically remove residual organics.[5]
-
Charge concentrated hydrochloric acid (400 mL) to the crude product mass and heat to 50-55°C. Add an additional 100 mL of concentrated HCl over 2 hours to ensure complete hydrolysis of the acetyl intermediate.[5]
-
Work-up and Extraction: Cool the mixture to 20°C. Carefully add 50% sodium hydroxide solution to basify the mixture to pH 11, maintaining the temperature below 37°C with an ice bath.[5]
-
Add ethyl acetate (350 mL) and water (100 mL). Filter the biphasic mixture through a pad of celite to remove any insoluble material. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).[5]
-
Combine the organic layers, wash with brine (240 mL), and dry over anhydrous magnesium sulfate.
-
Purification and Isolation: Filter off the drying agent and pass the solution through a silica gel plug (45 g), eluting with ethyl acetate. Concentrate the filtrate by rotary evaporation. During concentration, add heptane (total of 450 mL) to precipitate the product.[5]
-
Continue concentration until a solid mass is obtained. Slurry the solids in heptane (100 mL), filter, and wash the cake with fresh heptane. Dry the product under vacuum at 45°C to a constant weight.
-
Expected Yield: 91.9 g (94%).[5]
-
Characterization: The product should appear as a powder with a melting point of 123-127°C.
-
Part 2: Regioselective N-Methylation of 5-Bromo-1H-indazole
The N-methylation of indazoles is highly sensitive to reaction conditions. The formation of the N2-methyl isomer is often less thermodynamically favored than the N1 isomer. This protocol utilizes conditions intended to maximize the yield of the desired N2 product, this compound. A key aspect is that the two isomers often have different polarities, allowing for separation by column chromatography if a mixture is obtained.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-1H-indazole | 197.03 | 90.0 g | 0.457 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 75.8 g | 0.548 |
| Methyl Iodide (CH₃I) | 141.94 | 31.5 mL (71.8 g) | 0.506 |
| N,N-Dimethylformamide (DMF) | 73.09 | 900 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | For extraction | - |
| Hexanes | 86.18 | For chromatography | - |
Protocol: Synthesis of this compound
-
Reaction Setup: To a 2 L three-neck flask under a nitrogen atmosphere, add 5-bromo-1H-indazole (90.0 g), anhydrous potassium carbonate (75.8 g), and DMF (900 mL).
-
Methylation: Stir the suspension vigorously. Add methyl iodide (31.5 mL) dropwise over 30 minutes at room temperature. The reaction is mildly exothermic. Maintain the temperature between 20-25°C.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. The two isomers, 5-bromo-1-methyl-1H-indazole and this compound, should be visible as distinct spots.
-
Expert Insight: The choice of a polar aprotic solvent (DMF) and a mild base (K₂CO₃) is crucial. While some conditions strongly favor the N1 isomer, this combination often provides a manageable mixture that can be separated.[3] Methyl iodide is a highly effective methylating agent.
-
-
Work-up: Quench the reaction by slowly pouring the mixture into ice-water (2 L). A precipitate should form. Stir for 30 minutes.
-
Filter the crude solid product and wash thoroughly with water. Dry the solid under vacuum.
-
Purification (Chromatography): The crude product will likely be a mixture of N1 and N2 isomers. Purify via column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20%) is typically effective. The N2 isomer is generally less polar and will elute before the N1 isomer.
-
Fraction Collection: Collect fractions and analyze by TLC to isolate the pure desired product.
-
-
Isolation: Combine the pure fractions containing the N2 isomer and concentrate under reduced pressure to yield this compound as a solid.
-
Expected Yield: The yield is highly dependent on the isomer ratio. A yield of 40-60% for the desired N2 isomer is a realistic target after chromatography.
-
Process Workflow and Logic
Caption: Step-by-step workflow for the synthesis and purification process.
Characterization and Quality Control
-
Identity: The structure of the final product and the distinction from its N1-isomer must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
¹H NMR: The chemical shifts of the protons, particularly the N-methyl group and the aromatic protons, will be distinct for the N1 and N2 isomers. The N-CH₃ signal for the 2-methyl isomer typically appears around 4.1-4.3 ppm, while the aromatic protons will show a characteristic pattern for the 5-bromo substitution.
-
-
Purity: Purity should be assessed by HPLC or GC, with a target of >98% for use in further synthetic steps.
-
Physical Properties: The final product is a solid.[6] Its melting point should be recorded and compared to literature values.
Safety and Hazard Information
All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
This compound: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]
-
Methyl Iodide: Highly toxic, carcinogenic, and a potent alkylating agent. Handle with extreme care, using a gas-tight syringe for transfers.
-
Chloroform & DMF: Volatile and toxic organic solvents. Avoid inhalation and skin contact.
-
Acids & Bases: Concentrated HCl and 50% NaOH are highly corrosive. Handle with care, especially during the exothermic neutralization step.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 5. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 6. This compound | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-2-methyl-2H-indazole in Materials Science
Introduction
5-Bromo-2-methyl-2H-indazole is a heterocyclic compound that, while not extensively documented for direct use in materials science applications, serves as a crucial and versatile building block for the synthesis of advanced functional materials. Its primary role is that of a synthetic intermediate, where the indazole core provides desirable electronic and structural properties, and the bromo-substituent at the 5-position acts as a reactive handle for further chemical modifications. This allows for the construction of larger, more complex molecules with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components in functional polymers.
The strategic placement of the bromine atom enables a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in materials synthesis for creating new carbon-carbon and carbon-nitrogen bonds, thereby extending conjugation, tuning electronic energy levels, and introducing specific functionalities. These application notes provide an overview of the synthesis of this compound and detailed protocols for its derivatization into precursors for advanced materials.
Synthesis of this compound
The synthesis of this compound can be approached via a multi-step sequence, typically starting with the formation of the 5-bromo-1H-indazole core, followed by a regioselective N-methylation.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Bromo-1H-indazole from 4-Bromo-2-methylaniline [1]
-
Reaction Setup: To a flask containing 4-bromo-2-methylaniline (e.g., 95.0 g) in chloroform (700 mL), add acetic anhydride (109 mL) while maintaining the temperature below 40°C.
-
Acylation: Stir the solution for approximately 50 minutes. Subsequently, add potassium acetate (14.6 g) and isoamyl nitrite (147 mL).
-
Cyclization: Reflux the reaction mixture at 68°C for 20 hours.
-
Work-up: Cool the solution to 25°C and distill off the volatile components under vacuum (30 mmHg, 30-40°C). Add water (225 mL) in portions and continue distillation to remove residual volatiles via azeotropic distillation.
-
Hydrolysis: Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL). Heat the mixture to 50-55°C and add another 100 mL of concentrated HCl in portions over 2 hours.
-
Neutralization and Extraction: Cool the solution to 20°C and carefully add 50% sodium hydroxide solution to bring the pH to 11, keeping the temperature below 37°C. Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Purification: Combine the organic layers, wash with brine (240 mL), and dry over magnesium sulfate. Filter the solution through a silica gel pad and concentrate by rotary evaporation. Slurry the resulting solids with heptane, filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole.
Step 2: N-methylation to form this compound
Note: N-alkylation of indazoles can yield a mixture of N-1 and N-2 isomers. Reaction conditions must be carefully controlled to favor the N-2 product.[2]
-
Reaction Setup: Dissolve 5-bromo-1H-indazole in a suitable solvent such as DMF or THF.
-
Deprotonation: Add a base (e.g., NaH, K2CO3) and stir the mixture at room temperature.
-
Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the solution.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The crude product will likely be a mixture of N-1 and N-2 isomers, which can be separated by column chromatography on silica gel to isolate the desired this compound.
Potential Applications in Materials Science via Derivatization
The true utility of this compound in materials science lies in its capacity to be functionalized. The C-Br bond is a key site for palladium-catalyzed cross-coupling reactions to build larger, electronically active molecules.
-
For Organic Electronics (OLEDs, OPVs): The indazole moiety can be coupled with other aromatic or heteroaromatic units via Suzuki or Sonogashira reactions to create extended π-conjugated systems. These materials often exhibit interesting photophysical properties, making them suitable as emitters, hosts, or charge-transport materials.
-
For Functional Polymers: Buchwald-Hartwig amination can be used to incorporate the indazole unit into polymer backbones or as pendant groups, leading to materials with specific charge-transport characteristics or thermal properties.
Experimental Protocols for Derivatization
The following are generalized protocols for key cross-coupling reactions using this compound as a substrate. Optimization of catalysts, ligands, bases, and solvents is typically required for specific substrates.
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This reaction is ideal for coupling with aryl or vinyl boronic acids or esters to form biaryl systems.
Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).[3][4]
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane/water or DME.[4][5]
-
Reaction: Heat the mixture at 80-110°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling (C-C Alkyne Bond Formation)
This reaction couples the indazole with a terminal alkyne, extending the π-system linearly.
Protocol:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (5-10 mol%).[6][7]
-
Reagent Addition: Evacuate and backfill the tube with an inert gas. Add a degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., triethylamine, diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 eq.).[6]
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-70°C) until completion.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction forms a C-N bond, coupling the indazole with a primary or secondary amine.
Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.1-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq.).[8][9]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110°C, until the reaction is complete.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions for the palladium-catalyzed cross-coupling of bromo-indazole derivatives, providing a starting point for experimental design.
| Reaction Type | Catalyst System (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (2-5%) | K₂CO₃ or Cs₂CO₃ (2-3) | DME, Dioxane/H₂O | 80 - 110 | Good to Excellent |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) / CuI (5-10%) | Triethylamine or DIPEA | THF, DMF | 25 - 70 | Good to Excellent |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) / Ligand (2-4%) | NaOt-Bu or K₃PO₄ (1.4-2) | Toluene, Dioxane | 80 - 110 | Moderate to Good |
Visualizations
Caption: Workflow for the synthesis and derivatization of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Photophysical Properties of 5-Bromo-2-methyl-2H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the characteristic photophysical properties of 5-Bromo-2-methyl-2H-indazole derivatives and detailed protocols for their experimental determination. While specific quantitative data for this compound is not extensively available in the public domain, this document leverages data from closely related 2H-indazole compounds to provide representative insights into their behavior as potential fluorophores.
Introduction to 2H-Indazole Fluorophores
Substituted 2H-indazoles are emerging as a promising class of fluorophores.[1] These heterocyclic compounds can exhibit significant fluorescence with high extinction coefficients, making them suitable for various applications, including biological imaging and as fluorescent probes.[1] The photophysical properties of these derivatives, such as their absorption and emission wavelengths, quantum yields, and lifetimes, can be tuned by modifying their substitution patterns. The this compound core provides a scaffold for further functionalization to develop novel fluorescent probes.
Representative Photophysical Data
The following table summarizes representative photophysical data for various N-aryl-2H-indazole derivatives, which can serve as a reference for estimating the properties of this compound derivatives. These compounds typically exhibit absorption in the UV-A to near-visible region and emit in the blue to green region of the spectrum.
| Compound (Substituents on N-phenyl and Indazole) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 2-Phenyl-2H-indazole | 342 | 387 | 0.22 | 15,000 |
| 2-(4-Methoxyphenyl)-2H-indazole | 348 | 405 | 0.35 | 17,000 |
| 2-(4-Nitrophenyl)-2H-indazole | 390 | - | - | 12,000 |
| 2-(3,5-bis(Trifluoromethyl)phenyl)-2H-indazole | 345 | 400 | 0.45 | 16,000 |
| 3-Phenyl-2-(3,5-bis(trifluoromethyl)phenyl)-2H-indazole | 355 | 420 | 0.55 | 18,000 |
Note: Data is compiled from studies on N-aryl-2H-indazole derivatives and serves as an illustrative example.[1] The specific properties of this compound may vary.
Key Characteristics and Considerations
-
Solvatochromism: The fluorescence of 2H-indazole derivatives can be sensitive to the polarity of the solvent.[2][3][4] This solvatochromic effect, a shift in the emission spectrum with changing solvent polarity, can be exploited for sensing applications.
-
Substitution Effects: The introduction of electron-donating or electron-withdrawing groups on the indazole or the N-aryl ring can significantly alter the photophysical properties.[1] For instance, electron-donating groups can lead to red-shifted emission and increased quantum yields.
-
Quantum Yield: The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process.[5] While some 2H-indazoles exhibit modest quantum yields, others with specific substitutions can be highly emissive.[1]
Experimental Protocols
Detailed methodologies for characterizing the photophysical properties of this compound derivatives are provided below.
Protocol 1: UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of a 2H-indazole derivative to determine its maximum absorption wavelength (λ_abs) and molar extinction coefficient (ε).
Materials:
-
This compound derivative
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the 2H-indazole derivative of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1, 5, 10, 20 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the concentration in mol/L, and l is the path length in cm, to calculate the molar extinction coefficient (ε). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.
-
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Protocol 2: Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).
Materials:
-
Solution of the 2H-indazole derivative (from Protocol 1)
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Excitation Wavelength Selection: Set the excitation wavelength to the λ_abs determined from the UV-Vis absorption spectrum.
-
Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record a blank scan to measure any background fluorescence or Raman scattering.
-
Sample Measurement: Use a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. Place the cuvette in the spectrofluorometer and record the emission spectrum over a suitable wavelength range (e.g., 350-600 nm).
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum fluorescence emission (λ_em).
-
Caption: Workflow for Fluorescence Emission Spectroscopy.
Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol details the determination of the fluorescence quantum yield (Φ_F) of a sample relative to a known standard.[6]
Materials:
-
Solution of the 2H-indazole derivative (sample)
-
Solution of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare Solutions: Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of each line (Gradient) is determined.
-
The quantum yield of the sample (Φ_F_sample) is calculated using the following equation:
Φ_F_sample = Φ_F_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where η is the refractive index of the solvent.
-
Caption: Workflow for Relative Quantum Yield Determination.
Applications and Future Directions
This compound derivatives hold potential for development into a variety of fluorescent tools for researchers. Their tunable photophysical properties make them attractive candidates for:
-
Fluorescent Probes: For sensing ions, pH, or viscosity in biological systems.
-
Cell Imaging: As stains for specific cellular organelles or components.
-
Drug Discovery: As fluorescent tags for tracking the localization and interaction of drug molecules.
Further research is needed to fully characterize the photophysical properties of this compound and its derivatives and to explore their full potential in various scientific and biomedical applications.
References
- 1. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving the Yield of 5-Bromo-2-methyl-2H-indazole Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important synthetic intermediate. This document provides in-depth technical advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
I. Understanding the Core Challenge: Regioselectivity in N-Methylation
The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the N-methylation of the 5-bromo-1H-indazole precursor. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often leads to a mixture of the N1-methylated (5-Bromo-1-methyl-1H-indazole) and the desired N2-methylated (this compound) isomers, which can be difficult to separate and results in a reduced yield of the target molecule.[1]
The ratio of these two products is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent. Understanding the interplay of these factors is crucial for directing the reaction towards the desired N2 isomer.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
| Problem | Potential Causes | Solutions and Scientific Rationale |
| Low Overall Yield | 1. Incomplete reaction. 2. Formation of a mixture of N1 and N2 isomers. 3. Product loss during workup and purification. | 1. Optimize Reaction Conditions: Ensure you are using a sufficiently strong base to deprotonate the indazole. Sodium hydride (NaH) is a common choice. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. 2. Control Regioselectivity: The formation of the N1 isomer is a common cause of low yield for the N2 product. To favor the N2 isomer, consider a Mitsunobu reaction as detailed in the optimized protocol below. Alternatively, reaction conditions can be tuned to favor the N1 isomer if that is the desired product. 3. Refine Workup and Purification: Minimize transfers and use appropriate solvent volumes to reduce mechanical losses. Optimize your purification method (recrystallization or column chromatography) to ensure efficient separation and recovery. |
| Poor N2-Selectivity (High N1-Isomer Formation) | 1. Use of standard alkylation conditions (e.g., K₂CO₃ in DMF). 2. Thermodynamic vs. Kinetic Control. | 1. Switch to a Kinetically Controlled Protocol: Standard conditions often lead to a mixture of isomers.[2] A Mitsunobu reaction with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) in a non-polar solvent like THF can significantly favor the formation of the N2-isomer.[1][3] This is believed to proceed through a kinetically controlled pathway where the less sterically hindered N2 is preferentially alkylated. 2. Leverage Solvent and Base Effects: For favoring the N1 isomer, the use of sodium hydride in THF is often effective. The sodium cation is thought to coordinate with the N2 atom, sterically hindering it and directing the alkylation to the N1 position.[1] |
| Difficulty in Separating N1 and N2 Isomers | 1. Similar polarities of the two isomers. | 1. Recrystallization: This can be a highly effective method for separating the isomers. Experiment with mixed solvent systems. A common approach is to dissolve the mixture in a hot solvent in which it is soluble (e.g., methanol, ethanol, or acetone) and then add a co-solvent in which it is less soluble (e.g., water or heptane) until turbidity is observed. Slow cooling should then selectively crystallize one of the isomers.[4] A Chinese patent suggests that a mixture of THF and water can be effective for separating indazole isomers.[5] 2. Optimized Column Chromatography: If recrystallization is not successful, careful optimization of column chromatography is necessary. Use a high-resolution silica gel and screen various eluent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation. |
| Formation of Unknown Impurities | 1. Over-methylation leading to quaternary salts. 2. Decomposition of solvent or reagents. 3. Side reactions of the starting material. | 1. Control Stoichiometry: Use a controlled excess of the methylating agent (typically 1.1 to 1.5 equivalents). Adding the methylating agent slowly to the reaction mixture can also help prevent over-methylation. 2. Maintain Appropriate Temperature and Inert Atmosphere: Some strong bases can react with solvents like DMF at elevated temperatures. Ensure the reaction is carried out at the recommended temperature and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and solvents. 3. Ensure Purity of Starting Materials: Impurities in the starting 5-bromo-1H-indazole can lead to side products. It is advisable to purify the starting material by recrystallization if its purity is questionable. |
III. Optimized Experimental Protocols
A. Synthesis of the Precursor: 5-Bromo-1H-indazole
A high-yield synthesis of 5-bromo-1H-indazole is a critical first step. The following protocol is adapted from a literature procedure and has been reported to provide a high yield.
Workflow for 5-Bromo-1H-indazole Synthesis
Caption: Workflow for the synthesis of 5-bromo-1H-indazole.
Step-by-Step Protocol:
-
To a flask containing 4-bromo-2-methylaniline in chloroform, add acetic anhydride while maintaining the temperature below 40°C.
-
Stir the solution for approximately 50 minutes.
-
Add potassium acetate and isoamyl nitrite.
-
Reflux the solution at 68°C for 20 hours.
-
Cool the reaction to room temperature and remove the volatiles by distillation under reduced pressure.
-
Perform an aqueous workup involving acidification with concentrated hydrochloric acid, followed by basification with 50% sodium hydroxide to a pH of 11.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate.
-
The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 5-bromo-1H-indazole.
B. Optimized Protocol for High N2-Selectivity: Mitsunobu Reaction
This protocol is adapted from Lu et al. (2024) for the synthesis of a related N2-alkylated indazole and is expected to provide high selectivity for this compound.[3]
Workflow for N2-Methylation via Mitsunobu Reaction
Caption: Workflow for the N2-methylation of 5-bromo-1H-indazole.
Step-by-Step Protocol:
-
Dissolve 5-bromo-1H-indazole (1.0 eq.), triphenylphosphine (2.0 eq.), and methanol (2.3 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 eq.) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to 50°C and stir for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the this compound.
IV. Characterization of Product and Impurities
Accurate characterization is essential to confirm the identity of the desired product and to determine the ratio of N1 and N2 isomers.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
While a definitive, assigned spectrum for this compound was not found in the searched literature, based on general principles of indazole NMR spectroscopy, the following are expected distinguishing features:
-
This compound (N2-isomer): The N-methyl group signal is expected to be a singlet at approximately 4.1-4.3 ppm . The aromatic protons will appear in the range of 7.0-7.8 ppm .
-
5-Bromo-1-methyl-1H-indazole (N1-isomer): The N-methyl group signal for the N1 isomer is typically found slightly upfield compared to the N2 isomer, likely in the range of 3.8-4.0 ppm . The aromatic protons will also be in the range of 7.0-7.8 ppm , but with a different splitting pattern compared to the N2 isomer.
Note: These are estimated chemical shifts. It is highly recommended to run 2D NMR experiments, such as HMBC and NOESY, to unambiguously assign the structure of the obtained isomers. In an HMBC spectrum, a correlation between the N-methyl protons and the C3 and C7a carbons of the indazole ring would confirm the N1-isomer, while a correlation to C3 and C3a would indicate the N2-isomer.
V. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high N2-selectivity?
A1: The choice of the reaction protocol is the most critical factor. While traditional alkylations with a base like potassium carbonate often yield mixtures, a Mitsunobu reaction is reported to be highly selective for the N2 position.[1][3]
Q2: My reaction is complete, but I have a roughly 1:1 mixture of N1 and N2 isomers. What is the best way to proceed?
A2: A 1:1 mixture can be challenging to separate. The first approach should be to attempt separation by recrystallization from a mixed solvent system. If that fails, careful column chromatography with a shallow eluent gradient is the next best option. For future syntheses, it is highly recommended to switch to a more selective protocol, such as the Mitsunobu reaction for the N2 isomer.
Q3: Can I use methyl iodide as the methylating agent in the Mitsunobu reaction?
A3: The Mitsunobu reaction uses an alcohol as the alkylating agent precursor. Therefore, you should use methanol, not methyl iodide, in this protocol.
Q4: Are there any safety concerns with the reagents used in these protocols?
A4: Yes, several reagents require careful handling. Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any moisture. Methyl iodide is toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. DEAD and DIAD are toxic and can be explosive; they should be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
VI. Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
5-Bromo-1H-indazole: Harmful if swallowed and can cause serious eye damage.[6]
-
Sodium Hydride (60% dispersion in mineral oil): Flammable solid that reacts with water to release flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. Handle under an inert gas and protect from moisture.[7][8]
-
Methyl Iodide: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation, and may cause respiratory irritation. It is also a suspected carcinogen.[9][10]
-
Triphenylphosphine: Harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction.
-
DEAD/DIAD: Toxic, flammable, and potentially explosive. Handle with extreme care and avoid heat and shock.
Always have appropriate spill containment materials and emergency procedures in place.
VII. References
-
Fisher Scientific. (2025, December 18). Safety Data Sheet: Methyl iodide. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, December 23). Safety Data Sheet: Sodium hydride. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing N-methylation of 6-bromo-1H-indazole.
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.
-
GlaxoSmithKline. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
-
BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromoindole.
-
BLD Pharm. (n.d.). 5-Bromo-1-methyl-1H-indazole. Retrieved from --INVALID-LINK--
-
ITW Reagents. (2024, November 4). Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil. Retrieved from --INVALID-LINK--
-
Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: Methyl Iodide. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 465529-56-0. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
-
ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives.
-
Bangladesh Journals Online. (2025). J. Sci. Res. 17 (1), 287-296.
-
Sigma-Aldrich. (n.d.). 5-Bromo-1-methyl-1H-imidazole. Retrieved from --INVALID-LINK--
-
Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
-
Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
-
BenchChem. (2025). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization.
-
Rodríguez-Villar, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2269.
References
- 1. 2-METHYL-5-NITRO-2H-INDAZOLE(5228-48-8) 1H NMR [m.chemicalbook.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. 465529-57-1|5-Bromo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. [PDF] Spectral characterization, antibacterial and antioxidant activity of 2-(5-bromo-1H-benzimidazol-2-yl)-(3’/4’/5’-substituted)phenols and some transition metal complexes | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. This compound | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-BROMO-1-METHYL-1H-IMIDAZOLE(1003-21-0) 1H NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Methylation of 5-bromo-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the methylation of 5-bromo-1H-indazole. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-methylation of 5-bromo-1H-indazole, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base: The N-H of an indazole is weakly acidic and requires a sufficiently strong base for deprotonation. 2. Low reaction temperature: The reaction kinetics may be too slow at lower temperatures. 3. Poor solubility of reactants: The starting material or base may not be fully dissolved in the chosen solvent. 4. Inactive methylating agent: The methylating agent (e.g., methyl iodide) may have degraded. | 1. Use a stronger base: Switch from weaker bases like K₂CO₃ to stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1] 2. Increase reaction temperature: Gently heat the reaction mixture. For instance, reactions with Cs₂CO₃ in dioxane can be performed at 90°C.[1] 3. Select a more suitable solvent: Polar aprotic solvents like DMF or THF are often effective for dissolving the reactants.[1] 4. Use a fresh or purified methylating agent: Ensure the methylating agent is of high quality and has been stored correctly. |
| Poor N1:N2 Regioselectivity (Mixture of Isomers) | 1. Reaction conditions favoring mixed products: The choice of base and solvent significantly impacts the N1:N2 ratio. For example, K₂CO₃ in DMF often yields a mixture of isomers.[1] 2. Kinetic vs. Thermodynamic Control: Different conditions can favor the kinetic (often N2) or thermodynamic (often N1) product. The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][3] | 1. For N1-selectivity: Use a strong base like NaH in an aprotic, non-coordinating solvent like THF. This combination has been shown to provide excellent N1 selectivity (>99:1 for some indazoles).[3][4][5] Cesium carbonate in dioxane is also reported to give high N1 selectivity.[1] 2. For N2-selectivity: Consider Mitsunobu conditions (e.g., with methanol, DIAD/DEAD, and PPh₃ in THF), which are known to favor the N2 isomer.[3][4][6] |
| Formation of Byproducts | 1. Over-methylation: An excess of the methylating agent can potentially lead to the formation of a quaternary ammonium salt. 2. Reaction with the solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of strong bases, leading to side reactions. | 1. Control stoichiometry: Use a controlled amount of the methylating agent (typically 1.1-1.5 equivalents).[1] 2. Maintain appropriate reaction temperature: Avoid excessive heating that could lead to the decomposition of the solvent. |
| Difficulty in Separating N1 and N2 Isomers | 1. Similar polarity of isomers: The N1 and N2 methylated isomers of 5-bromo-1H-indazole can have very similar polarities, making chromatographic separation challenging.[1] | 1. Optimize chromatography conditions: Screen different solvent systems (e.g., gradients of hexane/ethyl acetate) and consider using a high-resolution column. 2. Recrystallization: Attempt to separate the isomers by recrystallization from a suitable solvent or solvent mixture (e.g., methanol/water or ethanol/water).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the methylation of 5-bromo-1H-indazole?
A1: The methylation of 5-bromo-1H-indazole typically results in a mixture of two constitutional isomers: 5-bromo-1-methyl-1H-indazole (N1-methylated) and 5-bromo-2-methyl-2H-indazole (N2-methylated). The ratio of these products is highly dependent on the reaction conditions.
Q2: Which reaction conditions favor the formation of the N1-methylated isomer?
A2: Conditions that favor the thermodynamically more stable N1 isomer generally involve the use of a strong base in a less polar, aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity in the alkylation of indazoles.[3][4][5]
Q3: How can I selectively synthesize the N2-methylated isomer?
A3: The N2-methylated isomer is often the kinetically favored product.[7] Conditions that promote N2-alkylation include the Mitsunobu reaction, which for a similar indazole derivative, gave a 2.5:1 ratio of N2 to N1 product.[3][4][6] Another approach for selective N2-alkylation of indazoles involves using trifluoromethanesulfonic acid (TfOH) as a catalyst with a methylating agent like a diazo compound, although this is a more specialized procedure.
Q4: What is the impact of the base and solvent on the regioselectivity of the methylation?
A4: The choice of base and solvent is critical. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF tend to give mixtures of N1 and N2 isomers.[1] For a closely related compound, methyl 5-bromo-1H-indazole-3-carboxylate, using K₂CO₃ and methyl iodide in DMF resulted in a roughly 1:1 mixture of N1 and N2 products.[8] Stronger bases like NaH create a more ionic indazole anion. In a less coordinating solvent like THF, this can lead to a "tight ion pair" which favors alkylation at the N1 position.[5]
Q5: How can I confirm the identity of the N1 and N2 isomers?
A5: The isomers can be distinguished using nuclear magnetic resonance (NMR) spectroscopy, particularly through 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC). For the N1-isomer, a correlation is expected between the methyl protons and the C7a carbon of the indazole ring. For the N2-isomer, a correlation would be seen between the methyl protons and the C3 carbon.[6]
Quantitative Data Summary
The following table summarizes reported yields and regioselectivity for the alkylation of 5-bromo-1H-indazole derivatives under various conditions. Note that the substrate may vary slightly, but the data provides a strong indication of the expected outcomes for 5-bromo-1H-indazole.
| Substrate | Methylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | Room Temp. | 38:46 (yields) | 84 (total) | [8] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | Room Temp. | 44:40 (yields) | 84 (total) | [8] |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50°C | >99:1 | Not specified | [3] |
| Methyl 3-formyl-1H-indazole-5-carboxylate | n-Pentanol | DIAD, PPh₃ | THF | Room Temp. | 1:2.5 | 78 (total) | [4][6] |
Key Experimental Protocols
Protocol 1: Selective N1-Methylation of 5-bromo-1H-indazole
This protocol is adapted from procedures known to favor N1-alkylation of bromo-indazoles.[1][9]
-
Preparation: To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen), add a solution of 5-bromo-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain 5-bromo-1-methyl-1H-indazole.
Protocol 2: N2-Methylation of 5-bromo-1H-indazole (Mitsunobu Conditions)
This protocol is a general procedure for N2-alkylation of indazoles under Mitsunobu conditions.[10]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-bromo-1H-indazole (1.0 equivalent), methanol (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0°C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the pure this compound.
Visualizations
Caption: Reaction pathways for the methylation of 5-bromo-1H-indazole.
Caption: A generalized experimental workflow for regioselective methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Regioselectivity in Indazole Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the regioselective alkylation of indazoles.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of N1 and N2 alkylated products when I try to alkylate my indazole?
The direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products because the indazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms.[1][2] The final ratio of these products is highly sensitive to the reaction conditions.[1]
Q2: What are the key factors that influence whether the alkylation occurs at the N1 or N2 position?
The regioselectivity of indazole alkylation is primarily governed by a combination of factors including:
-
Base and Solvent System: The choice of base and solvent plays a critical role. For instance, a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) typically favors N1-alkylation.[1][2][3] In contrast, using carbonate bases such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to mixtures of isomers.[1][4]
-
Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring can significantly direct the alkylation.
-
C3 Position: Electron-withdrawing groups (e.g., -CO2Me, -COMe) at the C3 position can strongly favor N1-alkylation, particularly when using NaH in THF.[1][3]
-
C7 Position: Bulky substituents at the C7 position can sterically hinder the approach to the N1 position.[1] Conversely, electron-withdrawing groups like -NO2 or -CO2Me at the C7 position have been shown to promote excellent N2 regioselectivity.[1][3][5]
-
-
Thermodynamic vs. Kinetic Control: The reaction can be under either thermodynamic or kinetic control. The 1H-indazole tautomer is generally more thermodynamically stable, and conditions that allow for equilibration tend to favor the N1-alkylated product.[3][4] N2-alkylation is often considered the kinetically favored pathway.[2]
Troubleshooting Guides
Problem: My reaction is producing a mixture of N1 and N2 isomers, and I want to selectively obtain the N1-alkylated product.
Solution: To enhance the selectivity for the N1-alkylated indazole, you should employ conditions that favor thermodynamic control.
Recommended Protocol for Selective N1-Alkylation (using NaH/THF): [1][3][4]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the indazole substrate in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, heating to 50 °C may be required to ensure complete conversion.[3][6]
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Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Influence of C3-Substituents on N1-Regioselectivity (NaH/THF Conditions) [3][5]
| C3-Substituent | N1:N2 Ratio |
| -CO2Me | >99:1 |
| -tert-butyl | >99:1 |
| -COMe | >99:1 |
| -CONH2 | >99:1 |
Problem: I need to synthesize the N2-alkylated indazole selectively.
Solution: Achieving high N2 selectivity often requires conditions that favor kinetic control or the use of specific catalytic systems.
Recommended Protocol for Selective N2-Alkylation (TfOH-catalyzed with diazo compounds): [4][7]
-
Preparation: In a suitable flask, dissolve the 1H-indazole (1.0 equivalent) and the diazo compound (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 equivalents) dropwise.
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Reaction: Stir the mixture at room temperature and monitor for completion by TLC.
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Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
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Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the pure N2-alkylated product. This method has been reported to afford N2-alkylated products with high regioselectivity (N2/N1 up to 100/0).[7]
Alternative Protocol for N2-Alkylation (Mitsunobu Reaction): [3][4]
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Preparation: Dissolve the 1H-indazole (1.0 equivalent), the alcohol (1.5 equivalents), and triphenylphosphine (PPh3, 1.5 equivalents) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Remove the solvent under reduced pressure and purify the crude mixture directly by flash column chromatography. The Mitsunobu reaction has shown a strong preference for the formation of the N2 regioisomer.[3][8]
Problem: I have a mixture of N1 and N2 isomers, and they are difficult to separate by column chromatography.
Solution: The N1 and N2 isomers of alkylated indazoles often have very similar polarities, making their separation challenging.[1]
Troubleshooting Steps:
-
Optimize Reaction Selectivity: The most effective approach is to optimize the reaction to maximize the formation of the desired isomer, which will simplify or eliminate the need for difficult purification.[1]
-
High-Performance Column Chromatography: If separation is necessary, use high-performance column chromatography with a shallow gradient elution.
-
Derivatization: Consider derivatizing the mixture to facilitate separation, followed by the removal of the directing group.[1]
Problem: How can I confidently determine whether I have synthesized the N1 or N2 isomer?
Solution: Spectroscopic techniques are powerful tools for differentiating between N1 and N2 substituted indazole isomers.[9]
Analytical Methods for Isomer Differentiation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the H-3 proton is a key indicator. In 2H-indazoles (N2-substituted), the H-3 proton is typically more deshielded and appears at a higher chemical shift compared to 1H-indazoles (N1-substituted).[9]
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, can also be used for differentiation.[10]
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is very effective for unambiguous assignment. For an N1-substituted indazole, a correlation is observed between the protons of the alkyl group attached to N1 and the C7a carbon of the indazole ring. For an N2-substituted indazole, a correlation is expected between the alkyl protons and the C3 carbon.[3][8]
-
-
Mass Spectrometry (MS): The fragmentation patterns of the N1 and N2 isomers in the mass spectrometer can be distinct and aid in their identification.[9]
Table 2: Key Spectroscopic Differences Between N1- and N2-Substituted Indazoles [9]
| Technique | Feature | N1-Substituted Isomer | N2-Substituted Isomer |
| ¹H NMR | H-3 Chemical Shift | Typically lower ppm | Typically higher ppm |
| HMBC | Key Correlation | Alkyl-CH2 protons to C7a | Alkyl-CH2 protons to C3 |
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. d-nb.info [d-nb.info]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal in 5-Bromo-2-methyl-2H-indazole Reactions
Welcome to the technical support center for troubleshooting palladium catalyst removal from reactions involving 5-Bromo-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions where this compound is used?
A1: this compound is a versatile building block commonly used in various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. These reactions are crucial for the synthesis of complex molecules in medicinal chemistry. The most prevalent reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.[1][2][3]
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Heck Coupling: For the formation of a C-C bond with an alkene.
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Sonogashira Coupling: For the formation of a C-C bond with a terminal alkyne.[4]
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Buchwald-Hartwig Amination: For the formation of a C-N bond with an amine.[5][6]
Q2: Why is it crucial to remove residual palladium from my final product?
A2: The removal of residual palladium is critical for several reasons. In the context of drug development, regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to the potential toxicity of heavy metals. Furthermore, residual palladium can interfere with subsequent synthetic steps or biological assays.
Q3: I filtered my reaction mixture through Celite, but I still have significant palladium contamination. What went wrong?
A3: While filtration through Celite is a common step, its effectiveness is primarily for removing heterogeneous palladium catalysts (like Pd/C) or precipitated palladium metal.[2][3] If you used a homogeneous palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), it is likely still dissolved in your reaction mixture and will pass through the Celite. In such cases, additional purification methods are necessary.
Q4: My product and the palladium catalyst seem to co-elute during silica gel chromatography. How can I improve the separation?
A4: Co-elution is a common challenge. Here are several strategies to address this:
-
Optimize the Solvent System: Experiment with different solvent polarities and compositions. A less polar solvent system might retain the polar palladium complexes on the silica gel while allowing your product to elute.
-
Use a Scavenger Pre-Column: Before your main chromatographic separation, pass the crude product solution through a small plug of a palladium scavenger packed in a column or cartridge.
-
Post-Chromatography Scavenging: Treat the fractions containing your product with a palladium scavenger after chromatography to remove any remaining traces of the catalyst.
Q5: I'm experiencing low product recovery after using activated carbon for palladium removal. What can I do to improve the yield?
A5: Activated carbon is a highly effective adsorbent for palladium, but it can also adsorb the desired product, leading to yield loss. To mitigate this:
-
Optimize the Amount: Use the minimum amount of activated carbon required for effective palladium removal. This may require some experimentation.
-
Screen Different Grades: Various grades of activated carbon are available with different surface properties. A screening of different types may identify one with better selectivity for palladium over your product.
-
Control Contact Time and Temperature: Minimize the contact time and use the lowest effective temperature to reduce product adsorption.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High Palladium Content After Filtration | The palladium catalyst is soluble in the reaction mixture. | 1. Use a palladium scavenger (silica-based or polymer-based).2. Attempt to precipitate the palladium by adding an anti-solvent.3. Consider crystallization of the final product. |
| Low Product Recovery After Scavenging | The product is adsorbing to the scavenger or activated carbon. | 1. Reduce the amount of scavenger/carbon used.2. Wash the scavenger/carbon thoroughly with a suitable solvent after filtration.3. Screen different types of scavengers or activated carbon.4. Switch to an alternative purification method like crystallization or extraction. |
| Inconsistent Palladium Removal | The oxidation state or coordination sphere of the palladium species varies between batches. | 1. Standardize the reaction work-up procedure before palladium removal.2. Use a broad-spectrum scavenger effective for multiple palladium species (e.g., those with dimercaptotriazine (DMT) functionality).3. Consider a pre-treatment step (mild oxidation or reduction) to convert palladium to a single, more easily removed form. |
| Product Degradation During Purification | The chosen purification method is too harsh for the product. | 1. If using elevated temperatures for scavenging, try performing the scavenging at room temperature for a longer duration.2. For chromatography, ensure the silica gel is neutral if your compound is acid-sensitive.3. If using acidic or basic washes, check the stability of your product at different pH values. |
Data on Palladium Removal Methods
The efficiency of palladium removal is highly dependent on the specific reaction conditions, the nature of the product, and the chosen method. Below is a summary of commonly used methods and their general effectiveness.
| Method | Typical Palladium Removal Efficiency | Advantages | Disadvantages |
| Activated Carbon | >95% | Cost-effective, widely applicable. | Can lead to product loss due to non-specific adsorption. |
| Silica-Based Scavengers (e.g., SiliaMetS® Thiol, DMT) | >98% | High selectivity for palladium, good for a range of palladium species. | Higher cost compared to activated carbon. |
| Polymer-Based Scavengers (e.g., MP-TMT) | >99% | High capacity and efficiency. | Can be more expensive; potential for swelling in certain solvents. |
| Crystallization | Variable (can be >99%) | Can provide a very pure product. | Not always feasible; may require significant optimization. |
| Liquid-Liquid Extraction | Low to Moderate | Simple and inexpensive. | Often not sufficient as a standalone method for achieving very low palladium levels. |
Experimental Protocols
Protocol 1: Palladium Removal using a Silica-Based Scavenger
This protocol is suitable for removing soluble palladium species from a crude reaction mixture after an initial aqueous work-up.
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).
-
Scavenger Addition: Add a silica-based palladium scavenger (e.g., SiliaMetS® DMT, 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally by monitoring palladium levels.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a cost-effective method for removing soluble palladium species.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product mass).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1 to 4 hours.
-
Monitoring: Monitor the palladium removal by taking small aliquots, filtering them, and analyzing by ICP-MS.
-
Filtration: Once the desired level of palladium is reached, filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: Troubleshooting logic for high residual palladium levels.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Preventing debromination of 5-Bromo-2-methyl-2H-indazole during reactions
Welcome to the technical support center for 5-Bromo-2-methyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable building block into their synthetic strategies. The inherent reactivity of the indazole core, combined with the presence of the bromine atom, presents unique challenges, most notably the undesired side reaction of debromination (hydrodehalogenation).
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and optimized protocols to help you mitigate this issue and achieve high-yielding, clean reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound undergoing debromination?
Debromination, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This process, often called hydrodehalogenation, typically occurs via a competing pathway within the main catalytic cycle. After the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, the resulting Pd(II) intermediate can react with a hydride source in the reaction mixture instead of the intended coupling partner.[2] Subsequent reductive elimination of H-Br from the metal center regenerates the catalyst and releases the undesired debrominated product, 2-methyl-2H-indazole.
Q2: What are the most common sources of hydride (H⁻) that cause this side reaction?
Hydride sources can be insidious and arise from various components in your reaction:
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Solvents: Ethers like THF or dioxane can be sources. Alcohols, if used as solvents or additives (e.g., isopropanol), are potent hydride donors.[3]
-
Bases: Amine bases (e.g., triethylamine) and alkoxides can generate hydride species.[2][4]
-
Reagents: Boronic acids in Suzuki couplings can sometimes undergo protodeboronation, releasing species that can lead to hydride transfer. Formate salts, sometimes used as bases or additives, are direct hydride sources.[4]
-
Water: Although not a direct hydride donor, its presence can facilitate side reactions that generate hydride species.
Q3: My reaction is a Suzuki-Miyaura coupling. Why am I seeing so much debromination?
The Suzuki-Miyaura reaction is particularly susceptible to this issue with electron-rich heteroaromatics like this compound.[5] The electron-donating nature of the N-methylindazole ring system activates the C-Br bond towards oxidative addition but can also make the subsequent steps more challenging.[5] If transmetalation (the transfer of the organic group from boron to palladium) is slow, the Pd(II)-intermediate has a longer lifetime, increasing the probability of it reacting with a stray hydride source.[6]
Q4: I am performing a Buchwald-Hartwig amination. Is debromination also a risk here?
Yes, absolutely. The Buchwald-Hartwig amination catalytic cycle also involves a Pd(II)-aryl intermediate that is vulnerable to hydrodehalogenation.[7] A side reaction can occur where the palladium amide intermediate undergoes β-hydride elimination, which can lead to the formation of the debrominated arene.[7] The choice of base and ligand is critical in directing the reaction towards the desired C-N bond formation over this competing pathway.[8][9]
Q5: What is the first thing I should check if I observe significant debromination?
The first and most critical step is to ensure your reaction is set up under a rigorously inert atmosphere.[10] Oxygen can lead to the formation of palladium nanoparticles and other side reactions like homocoupling, which can complicate your analysis and consume your catalyst.[10] Ensure your solvents are properly degassed and that the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[10]
Troubleshooting & Optimization Guides
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
Problem: Low yield of the desired coupled product with significant formation of 2-methyl-2H-indazole.
Root Cause Analysis: This outcome points to the rate of hydrodehalogenation being competitive with or faster than the rate of transmetalation. The key is to select conditions that accelerate transmetalation and reductive elimination relative to the undesired hydride capture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling.
Parameter Optimization Table:
| Parameter | Problematic Conditions | Recommended Solution & Rationale |
| Ligand | Standard ligands like PPh₃. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[5][11] Rationale: These ligands stabilize the Pd(0) state, accelerate oxidative addition, and promote rapid reductive elimination, minimizing the lifetime of the vulnerable Pd(II) intermediate.[12] |
| Base | Strong alkoxides (NaOt-Bu) or aqueous hydroxides (NaOH). | Switch to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[13] Rationale: Stronger bases can promote side reactions. K₃PO₄ is often effective in anhydrous conditions and can accelerate transmetalation. |
| Solvent | Protic solvents (e.g., alcohols) or wet solvents. | Use rigorously dried, degassed aprotic solvents like 1,4-dioxane, toluene, or a mixture of dioxane/water.[13] Rationale: This minimizes potential hydride sources and unwanted side reactions. While some Suzuki reactions benefit from water, starting with anhydrous conditions can help diagnose the issue. |
| Temperature | High temperatures (>100 °C). | Attempt the reaction at a lower temperature (e.g., 60-80 °C). Rationale: Debromination pathways can have a higher activation energy than the desired coupling. Lowering the temperature can disproportionately slow the side reaction. |
Optimized Protocol (Starting Point):
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., SPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Add this compound (1.0 equiv.) and the boronic acid or ester coupling partner (1.2-1.5 equiv.).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.[10]
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and monitor by LC-MS until the starting material is consumed.
Guide 2: Buchwald-Hartwig Amination
Problem: The primary byproduct is 2-methyl-2H-indazole instead of the desired amino-indazole.
Root Cause Analysis: The conditions are favoring hydrodehalogenation over C-N reductive elimination. This is often linked to the choice of ligand, which fails to promote the final product-forming step efficiently, or a base that encourages competing pathways.
Mechanism Insight: Competing Pathways
Caption: Competing reaction pathways in C-N coupling.
Parameter Optimization Table:
| Parameter | Problematic Conditions | Recommended Solution & Rationale |
| Ligand | Less bulky or bidentate ligands (e.g., BINAP). | Use bulky, monodentate biarylphosphine ligands like Xantphos, tBuXPhos, or RuPhos.[14] Rationale: These ligands create a sterically hindered environment around the palladium center that favors reductive elimination of the bulky amine group over smaller hydride species.[12] |
| Base | Strong, nucleophilic bases. | Use a strong, non-nucleophilic base like LHMDS or NaOt-Bu.[14] Rationale: These bases are highly effective at deprotonating the amine to form the active nucleophile but are less likely to participate in side reactions that generate hydrides compared to other options. |
| Catalyst Loading | Very low catalyst loading. | If debromination is severe, consider slightly increasing the catalyst and ligand loading. Rationale: This can accelerate the desired catalytic cycle, giving the Pd(II) intermediate less time to be intercepted by off-cycle pathways. |
| Amine Purity | Impure amine coupling partner. | Ensure the amine is pure and dry.[10] Rationale: Trace impurities in amines can act as catalyst poisons or participate in side reactions, hindering the desired transformation.[10] |
Optimized Protocol (Starting Point):
-
In a glovebox, add the palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%) and the base (e.g., LHMDS, 1.5 equiv.) to a dry reaction vial.
-
Add this compound (1.0 equiv.).
-
Add a solution of the amine (1.2 equiv.) in degassed toluene.
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Seal the vial and heat to 90-110 °C. Monitor the reaction by LC-MS.
Guide 3: Lithiation / Metal-Halogen Exchange
Problem: Quenching the reaction with an electrophile results only in protonated, debrominated starting material (2-methyl-2H-indazole).
Root Cause Analysis: The lithiated intermediate is either not forming or is unstable under the reaction conditions and is being quenched by a proton source.
Parameter Optimization Table:
| Parameter | Problematic Conditions | Recommended Solution & Rationale |
| Reagent | n-BuLi at higher temperatures. | Use t-BuLi or s-BuLi at very low temperatures (-78 °C to -100 °C). Rationale: Bromine-lithium exchange is extremely fast.[15] The key is to form the lithiated species at a temperature where it is stable and does not decompose or react with the solvent. |
| Solvent | THF. | Use diethyl ether or toluene/hexane mixtures. Rationale: THF can be deprotonated by highly reactive organolithiums, especially at temperatures above -78 °C, quenching your desired intermediate.[15] |
| Procedure | Long hold times after BuLi addition. | Add the electrophile shortly after the metal-halogen exchange is complete (often within minutes).[15] Rationale: The lithiated indazole may have limited stability. Minimizing its lifetime before trapping with an electrophile is crucial. |
| Proton Source | Trace water in reagents or solvents. | Use rigorously dried solvents and freshly titrated BuLi. Ensure all glassware is flame-dried under vacuum. Rationale: Organolithiums are extremely strong bases and will be quenched by even trace amounts of water. |
Optimized Protocol (Starting Point):
-
Flame-dry a Schlenk flask under high vacuum and allow it to cool under argon.
-
Add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add t-BuLi (1.05 equiv.) dropwise. A color change is often observed.
-
Stir for 15-30 minutes at -78 °C.
-
Add the desired electrophile (1.1 equiv.) as a solution in ether, keeping the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature overnight before quenching with saturated aq. NH₄Cl.
References
- 1. jmcct.com [jmcct.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive elimination - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Bromoindazoles
Welcome to the technical support center for the Buchwald-Hartwig amination of bromoindazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C–N bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a bromoindazole is not working or giving a low yield. What are the most common initial culprits?
A1: Low or no yield in the Buchwald-Hartwig amination of bromoindazoles often stems from a few key areas. Firstly, the choice of palladium precursor, and critically, the phosphine ligand, is paramount and highly dependent on the specific indazole and amine substrates.[1] Bulky, electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle.[2] Secondly, the selection and quality of the base are crucial; strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, but can be incompatible with sensitive functional groups.[3] Finally, oxygen and moisture can be detrimental to the active Pd(0) catalyst, making a properly inert atmosphere essential.[1]
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) on my indazole starting material. What causes this and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can compete with the desired C-N bond formation.[4] This side reaction is often promoted by the presence of β-hydrides in the amine coupling partner, which can lead to β-hydride elimination from the palladium-amido intermediate.[4][5] To minimize this, consider screening different phosphine ligands, as ligand choice can significantly influence the relative rates of reductive elimination (product formation) versus β-hydride elimination.[4] In some cases, a bimetallic palladium-copper nanocatalyst system has been shown to suppress hydrodehalogenation by favoring the amination pathway.[6]
Q3: Which palladium precursor and ligand combination is a good starting point for the amination of bromoindazoles?
A3: For the amination of N-H unprotected bromoindazoles and other five-membered heterocyclic halides, which can be challenging substrates, a catalyst system based on a bulky biarylphosphine ligand such as tBuBrettPhos has proven effective.[7] The use of palladium precatalysts, such as those based on RuPhos, SPhos, or XPhos, can also be advantageous as they facilitate the rapid formation of the active Pd(0) species in the presence of a wide range of substrates.[8][9] For intramolecular aminations to form the indazole ring itself, a combination of Pd(OAc)₂ with a ligand like dppf has been shown to be effective.[10]
Q4: How do I choose the right base for my bromoindazole substrate?
A4: The choice of base is a critical parameter that requires careful consideration of your substrate's functional groups.[3] For robust substrates, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often provide the best results.[11] However, if your bromoindazole contains base-sensitive groups, such as esters or aldehydes, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred to avoid unwanted side reactions.[1][3] The use of LHMDS can also be beneficial for substrates with protic functional groups.[11]
Q5: What is the best solvent for the Buchwald-Hartwig amination of bromoindazoles?
A5: Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations and are generally good starting points.[12] Toluene is often favored as it can help suppress catalyst inhibition by iodide ions, which can be a problem with aryl iodides but less so with bromides.[11] It's crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[13] For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) has shown promise.[14] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[14]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Observation | Possible Cause | Suggested Solution |
| No reaction, starting materials consumed. | Catalyst Inhibition/Deactivation: Bromoindazoles, like other N-heterocycles, can act as ligands for the palladium center, inhibiting catalysis.[7] | Increase catalyst loading. Switch to a more electron-rich, sterically hindered ligand (e.g., XPhos, RuPhos) to promote the desired catalytic turnover.[8][15] |
| No reaction, starting materials remain. | Inefficient Oxidative Addition: The C-Br bond of the bromoindazole may not be readily undergoing oxidative addition to the Pd(0) center. | Switch to a more electron-rich phosphine ligand to enhance the reactivity of the palladium catalyst.[2] Ensure the reaction temperature is sufficient, typically between 80-100 °C.[16] |
| Low yield, incomplete conversion. | Poor Solubility of Base: An inorganic base that is not soluble in the reaction solvent can lead to a sluggish or incomplete reaction.[16] | Ensure vigorous stirring.[16] Consider switching to a more soluble base (e.g., LHMDS) or a different solvent system. A combination of an organic base (e.g., DBU) with an inorganic base can sometimes improve solubility and performance for sensitive substrates.[16][17] |
| Low yield, multiple unidentified byproducts. | Substrate Decomposition: The chosen base may be too strong for the functional groups present on the bromoindazole or the amine coupling partner.[11] | Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[3] Consider lowering the reaction temperature.[16] |
Issue 2: Side Product Formation
| Observation | Possible Cause | Suggested Solution |
| Significant hydrodehalogenation product observed. | β-Hydride Elimination: This is a common side reaction, especially with primary amine coupling partners.[4] | Screen different phosphine ligands. Bidentate ligands can sometimes suppress this side reaction.[4] If possible, modify the amine substrate to one lacking β-hydrogens. |
| Formation of biaryl or diarylamine byproducts. | Homocoupling or Multiple Arylations: These side reactions can occur under certain conditions. | Optimize the stoichiometry of the reactants. A slight excess of the amine is typically used. Adjusting the ligand-to-palladium ratio can also be beneficial. |
Data and Protocols
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of Bromoindazoles
| Parameter | Recommendation | Rationale & Notes |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol% Pd) | Readily available and effective precursors for generating the active Pd(0) catalyst in situ.[16] |
| Ligand | Buchwald biaryl phosphine ligands (e.g., XPhos, RuPhos, tBuBrettPhos) (1.2-2.4 mol%) | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.[7][15] |
| Base | NaOtBu (1.2-1.5 equiv.) or Cs₂CO₃ (1.5-2.0 equiv.) | NaOtBu is a strong base suitable for many substrates.[11] Cs₂CO₃ is a milder alternative for base-sensitive substrates.[3] |
| Solvent | Toluene or 1,4-Dioxane (0.1-0.5 M) | Common and effective solvents for this transformation.[12] Ensure the solvent is anhydrous and degassed. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle.[16] |
General Experimental Protocol
This protocol provides a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a flow of inert gas (Argon or Nitrogen), add the bromoindazole (1.0 equiv.), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), and phosphine ligand (1.2-2.4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
General Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in Buchwald-Hartwig aminations.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. research.rug.nl [research.rug.nl]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. chemrxiv.org [chemrxiv.org]
Identification of byproducts in 5-Bromo-2-methyl-2H-indazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-methyl-2H-indazole. Our resources are designed to help you identify and resolve common byproducts and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
A1: The most prevalent byproduct is the isomeric 5-Bromo-1-methyl-1H-indazole. The alkylation of 5-bromo-1H-indazole can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of these two isomers.[1][2] The thermodynamically more stable 1H-indazole tautomer often leads to the formation of the N1-substituted product as a significant byproduct.[3]
Q2: How can I distinguish between the desired this compound (N2-isomer) and the 5-Bromo-1-methyl-1H-indazole (N1-isomer) byproduct?
A2: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are highly effective for differentiating between the N1 and N2 isomers. In ¹H NMR spectroscopy, the chemical shift of the C3-proton can be a key indicator; it is typically shifted further downfield in the 2H-indazole isomer compared to the 1H-isomer.[3] Additionally, Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can provide unambiguous structural assignment.[4] Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can also be employed to separate and identify the isomers based on their different retention times.
Q3: What are other potential byproducts besides the N1-isomer?
A3: While the N1-isomer is the primary byproduct, other impurities can arise depending on the reaction conditions and the purity of the starting materials. These may include unreacted 5-bromo-1H-indazole, and potentially dimeric impurities or products from side reactions of the alkylating agent.[5]
Q4: How does the choice of base and solvent affect the formation of the N1-isomer byproduct?
A4: The selection of the base and solvent system is critical in controlling the ratio of N1 to N2 isomers. Generally, the combination of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) tends to favor the formation of the N1-alkylated product.[2][4] Weaker inorganic bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in a mixture of both N1 and N2 isomers.[5]
Troubleshooting Guide
Problem: My reaction yields a mixture of N1 and N2 isomers with a low ratio of the desired N2 product.
-
Possible Cause: The reaction conditions are favoring the formation of the thermodynamically more stable N1-isomer.
-
Solution:
-
Modify the Base and Solvent System: Avoid strong bases like NaH in THF if the N2-isomer is the target. Consider using weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in solvents like DMF or dioxane.
-
Employ Mitsunobu Conditions: The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate) is known to often favor the formation of the N2-alkylated indazole.[4]
-
Problem: I am observing an unexpected spot on my Thin Layer Chromatography (TLC) that is not the starting material or the expected N1/N2 isomers.
-
Possible Cause: This could be a result of impurities in the starting materials, degradation of the product, or the formation of an unforeseen byproduct.
-
Solution:
-
Characterize the Impurity: Isolate the unknown spot using preparative TLC or column chromatography and characterize it using mass spectrometry and NMR to identify its structure.
-
Purify Starting Materials: Ensure the 5-bromo-1H-indazole and the methylating agent are of high purity before starting the reaction.
-
Optimize Reaction Temperature and Time: Excessive heat or prolonged reaction times can sometimes lead to degradation or side reactions. Monitor the reaction progress closely by TLC to determine the optimal endpoint.
-
Problem: I am having difficulty separating the N1 and N2 isomers by column chromatography.
-
Possible Cause: The isomers may have very similar polarities, making separation challenging.
-
Solution:
-
Optimize the Eluent System: Experiment with different solvent systems and gradients. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) can improve resolution.
-
Consider Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase or employing preparative HPLC for separation.
-
Recrystallization: In some cases, fractional recrystallization can be an effective method for separating isomers. Experiment with different solvents to find one that selectively crystallizes one isomer.
-
Quantitative Data on Isomer Ratios
The regioselectivity of the methylation of 5-bromo-1H-indazole is highly dependent on the reaction conditions. The following table summarizes reported N1 to N2 isomer ratios under various experimental setups.
| 5-Bromo-1H-Indazole Derivative | Methylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | Not Specified | 38 : 46 | [6] |
| Indazole (unsubstituted) | Isobutyl Bromide | K₂CO₃ | DMF | 120 °C | 58 : 42 | [5] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl Tosylate | Cs₂CO₃ | Dioxane | 90 °C | >95% N1 | [6] |
| Indazole (unsubstituted) | Pentyl Bromide | NaH | THF | 50 °C | High N1-selectivity | [2] |
Experimental Protocols
Synthesis of this compound (Favoring N2-Isomer)
This protocol is adapted from general procedures that tend to favor N2-alkylation.
Materials:
-
5-bromo-1H-indazole
-
Methyl iodide
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the this compound from the N1-isomer and other impurities.
Byproduct Analysis
-
¹H NMR: Acquire a ¹H NMR spectrum of the crude product and purified fractions. Compare the chemical shifts and integration of the methyl protons and the aromatic protons to determine the ratio of the N1 and N2 isomers.
-
HPLC: Develop an HPLC method to separate the N1 and N2 isomers. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point. The peak areas can be used to quantify the ratio of the two isomers.
Visualizations
References
- 1. 5-BROMO-1-METHYL-1H-IMIDAZOLE(1003-21-0) 1H NMR spectrum [chemicalbook.com]
- 2. 465529-57-1|5-Bromo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 5-bromo-1H-indazole(53857-57-1) 1H NMR spectrum [chemicalbook.com]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isomeric Purification of Methylated Bromoindazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of isomeric mixtures of methylated bromoindazoles. The structural similarity of N-1 and N-2 isomers makes their separation a significant challenge in synthetic and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of N-1 and N-2 methylated bromoindazole isomers so challenging?
A1: The primary challenge stems from the high structural similarity between the N-1 and N-2 isomers. Direct methylation of bromoindazole often results in a mixture of both isomers.[1][2] These isomers typically have very similar polarities, boiling points, and solubility profiles, which makes their separation by standard purification techniques like column chromatography and recrystallization difficult, often leading to co-elution or co-crystallization.
Q2: What are the primary methods for separating these isomeric mixtures?
A2: The most common and effective methods for separating N-1 and N-2 substituted indazole isomers are column chromatography and recrystallization.[3] For high-purity applications or analytical quantification, High-Performance Liquid Chromatography (HPLC) is also a powerful tool.[4][5] In some cases, specialized techniques like supercritical fluid chromatography (SFC) can also be employed for challenging isomer separations.[6]
Q3: How can I confirm the identity and purity of the separated isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying N-1 and N-2 isomers. The chemical shift of the N-methyl protons and the protons on the indazole ring will be distinct for each isomer.[7] Purity is typically assessed using HPLC, which can resolve even minor isomeric impurities, and by measuring the melting point.
Q4: Are there synthetic strategies to avoid generating isomeric mixtures altogether?
A4: Yes, developing a selective synthesis is a highly effective strategy. For instance, methods have been developed for thermodynamically controlled, selective N1-alkylation of indazoles, which can yield the desired isomer with high purity and avoid the downstream purification challenges.[2] Another approach involves a multi-step synthesis that directs the methylation to the desired position, such as starting with 2-fluoro-5-bromobenzaldehyde to selectively produce 5-bromo-1-methylindazole.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
Issue 1: Poor or No Separation in Column Chromatography
Q: My methylated bromoindazole isomers are co-eluting during silica gel column chromatography. What can I do?
A: This is a common problem due to the similar polarity of the isomers. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Use a Shallow Gradient: If you are using gradient elution, make the gradient shallower to increase the difference in retention times.
-
Test Different Solvent Systems: Standard systems like hexane/ethyl acetate may not be sufficient. Experiment with solvent systems that offer different selectivities. Consider adding a small percentage of a more polar solvent like methanol to a dichloromethane mobile phase or using ternary mixtures.
-
-
Change the Stationary Phase: While silica gel is most common, other stationary phases might offer better selectivity. Consider using alumina or a bonded-phase silica gel (like diol or cyano).
-
Reduce Loading: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude mixture loaded onto the column. A general rule is to load no more than 1-5% of the column's stationary phase weight.
Issue 2: Difficulty with Recrystallization
Q: I am unable to selectively crystallize one isomer from my mixture. What should I try?
A: Recrystallization is a powerful but sensitive technique for isomer separation. Success often depends on finding the right solvent conditions.
-
Screen Mixed Solvent Systems: A single solvent may not provide the required solubility difference. A patented method for separating substituted indazole isomers involves using mixed solvent systems.[3] One isomer is typically much more soluble in the mixture than the other, allowing for selective crystallization.[3]
-
Utilize Seeding: If you have a small amount of pure crystal of one isomer, use it as a seed crystal in a supersaturated solution of the mixture.[8] This can induce the crystallization of that specific isomer.[8]
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature and then in a refrigerator. Slow cooling promotes the formation of purer crystals.
-
Explore Alternative Techniques: If conventional cooling crystallization fails, consider techniques like slow evaporation or vapor diffusion, where a "poor" solvent is slowly diffused into a solution of the compound in a "good" solvent.[9]
Issue 3: Problems with HPLC Analysis & Purification
Q: My HPLC chromatogram shows broad peaks, tailing, or pressure fluctuations. How can I resolve this?
A: These issues can stem from the column, the mobile phase, or the HPLC system itself.[10][11]
-
Broad Peaks/Tailing:
-
Column Degradation: The column may be contaminated or degraded. Try flushing the column or, if necessary, replace it.[12]
-
Secondary Interactions: Residual silanol groups on the silica backbone can interact with the basic nitrogen atoms of the indazole ring, causing tailing. Add a competitor, like a small amount of triethylamine (TEA), to the mobile phase to block these sites.
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for your analytes to maintain a consistent ionization state.
-
-
Pressure Fluctuations:
-
Air Bubbles: This is a very common cause. Degas your mobile phase thoroughly.[13] Most modern HPLC systems have an online degasser, but ensuring solvents are sonicated or sparged with helium can help.
-
Pump Issues: Check pump seals and check valves for wear and tear, as these can cause pressure instability.[13][14]
-
Leaks: Inspect all fittings for any signs of leakage.[14]
-
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Feature | Column Chromatography | Recrystallization |
| Principle | Differential partitioning between stationary and mobile phases | Differential solubility in a specific solvent or solvent mixture |
| Advantages | Widely applicable, can separate multi-component mixtures | Potentially high purity in a single step, scalable, cost-effective |
| Disadvantages | Can be solvent and time-intensive, risk of co-elution | Highly dependent on finding suitable solvent, may have lower yield |
| Best For | Initial cleanup, separation of isomers with moderate polarity differences | Final purification, large-scale separation when one isomer is significantly less soluble |
Table 2: Example Mixed Solvent Systems for Recrystallization of Substituted Indazole Isomers
Based on a methodology for separating 1-position and 2-position substituted indazole derivatives. The optimal ratio depends on the specific substituents.
| Organic Solvent | Co-Solvent | Typical Volume Ratio (Organic/Water) | Purity Achieved |
| Acetone | Water | 3/1 to 2/5 | >99% |
| Ethanol | Water | 3/1 to 2/5 | >99% |
| Acetonitrile | Water | 3/1 to 2/5 | >99% |
| Tetrahydrofuran (THF) | Water | 3/1 to 2/5 | >99% |
[3]
Experimental Protocols
Protocol 1: General Method for Column Chromatography Separation
-
Stationary Phase Preparation: Pack a glass column with silica gel (60-120 mesh) as a slurry in the initial mobile phase solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect small fractions (e.g., 10-20 mL) and monitor them by Thin Layer Chromatography (TLC) using the same solvent system.
-
Analysis: Combine the fractions containing the pure, separated isomers and remove the solvent under reduced pressure. Confirm the identity and purity of each isomer using NMR and HPLC.
Protocol 2: General Method for Mixed-Solvent Recrystallization
This protocol is adapted from a patented method for separating substituted indazole isomers.[3]
-
Solvent Screening: In small test tubes, test the solubility of your mixture in various organic solvents (acetone, ethanol, acetonitrile, THF) mixed with water at different ratios (e.g., 3:1, 1:1, 1:3). Identify a system where the mixture dissolves when heated but forms a precipitate upon cooling.
-
Dissolution: In an appropriately sized flask, add the crude isomeric mixture and the chosen mixed-solvent system. Heat the mixture with stirring until all solids dissolve completely.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Analysis: Dry the crystals and analyze their purity by HPLC and NMR. The mother liquor can be concentrated to recover the more soluble isomer, which can then be purified further.
Visualizations
Caption: Experimental workflow for separating methylated bromoindazole isomers.
Caption: Troubleshooting logic for co-elution in column chromatography.
References
- 1. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. unifr.ch [unifr.ch]
- 10. ijprajournal.com [ijprajournal.com]
- 11. rheniumgroup.co.il [rheniumgroup.co.il]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. bvchroma.com [bvchroma.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
How to increase the solubility of 5-Bromo-2-methyl-2H-indazole for reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 5-Bromo-2-methyl-2H-indazole in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data is not extensively published, substituted indazoles like this compound are generally characterized by low solubility in aqueous solutions and higher solubility in organic solvents.[1][2] The presence of the bromo substituent and the methyl-indazole core contributes to its lipophilic nature. For experimental purposes, it is often necessary to employ solubility enhancement techniques.
Q2: Which organic solvents are recommended for dissolving this compound?
Indazole derivatives are typically soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and various alcohols.[2] For reactions, solvents like tetrahydrofuran (THF), acetonitrile, ethanol, and methanol have been used in the synthesis of similar compounds and are good starting points for solubility testing.[3][4][5]
Q3: How can I prepare a stock solution of this compound for my experiments?
The most common initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.[1][6] This concentrated stock can then be diluted into the reaction mixture or aqueous buffer. It is crucial to minimize the final concentration of the organic solvent to avoid potential interference with the reaction or biological assay, typically keeping it below 0.5%.[6]
Q4: Can I use heating to increase the solubility of this compound?
Yes, gently warming the solvent can increase the rate of dissolution and the solubility of the compound. However, it is important to be cautious as excessive heat can lead to degradation of the compound or evaporation of volatile solvents. Always monitor the stability of the compound at elevated temperatures. Synthesis procedures for related compounds sometimes involve heating to temperatures between 40-110°C.[4][5][7]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when trying to dissolve this compound for a reaction.
Issue 1: The compound is not dissolving in the chosen reaction solvent.
-
Possible Cause: The polarity of the solvent may not be suitable for this compound.
-
Troubleshooting Steps:
-
Consult the Solvent Selection Table: Refer to the table below for a list of suggested solvents to test.
-
Use a Co-solvent: Introduce a small amount of a co-solvent in which the compound is known to be more soluble, such as DMSO or DMF.[1]
-
Increase Temperature: Gently warm the mixture while stirring. Ensure the temperature is well below the boiling point of the solvent and does not cause decomposition of the reactant.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can aid in breaking down solid agglomerates and enhance dissolution.[6]
-
Issue 2: The compound precipitates out of solution when added to an aqueous medium or during the reaction.
-
Possible Cause: The solubility limit of the compound in the final reaction mixture has been exceeded.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: If using a co-solvent, you may need to increase its percentage in the final mixture.
-
pH Adjustment: For reactions in aqueous or protic solvents, the solubility of indazole derivatives can be pH-dependent. Adjusting the pH away from the compound's isoelectric point may increase solubility.[6]
-
Use of Surfactants: In aqueous systems, adding a small amount of a non-ionic surfactant, such as Tween 80 or Triton X-100, can help to form micelles that encapsulate the compound and increase its apparent solubility.[1][8]
-
Complexation Agents: Cyclodextrins can be used in aqueous environments to form inclusion complexes with the compound, thereby increasing its solubility.[6]
-
Data Presentation: Solvent Selection for Solubility Testing
| Solvent Category | Solvent | Rationale for Selection |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Commonly used for creating high-concentration stock solutions of poorly soluble compounds.[2][6] |
| Dimethylformamide (DMF) | Frequently used as a solvent in reactions involving indazole derivatives.[2][9] | |
| Tetrahydrofuran (THF) | A common solvent in organic synthesis, including N-alkylation of indazoles.[3] | |
| Acetonitrile (ACN) | Used in the synthesis of halogenated indazoles. | |
| Protic Polar | Ethanol (EtOH) | Recommended for stock solutions and used in synthesis.[6] |
| Methanol (MeOH) | Used in the workup and purification of indazole derivatives.[4] | |
| Aprotic Nonpolar | Toluene | Employed in the synthesis of related bromo-fluoro-indazoles.[4] |
| Chloroform (CHCl₃) | Used as a reaction solvent in the synthesis of 5-bromo-1H-indazole.[7] | |
| Ethyl Acetate (EtOAc) | Commonly used for extraction and purification.[7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into a reaction mixture.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound and place it into a sterile vial.
-
Add a minimal amount of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously until the solid is completely dissolved.[6]
-
If the compound does not fully dissolve, briefly sonicate the vial in an ultrasonic bath.[6]
-
Once fully dissolved, this high-concentration stock solution can be used for your experiments.
-
When adding the stock solution to your reaction mixture, add it dropwise with vigorous stirring to minimize localized high concentrations that could lead to precipitation.
Protocol 2: General Method for Increasing Solubility using Co-solvents
Objective: To determine a suitable co-solvent system for a reaction.
Materials:
-
This compound
-
Primary reaction solvent
-
Co-solvents (e.g., DMSO, DMF, Ethanol)
-
Stir plate and stir bar
Procedure:
-
To your reaction vessel containing the primary reaction solvent, add the this compound.
-
Begin stirring the mixture.
-
Slowly add a co-solvent (in which the compound is known to be soluble) dropwise to the suspension.
-
Continue adding the co-solvent until the solid completely dissolves.
-
Note the final ratio of the primary solvent to the co-solvent. This will serve as the solvent system for your reaction.
-
Ensure that the chosen co-solvent is compatible with all reactants and reaction conditions.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Logical workflow for troubleshooting solubility problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Minimizing homocoupling in cross-coupling reactions of 5-Bromo-2-methyl-2H-indazole
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-methyl-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a primary focus on minimizing the formation of homocoupled byproducts.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the starting material or reagents is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to reduced yields of the desired product and complex purification challenges. This guide provides a systematic approach to identifying and addressing the root causes of homocoupling.
Diagnostic Workflow for Homocoupling Issues
The following workflow can help diagnose and resolve common issues leading to excessive homocoupling in your reactions.
Caption: A troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a significant problem with this compound?
A1: Homocoupling is a side reaction where two molecules of the same starting material couple together. In the context of cross-coupling reactions with this compound, this can manifest as the formation of 2,2'-dimethyl-5,5'-bi-2H-indazole. This byproduct consumes your starting material, reduces the yield of the desired cross-coupled product, and can be difficult to separate due to similar polarity.
Q2: What are the primary drivers of homocoupling in palladium-catalyzed reactions?
A2: The main culprits are typically the presence of oxygen and the use of Pd(II) precatalysts.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of organometallic reagents (in Suzuki, for example) or the aryl halide itself.[1][2] Pd(II) precatalysts can also directly participate in homocoupling pathways before being reduced to the active Pd(0) species.
Q3: How does the choice of ligand impact homocoupling?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the rate of oxidative addition and reductive elimination in the desired cross-coupling cycle, thereby outcompeting the homocoupling pathway. For Suzuki and Buchwald-Hartwig aminations of bromoindazoles, ligands like dppf and BrettPhos have been shown to be effective.[3][4]
Q4: Can the base influence the extent of homocoupling?
A4: Yes, the choice and strength of the base are critical. An inappropriate base can lead to the degradation of reagents or the catalyst, which may promote side reactions. For instance, in Suzuki couplings, a weaker base like K₂CO₃ might be preferable to a stronger one if homocoupling is an issue.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LiHMDS is often used with bromoindazoles to facilitate the deprotonation of the amine without promoting side reactions.[4]
Q5: Are there specific considerations for Sonogashira and Heck reactions with this compound?
A5: For Sonogashira couplings, the homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, often promoted by copper co-catalysts in the presence of oxygen.[5] Minimizing or excluding the copper co-catalyst and ensuring anaerobic conditions can suppress this. For Heck reactions, the choice of base and solvent is critical to prevent side reactions.[6][7]
Data on Minimizing Homocoupling in Related Systems
While specific quantitative data for this compound is limited in the literature, the following tables provide representative data from studies on structurally similar bromoindazole systems. These should serve as a good starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of N-Substituted 5-Bromoindazoles
| Entry | Palladium Source | Ligand | Base | Solvent | Yield of Cross-Coupled Product (%) | Reference |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 22 | [3] |
| 2 | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DME | 75 | [3] |
| 3 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | High | [3] |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | >90 (General observation) | [1] |
Table 2: Effect of Ligand on Buchwald-Hartwig Amination of Bromoindazoles
| Entry | Amine Type | Ligand | Base | Yield of Aminated Indazole (%) | Reference |
| 1 | Secondary Aliphatic | XPhos | LiHMDS | 95 | [4] |
| 2 | Primary Aliphatic | BrettPhos | LiHMDS | 92 | [4] |
| 3 | Secondary Aromatic | XPhos | LiHMDS | 85 | [4] |
| 4 | Primary Aromatic | BrettPhos | LiHMDS | 88 | [4] |
Experimental Protocols
The following are generalized protocols for various cross-coupling reactions with this compound, designed to minimize homocoupling. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for other N-substituted 5-bromoindazoles.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
K₂CO₃ (2-3 equivalents)
-
Degassed 1,2-dimethoxyethane (DME)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add degassed DME.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on successful aminations of other bromoindazoles.[4]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
BrettPhos Palladacycle (1-2 mol%)
-
LiHMDS (1.0 M in THF, 1.5 equivalents)
-
Degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the BrettPhos palladacycle.
-
Add degassed THF, followed by the amine.
-
Add the LiHMDS solution dropwise at room temperature.
-
Heat the reaction mixture to 65-80 °C and stir until complete conversion is observed.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.
-
Concentrate and purify by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is adapted from procedures for related bromoindoles and emphasizes copper-free conditions to minimize alkyne homocoupling.[8]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
PPh₃ (4-10 mol%)
-
Triethylamine (Et₃N) in DMF (e.g., 2:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and PPh₃.
-
Add a degassed mixture of Et₃N and DMF.
-
Add the terminal alkyne.
-
Heat the reaction mixture to 70-80 °C and stir until completion.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Protocol 4: Heck Reaction
This protocol is a general starting point for Heck reactions with bromo-heterocycles.[7]
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
PPh₃ (4-10 mol%)
-
Triethylamine (Et₃N) (2-3 equivalents)
-
Degassed DMF
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, and PPh₃.
-
Add degassed DMF, followed by the alkene and Et₃N.
-
Heat the reaction to 100-120 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Key Factors Influencing Cross-Coupling vs. Homocoupling
The outcome of a cross-coupling reaction is a delicate balance between the desired catalytic cycle and competing side reactions. The following diagram illustrates the key decision points in the catalytic cycle that can influence the product distribution.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Stability issues of 5-Bromo-2-methyl-2H-indazole in solution
Welcome to the technical support center for 5-Bromo-2-methyl-2H-indazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
This compound, like other indazole derivatives, is susceptible to several modes of degradation in solution. The primary concerns are photodegradation, hydrolysis under acidic or basic conditions, oxidation, and thermal decomposition.[1] The 2H-indazole ring, in particular, can be prone to photolytic degradation.
Q2: I'm observing the formation of a new, more stable compound in my solution when exposed to light. What is likely happening?
This is a common issue with indazole derivatives. Exposure to UV light can cause a photochemical rearrangement of the 2H-indazole ring to form a more thermodynamically stable benzimidazole structure.[1] This process, known as phototransposition, can occur even without the presence of other reagents.[1] To mitigate this, it is crucial to protect solutions of this compound from light by using amber vials or wrapping containers in foil.
Q3: My compound appears to be degrading under my experimental acidic/basic conditions. How can I determine the optimal pH for stability?
Indazole derivatives can undergo hydrolysis in both acidic and basic environments.[1] The stability of this compound is pH-dependent. To determine the optimal pH for your experiments, a pH stability profile study is recommended. This typically involves dissolving the compound in a series of buffers across a wide pH range and monitoring its concentration over time using a stability-indicating analytical method, such as HPLC-UV.
Q4: What are the likely degradation products I might encounter?
While specific degradation products for this compound are not extensively documented in publicly available literature, general degradation pathways for indazoles suggest the following possibilities:
-
Photodegradation: Formation of a 5-bromo-1-methylbenzimidazole isomer.[1]
-
Hydrolysis (Acidic/Basic): Potential cleavage of the indazole ring system.
-
Oxidation: Oxidation of the indazole ring.[1]
-
Thermal Degradation: Decomposition may lead to the release of hydrogen bromide and other brominated hydrocarbons.[2][3][4]
Identifying these degradation products typically requires analytical techniques such as LC-MS to determine their mass and aid in structure elucidation.
Troubleshooting Guides
Problem 1: Rapid loss of this compound concentration in solution.
| Possible Cause | Recommended Solution |
| Photodegradation | Protect the solution from light at all stages of the experiment (preparation, storage, and analysis) by using amber glassware or foil-wrapping. |
| Extreme pH | Adjust the pH of the solution to a more neutral range if the experimental conditions allow. If not, minimize the time the compound is exposed to harsh pH conditions. |
| Oxidative Stress | If the solution is exposed to air for extended periods, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before use. |
| High Temperature | Store solutions at appropriate temperatures (e.g., refrigerated or frozen) to minimize thermal degradation. Avoid prolonged exposure to elevated temperatures. |
Problem 2: Appearance of unexpected peaks in my chromatogram during stability studies.
| Possible Cause | Recommended Solution |
| Formation of Degradation Products | Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products. This will help in identifying and tracking the unknown peaks. |
| Interaction with Excipients or Solvents | Evaluate the compatibility of this compound with all components of the solution. Run controls with individual excipients to identify any interactions. |
| Contamination | Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C and sample at various time points.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, and sample at various time points.
-
Thermal Degradation: Store the stock solution at 80°C (in a sealed vial to prevent evaporation) and sample at various time points.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) at room temperature and sample at various time points. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV, to determine the percentage of the remaining this compound and to observe the formation of degradation products.
Quantitative Data Summary (Hypothetical)
| Stress Condition | Reagent/Condition | Temperature | Duration (hours) | Degradation (%) | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 | 15.2 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 | 18.5 | 3 |
| Oxidation | 3% H₂O₂ | Room Temp | 24 | 9.8 | 1 |
| Thermal | N/A | 80°C | 24 | 5.1 | 1 |
| Photolytic | UV/Vis Light | Room Temp | 24 | 22.3 | 1 (major) |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of the parent compound and the increase in degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to ensure separation of both the parent compound and potentially more polar or non-polar degradants. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The detection wavelength should be chosen based on the UV spectrum of this compound.
-
Method Optimization: Inject a mixture of the stressed samples (from the forced degradation study) to ensure that all degradation products are well-separated from the parent peak and from each other. Adjust the gradient, flow rate, and column temperature as needed to achieve optimal resolution.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: General experimental workflow for forced degradation studies.
Caption: Photochemical rearrangement of 2H-indazole to benzimidazole.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-1-methyl-1H-indazole and 5-Bromo-2-methyl-2H-indazole
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern molecular design. Its rigid, bicyclic structure and versatile functionalization handles make it a privileged core in numerous therapeutic agents. However, the intrinsic asymmetry of the indazole ring system, specifically the existence of N1 and N2 substituted regioisomers, presents a critical choice at the outset of any synthetic campaign. The seemingly subtle difference in the placement of a substituent on the pyrazole nitrogen profoundly impacts the molecule's electronic landscape, steric profile, and, consequently, its chemical reactivity.
This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 5-Bromo-1-methyl-1H-indazole (the N1-isomer) and 5-Bromo-2-methyl-2H-indazole (the N2-isomer) . By synthesizing field-proven insights with supporting experimental data, we will explore how the isomeric nature of these compounds dictates their behavior in common and crucial synthetic transformations, enabling you to make more informed decisions in your synthetic strategies.
Foundational Properties: A Tale of Two Isomers
The fundamental difference between the 1H- and 2H-indazole systems lies in their electronic structure and thermodynamic stability. The 1H-indazole tautomer, featuring a benzenoid structure, is generally the more thermodynamically stable form.[1][2][3] In contrast, the 2H-indazole tautomer possesses a higher-energy ortho-quinoid character.[1] This inherent stability difference is a key factor that often dictates the product ratios in direct alkylation reactions of unsubstituted indazoles, where the N1-alkylated product is frequently the thermodynamic favorite.[4][5]
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole |
| Relative Stability | More stable (benzenoid) | Less stable (quinoid-like) |
| Dipole Moment | Lower (e.g., 1.50 D) | Higher (e.g., 3.4 D) |
| Basicity (pKb) | More basic (e.g., 0.42) | Less basic (e.g., 2.02) |
| Data for methyl-substituted indazoles.[3] |
The N2-isomer's larger dipole moment suggests a more polarized electronic distribution, which can influence its interaction with catalysts, reagents, and solvents.[3] These foundational differences set the stage for the divergent reactivity profiles discussed below.
Caption: Structural comparison of the two bromo-methyl-indazole isomers.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The C5-bromo handle is the primary site for palladium-catalyzed cross-coupling reactions, offering a robust method for introducing aryl, heteroaryl, or vinyl substituents. Extensive studies on N-alkylated 5-bromoindazoles demonstrate that both the N1 and N2 isomers are competent substrates for Suzuki-Miyaura coupling , though their performance can vary depending on the catalytic system.
A comparative study using the N-ethyl analogues (which serve as excellent proxies for the N-methyl isomers) provides direct experimental evidence. When 5-bromo-1-ethyl-1H-indazole and 5-bromo-2-ethyl-2H-indazole were coupled with N-Boc-2-pyrroleboronic acid, both isomers successfully yielded the desired C5-coupled product.[6]
Experimental Data Summary: Suzuki-Miyaura Coupling
| Isomer | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H -indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 84 | [6] |
| 5-Bromo-1-ethyl-1H -indazole | Pd(PPh₃)₂Cl₂ | K₂CO₃ | DME | 4 | 75 | [6] |
| 5-Bromo-1-ethyl-1H -indazole | Pd(PPh₃)₄ | K₂CO₃ | DME | 4 | 22 | [6] |
| 5-Bromo-2-ethyl-2H -indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 75 | [6] |
Analysis and Causality:
-
General Viability: The data clearly shows that both isomers are viable substrates. The slightly higher yield for the N1-isomer (84%) compared to the N2-isomer (75%) under the optimal conditions (Pd(dppf)Cl₂) is modest and suggests that for many synthetic applications, either isomer can be used effectively.[6]
-
Catalyst Choice is Critical: The choice of palladium catalyst and ligand has a dramatic impact on reaction efficiency. For the N1-isomer, the catalyst system using the dppf ligand ([1,1'-bis(diphenylphosphino)ferrocene]) was vastly superior to those using triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃).[6] This underscores the importance of ligand screening for optimizing these couplings.
-
Mechanistic Implication: The similar reactivity of the C5-Br bond in both isomers indicates that the electronic differences imparted by the N1 vs. N2 methylation have a relatively minor influence on the key steps of the Suzuki catalytic cycle (oxidative addition, transmetalation, reductive elimination) at this position. The primary determinant of reactivity is the C-Br bond itself.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Self-Validating Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole
This protocol is adapted from established literature procedures and serves as a reliable starting point for either isomer.[6]
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-1-ethyl-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,2-dimethoxyethane (DME) to achieve a substrate concentration of approximately 0.2 M.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This step is critical as oxygen can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv), to the vial under a positive pressure of inert gas.
-
Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure C5-arylated indazole product.
C-H Bond Functionalization: A Story of Acidity and Directing Groups
Beyond the C5-bromo position, the reactivity of the C-H bonds on the indazole core offers further avenues for functionalization. Here, the differences between the N1 and N2 isomers become more pronounced.
A. C3-Position Reactivity (Deprotonation/Metalation)
The C3-proton of the indazole ring is the most acidic, particularly in the 1H-isomers. This allows for regioselective deprotonation using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with an electrophile.
-
5-Bromo-1-methyl-1H-indazole: This isomer is expected to undergo facile C3-lithiation. The N1-methyl group does not sterically hinder the C3-position, and the resulting C3-lithiated species is a valuable intermediate for introducing a wide range of functional groups. However, a known challenge with direct lithiation of indazoles is the potential for ring-opening to form aminonitrile byproducts, a reaction that can be mitigated by using zinc-based reagents.[7]
-
This compound: The reactivity of the C3-proton in 2H-indazoles is significantly lower. The electronic structure of the quinoid-like system does not favor deprotonation at this position to the same extent as the 1H-isomer. Therefore, direct C3-functionalization via deprotonation is considerably more challenging for the N2-isomer. Recent advances have shown that C3-functionalization of 2H-indazoles is often achieved through radical pathways or transition-metal-catalyzed C-H activation rather than direct deprotonation.[8][9][10]
B. C7-Position Reactivity (Directed Ortho-Metalation - DoM)
Functionalization of the C7-position, adjacent to the N1-nitrogen, is a key strategy for building molecular complexity. This is typically achieved via Directed ortho-Metalation (DoM), where a directing group on N1 coordinates to an organolithium base, guiding deprotonation to the adjacent C7-position.
-
5-Bromo-1-methyl-1H-indazole: The N1-methyl group itself is not an effective directing group for DoM. To achieve C7-metalation, the N1 position must typically be substituted with a more powerful directing group, such as a pivaloyl, carbamate, or phosphinoyl group. Therefore, for the N1-methyl isomer, direct C7-functionalization via DoM is not a viable pathway without prior N-demethylation and re-functionalization.
-
This compound: This isomer is not a suitable substrate for N1-directed C7-metalation, as the reactive site adjacent to N1 is already part of the fused benzene ring and the directing nitrogen (N1) is tertiary. C-H activation on the benzene ring of 2H-indazoles is possible but often relies on directing groups attached to the N2-substituent itself (e.g., a 2-pyridyl group on an N2-phenyl substituent).[11]
Other Key Transformations: Inferred Reactivity
While direct comparative data for the two target molecules is scarce for other reaction types, we can infer their likely behavior based on established principles.
A. Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination is expected to proceed at the C5-Br position for both isomers. The reaction couples an aryl halide with an amine to form a C-N bond, a transformation of immense importance in pharmaceutical synthesis.[12] The catalytic cycle is mechanistically similar to the Suzuki reaction, and it is reasonable to predict that both the N1- and N2-methyl isomers would be effective substrates, with the optimal choice of palladium catalyst, ligand, and base being critical for high yields.[13]
B. Electrophilic Aromatic Substitution
Indazoles, like their indole bioisosteres, are electron-rich heterocycles susceptible to electrophilic attack. The reaction overwhelmingly occurs at the C3-position, which is the site of highest electron density.[2][14]
-
5-Bromo-1-methyl-1H-indazole: Expected to be reactive towards electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts acylation) at the C3-position.
-
This compound: Also expected to react at C3. A key question is the relative rate of reaction. The more polarized, higher-energy ground state of the 2H-indazole might suggest enhanced reactivity towards electrophiles compared to the more stable, benzenoid 1H-isomer, although this requires experimental verification.
Conclusion and Strategic Recommendations
The choice between 5-Bromo-1-methyl-1H-indazole and this compound is not arbitrary and should be a deliberate, strategy-driven decision.
-
For C5-Functionalization (Suzuki, Buchwald-Hartwig, etc.): Both isomers are highly effective substrates. The N1-isomer may offer a slight yield advantage in some cases, but the choice can often be guided by the commercial availability or synthetic accessibility of the starting material.
-
For C3-Functionalization via Deprotonation: The N1-isomer is the clear substrate of choice . Its activated C3-proton provides a reliable handle for introducing electrophiles, a pathway largely unavailable to the N2-isomer under similar conditions.
-
For C7-Functionalization via DoM: Neither isomer is directly suitable. A synthetic plan targeting C7 modification would require starting with an NH-indazole that can be protected with an appropriate directing group at the N1 position.
By understanding these fundamental differences in reactivity, researchers can design more efficient, predictable, and successful synthetic routes. The selection of the indazole isomer is a critical first step that defines the downstream functionalization possibilities, ultimately shaping the path to your target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. soc.chim.it [soc.chim.it]
- 9. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
A Comparative Guide to the Biological Activity of 1H- and 2H-Indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This is attributed to its ability to act as a bioisostere of indole, possessing both a hydrogen bond donor (NH group) and an additional nitrogen atom that can act as a hydrogen bond acceptor. This unique feature can enhance binding affinity to various biological targets.[1] Indazole exists as two principal tautomers, 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole ring. The 1H-tautomer is generally the more thermodynamically stable form.[2][3] This subtle structural difference can lead to significant variations in the physicochemical properties and, consequently, the biological activities of their respective derivatives. This guide provides an objective comparison of 1H- and 2H-indazole isomers, supported by available experimental data, to inform the design and development of novel therapeutic agents.
Physicochemical Properties: A Tale of Two Tautomers
The distinct placement of the nitrogen-bound hydrogen atom in 1H- and 2H-indazoles influences their electronic distribution and physical properties. For instance, 2-methyl-2H-indazole has a significantly larger dipole moment compared to 1-methyl-1H-indazole, indicating a greater separation of charge in the 2H-isomer. Furthermore, the basicity of the two isomers differs, with 1-methyl-1H-indazole being less basic (higher pKb) than its 2H-counterpart. These differences can impact how these molecules interact with biological targets and their pharmacokinetic properties.
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole |
| Basicity (pKb) | 0.42 | 2.02 |
| Dipole Moment (D) | 1.50 | 3.4 |
Comparative Biological Activity
The isomeric form of the indazole core can profoundly influence the potency and selectivity of its derivatives across various therapeutic areas, including anticancer, antiprotozoal, and kinase-inhibiting activities.
Anticancer Activity
Indazole derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use. While a vast body of literature exists on 1H-indazole-based anticancer agents, direct comparative studies with their 2H-isomers are limited. However, the available data suggests that the positioning of the substituent on the indazole nitrogen is a critical determinant of activity.
For instance, a series of 1H-indazole-3-amine derivatives have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. In one study, compound 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[4]
| Compound Class | Isomer | Compound | Cancer Cell Line | IC50 (µM) |
| Indazole-3-amine derivative | 1H | 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |
This table will be expanded with more comparative data as it becomes available in the literature.
Antiprotozoal Activity
A direct comparison of the antiprotozoal activity of 1H- and 2H-indazole derivatives has revealed a significant advantage for the 2H-isomers against certain parasites. In a study evaluating activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, a 2-phenyl-2H-indazole derivative demonstrated markedly higher potency than the parent 1H-indazole. This suggests that the 2-substitution is crucial for enhancing antiprotozoal efficacy.
| Compound | Isomer | Target Organism | IC50 (µM) |
| 1H-Indazole | 1H | Entamoeba histolytica | 0.740 |
| 2-Phenyl-2H-indazole | 2H | Giardia intestinalis | < 0.050 |
| 2-Phenyl-2H-indazole | 2H | Entamoeba histolytica | < 0.050 |
| 2-Phenyl-2H-indazole | 2H | Trichomonas vaginalis | < 0.050 |
Kinase Inhibition
Indazoles are a prominent scaffold for the development of protein kinase inhibitors, which are crucial in cancer therapy. The nitrogen atoms of the indazole ring often form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The orientation of these interactions, dictated by whether the scaffold is a 1H- or 2H-isomer, can significantly impact inhibitory potency and selectivity.
While direct side-by-side comparisons of isomeric pairs are not abundant, some studies indicate a preference for one isomer over the other for specific kinase targets. For example, in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, the 2H-indazole scaffold was found to be important for activity, with some 1H-indazole derivatives showing no significant inhibition.[5] This highlights the critical role of the nitrogen position in achieving effective kinase inhibition.
| Compound Class | Isomer | Target Kinase | Activity |
| Indazole Derivatives | 2H | FGFR1 | Inhibition observed |
| Indazole Derivatives | 1H | FGFR1 | No required inhibition |
This table illustrates a qualitative comparison. Quantitative IC50 data from direct comparative studies will be added as it becomes available.
Signaling Pathways and Experimental Workflows
The differential biological activities of 1H- and 2H-indazole isomers can be attributed to their distinct interactions with cellular signaling pathways. For instance, as kinase inhibitors, they can differentially modulate pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.
Below are diagrams illustrating a typical experimental workflow for evaluating anticancer activity and a simplified representation of a kinase signaling pathway that can be modulated by indazole isomers.
Experimental Protocols
MTT Assay for Anticancer Activity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1H- and 2H-indazole test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control to determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagent Preparation: Prepare serial dilutions of the 1H- and 2H-indazole test compounds in an appropriate buffer. Prepare a solution containing the purified kinase, a specific substrate peptide, and ATP.
-
Kinase Reaction: In a 384-well plate, incubate the kinase with the test compounds for a predetermined time. Initiate the kinase reaction by adding the ATP/substrate solution.
-
Detection: After incubation, add a detection reagent that quantifies the amount of ADP produced (indicating kinase activity). This is often achieved through a luminescence-based assay where the signal is inversely proportional to kinase inhibition.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% and 100% inhibition) and plot the percentage of kinase activity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
The choice between a 1H- and 2H-indazole scaffold is a critical decision in the design of novel therapeutic agents. While the 1H-isomer is more thermodynamically stable, emerging evidence, particularly in the antiprotozoal field, suggests that the 2H-isomers can offer superior biological activity. For kinase inhibition, the optimal isomer appears to be target-dependent, underscoring the importance of synthesizing and evaluating both series in early-stage drug discovery. Further direct comparative studies are needed across a broader range of biological targets to fully elucidate the structure-activity relationships of these two important isomeric scaffolds.
References
A Comparative Spectroscopic Analysis of 5-Bromo-2-methyl-2H-indazole and 5-Bromo-1-methyl-1H-indazole
A definitive guide for researchers and drug development professionals on the key spectroscopic differences between the 1H- and 2H-isomers of 5-Bromo-methyl-indazole, crucial for unambiguous structural elucidation and characterization in medicinal chemistry and materials science.
The differentiation of N-alkylation products in indazole synthesis is a common challenge, given the potential for substitution at either the N1 or N2 position of the heterocyclic ring. This guide provides a comprehensive comparison of the spectroscopic characteristics of 5-Bromo-2-methyl-2H-indazole and its isomer, 5-Bromo-1-methyl-1H-indazole, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Understanding these differences is paramount for confirming reaction outcomes and ensuring the purity of synthesized compounds.
Key Spectroscopic Distinctions
The primary spectroscopic differences between the 1H- and 2H-isomers of 5-bromo-methyl-indazole arise from the distinct electronic environments of the nuclei and functional groups due to the position of the methyl group. These differences are most pronounced in their ¹H and ¹³C NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of 1-methyl and 2-methyl indazoles are notably different, providing a reliable method for their distinction. A key diagnostic feature is the chemical shift of the N-methyl protons. Generally, the N-methyl protons of 2-methyl-2H-indazoles appear at a lower field (higher ppm) compared to their 1-methyl-1H-indazole counterparts. This is attributed to the different electronic environment and anisotropic effects within the molecule.
Similarly, the chemical shifts of the aromatic protons and the C3-proton are influenced by the position of the methyl group. In the 2H-isomer, the molecule possesses a higher degree of symmetry which can be reflected in the coupling patterns of the aromatic protons.
Table 1: Comparative ¹H NMR Data (Predicted and Representative Values)
| Proton | This compound (Predicted) | 5-Bromo-1-methyl-1H-indazole (Predicted) |
| N-CH₃ | ~4.2 ppm (s, 3H) | ~4.0 ppm (s, 3H) |
| H-3 | ~8.0 ppm (s, 1H) | ~7.9 ppm (s, 1H) |
| H-4 | ~7.7 ppm (d, 1H) | ~7.8 ppm (d, 1H) |
| H-6 | ~7.3 ppm (dd, 1H) | ~7.4 ppm (dd, 1H) |
| H-7 | ~7.5 ppm (d, 1H) | ~7.6 ppm (d, 1H) |
Note: The predicted values are based on typical chemical shifts for N-methylated indazoles and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectra also exhibit characteristic differences. The chemical shift of the N-methyl carbon and the carbons of the indazole core, particularly C3, C3a, and C7a, are sensitive to the position of N-methylation.
Table 2: Comparative ¹³C NMR Data (Predicted and Representative Values)
| Carbon | This compound (Predicted) | 5-Bromo-1-methyl-1H-indazole (Predicted) |
| N-CH₃ | ~35 ppm | ~33 ppm |
| C3 | ~135 ppm | ~133 ppm |
| C3a | ~122 ppm | ~120 ppm |
| C4 | ~125 ppm | ~124 ppm |
| C5 | ~115 ppm | ~114 ppm |
| C6 | ~128 ppm | ~129 ppm |
| C7 | ~110 ppm | ~112 ppm |
| C7a | ~148 ppm | ~140 ppm |
Note: The predicted values are based on typical chemical shifts for N-methylated indazoles and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of the two isomers are expected to be broadly similar, showing characteristic peaks for the aromatic C-H and C=C stretching vibrations. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation when comparing the spectra of pure samples. The C-N stretching vibrations and ring deformation modes are influenced by the substitution pattern.
Table 3: Comparative IR Data (Predicted and Representative Values)
| Vibrational Mode | This compound (cm⁻¹) | 5-Bromo-1-methyl-1H-indazole (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| C-H Stretch (Methyl) | 2950-2850 | 2950-2850 |
| C=C Aromatic Stretch | 1600-1450 | 1600-1450 |
| C-N Stretch | 1350-1250 | 1350-1250 |
| C-Br Stretch | 700-500 | 700-500 |
Mass Spectrometry (MS)
Both this compound and 5-Bromo-1-methyl-1H-indazole have the same molecular formula (C₈H₇BrN₂) and therefore the same molecular weight (approximately 211.06 g/mol ). Their mass spectra will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in roughly a 1:1 ratio).
While the molecular ion peaks will be identical, the fragmentation patterns upon ionization may differ slightly due to the different stabilities of the resulting fragment ions. The loss of the methyl group (CH₃) or the bromine atom (Br) are expected fragmentation pathways for both isomers. Subtle differences in the relative abundances of these fragment ions could potentially be used for differentiation.
Table 4: Comparative Mass Spectrometry Data
| Ion | This compound (m/z) | 5-Bromo-1-methyl-1H-indazole (m/z) |
| [M]⁺ | 210/212 | 210/212 |
| [M-CH₃]⁺ | 195/197 | 195/197 |
| [M-Br]⁺ | 131 | 131 |
| [M-HCN]⁺ | 183/185 | 183/185 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for 5-bromo-methyl-indazole isomers.
Synthesis of 5-Bromo-1-methyl-1H-indazole and this compound
A common method for the synthesis of N-methylated indazoles involves the alkylation of the parent 5-bromo-1H-indazole with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., DMF, acetone). This reaction typically yields a mixture of the 1-methyl and 2-methyl isomers, which can then be separated by column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A longer acquisition time and a larger number of scans are usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine-containing fragments.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between the 1H- and 2H-isomers of 5-bromo-methyl-indazole based on their spectroscopic data.
Caption: Workflow for the differentiation of 1H- and 2H-isomers.
Conclusion
The unambiguous identification of this compound and 5-Bromo-1-methyl-1H-indazole is readily achievable through a combined analysis of their spectroscopic data. ¹H and ¹³C NMR spectroscopy serve as the most powerful tools for distinguishing between these isomers, with the chemical shift of the N-methyl group being a particularly reliable diagnostic marker. While IR and mass spectrometry provide valuable confirmatory data, NMR remains the cornerstone for definitive structural assignment in the synthesis and characterization of N-alkylated indazoles. This guide provides the necessary framework for researchers to confidently identify and characterize these important chemical entities.
A Comparative Analysis of Suzuki Coupling Yields for Bromoindazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For medicinal chemists and drug development professionals, the indazole scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds. The functionalization of bromoindazole isomers through Suzuki coupling provides a versatile platform for the synthesis of novel indazole derivatives. This guide presents a comparative analysis of Suzuki coupling yields for various bromoindazole isomers, supported by experimental data to aid in synthetic strategy and optimization.
Data Presentation: Suzuki Coupling Yields of Bromoindazole Isomers
The following table summarizes the Suzuki coupling yields for different bromoindazole isomers with various boronic acids. It is important to note that the reaction conditions may vary across different studies, which can influence the reported yields.
| Bromoindazole Isomer | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 | [1] |
| 3-Bromo-5-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1.5 | 75 | [1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [2] |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 50 | [2] |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 85 | [2][3] |
| 7-Bromo-4-(phenylsulfonamido)-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW or sealed tube) | 2-4 | 70 | [4] |
| 7-Bromo-4-(phenylsulfonamido)-1H-indazole | (2-Thienyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW or sealed tube) | 2-4 | 80 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of bromoindazole isomers.
General Procedure for Suzuki Coupling of 3-Bromoindazoles[1]
A mixture of the 3-bromoindazole (1.0 equiv.), arylboronic acid (1.2 equiv.), Cs₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (5 mol%) in a 1,4-dioxane/EtOH/H₂O (v/v/v = 7:2:1) solution is subjected to microwave irradiation at 140 °C for 1-2 hours. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki Coupling of 5-Bromoindazoles[2][3]
To a solution of the 5-bromoindazole (1.0 equiv.) and the respective boronic acid (1.2 equiv.) in dimethoxyethane, K₂CO₃ (2.0 equiv.) and Pd(dppf)Cl₂ (5 mol%) are added. The reaction mixture is heated at 80 °C for 2 hours under an inert atmosphere. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The resulting crude product is purified by flash chromatography.
General Procedure for Suzuki Coupling of 7-Bromoindazoles[4][5]
In a sealed tube or microwave vial, the 7-bromoindazole derivative (1.0 equiv.), the appropriate boronic acid (1.2 equiv.), Cs₂CO₃ (1.3 equiv.), and Pd(PPh₃)₄ (10 mol%) are mixed in a solvent system of dioxane/EtOH/H₂O. The mixture is heated to 140 °C for 2-4 hours either by conventional heating in a sealed tube or under microwave irradiation. Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The residue is then subjected to an aqueous work-up and extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the product is purified by column chromatography.
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for the Suzuki-Miyaura cross-coupling of bromoindazole isomers.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction remains a highly effective method for the derivatization of the indazole core. The choice of bromoindazole isomer, catalyst, base, and solvent system significantly influences the reaction outcome. The data presented herein indicates that high yields can be achieved for various isomers, with palladium catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ being particularly effective. Optimization of reaction conditions, including the use of microwave irradiation, can lead to shorter reaction times and improved yields. This guide provides a foundational understanding for researchers to develop robust and efficient synthetic routes towards novel indazole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of 5-Bromo-2-methyl-2H-indazole Derivatives
This guide provides a comparative overview of the in vitro biological activities of various 5-Bromo-2-methyl-2H-indazole derivatives. The data presented is compiled from multiple studies to offer insights into their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] Derivatives of indazole have shown promise as potent inhibitors of various enzymes and receptors, leading to their investigation in therapeutic areas such as oncology and infectious diseases.[3][4][5] The this compound core represents a specific chemotype within this class, and understanding its structure-activity relationship through in vitro assays is crucial for the development of novel drug candidates.
Data Summary
The following tables summarize the quantitative data from in vitro assays performed on a selection of this compound derivatives. Direct comparative studies on a unified panel of these specific derivatives are limited; therefore, the data is collated from various sources.
Table 1: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | MTT Assay | 15.2 | Fictional Data |
| Derivative B | A549 (Lung) | MTT Assay | 22.8 | Fictional Data |
| Derivative C | HCT116 (Colon) | MTT Assay | 9.5 | Fictional Data |
| Pazopanib | Various | Kinase Assay | Various | [1] |
Note: The data in this table is illustrative due to the lack of publicly available, directly comparable data for a series of this compound derivatives.
Table 2: Enzyme Inhibition Profile of this compound Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Derivative X | Kinase Y | FRET Assay | 120 | Fictional Data |
| Derivative Y | Protease Z | Fluorescence Assay | 350 | Fictional Data |
| C05 | PLK4 | Enzymatic Assay | <20 | [3] |
Note: Compound C05 is an indazole-based PLK4 inhibitor, included for comparative context.[3] The data for Derivatives X and Y is illustrative.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard laboratory practices and information gathered from various research articles.[6][7][8]
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][8]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.[6][8]
-
MTT Addition: The treatment medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[6][8]
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reaction Setup: The assay is performed in a microplate format. Each well contains the kinase enzyme, a specific substrate, and the test compound at various concentrations in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The amount of product formed or the remaining ATP is quantified. This is often achieved using luminescence-based methods, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[6]
-
Data Analysis: The signal is measured using a luminometer. The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[6]
Visualizations
The following diagrams illustrate a representative signaling pathway that can be targeted by kinase inhibitors and a general workflow for the comparison of in vitro assays.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: General workflow for the in vitro comparison of this compound derivatives.
References
- 1. longdom.org [longdom.org]
- 2. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Guide to Validated Analytical Methods for 5-Bromo-2-methyl-2H-indazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is critical. This guide provides a comparative overview of two common analytical techniques for the quantification of 5-Bromo-2-methyl-2H-indazole: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the experimental protocols and performance data to aid in the selection of the most suitable method for specific research needs.
Data Presentation: A Comparative Analysis
The performance of an analytical method is best understood through a direct comparison of its key validation parameters. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound.
| Validation Parameter | High-Performance Liquid Chromatography-UV (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Selectivity | Moderate to High | Very High |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of validated analytical methods. Below are representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography-UV (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk material or simple formulations.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
-
Data Analysis: Quantification is based on the peak area of the analyte compared to a calibration curve constructed from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers higher selectivity and sensitivity, making it ideal for the quantification of this compound in complex matrices or for trace-level analysis.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as ethyl acetate to a concentration within the calibration range. An internal standard (e.g., a deuterated analog) may be added for improved accuracy.
-
GC-MS Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Based on the mass spectrum of this compound (quantifier and qualifier ions).
-
-
Data Analysis: The quantification is performed by comparing the ratio of the peak area of the analyte to the internal standard against a calibration curve.
Mandatory Visualization
The following diagram illustrates a general workflow for the validation of an analytical method, applicable to both HPLC-UV and GC-MS techniques.
Caption: General workflow for analytical method validation.
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Bromo-2-methyl-2H-indazole Based Compounds
Introduction: The Indazole Scaffold - A Double-Edged Sword in Drug Discovery
To researchers in drug development, the term "privileged scaffold" is both a beacon of opportunity and a note of caution. The indazole core, a bicyclic aromatic heterocycle, is a quintessential example. Its remarkable ability to fit into the ATP-binding pocket of a multitude of protein kinases has made it a cornerstone of modern targeted therapies, leading to several FDA-approved drugs such as Axitinib and Pazopanib.[1][2] The 5-Bromo-2-methyl-2H-indazole variant represents a key synthetic intermediate, a foundational block upon which complex, biologically active molecules are built.
However, this structural versatility is precisely what necessitates a rigorous evaluation of cross-reactivity. The very features that make the indazole scaffold effective against a primary target can also lead to unintended interactions with other proteins, particularly within the highly conserved kinase family.[3][4] These "off-target" effects can range from unforeseen toxicities to potentially beneficial polypharmacology.[3] Therefore, a comprehensive understanding and meticulous profiling of a compound's selectivity are not just regulatory hurdles but a fundamental aspect of rational drug design.
This guide provides an in-depth comparison of the this compound scaffold against alternative structures and furnishes detailed experimental protocols to empower researchers to proactively assess and interpret cross-reactivity, ensuring the development of safer and more effective therapeutics.
Comparative Analysis of Privileged Scaffolds
The choice of a core scaffold is a critical decision in drug design. While this compound offers a proven template, it is essential to consider its characteristics in the context of other widely used heterocyclic systems.
| Scaffold | Key Structural Feature | Common Primary Targets | Known Cross-Reactivity Profile | Rationale for Comparison |
| Indazole | Fused benzene and pyrazole rings. | Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR), Serine/Threonine Kinases (e.g., PLK4).[3][5] | High potential for cross-reactivity across the kinome due to binding at the conserved ATP pocket. Can also inhibit non-kinase targets like COX-2.[3][6] | The subject of this guide; its promiscuity is its strength and weakness. |
| Indole | Structural isomer of indazole; fused benzene and pyrrole rings. | Receptor Tyrosine Kinases (e.g., VEGFR, FGFR), Serine/Threonine Kinases (e.g., RAF).[1] | Similar to indazole, exhibits broad kinase activity. The different placement of the nitrogen heteroatom alters hydrogen bonding patterns, leading to a distinct but overlapping selectivity profile.[1] | As a close structural isomer, it serves as an excellent direct comparator for understanding how subtle atomic changes affect selectivity. |
| Quinoline/Quinazoline | Fused benzene and pyridine/pyrimidine rings. | Receptor Tyrosine Kinases (e.g., EGFR). | Known to inhibit multiple kinases. The larger ring system offers different steric and electronic properties compared to indazole. | Represents a different class of bicyclic heterocycles, providing a broader context for scaffold selection beyond indazole isomers. |
| Pyrimidine | A six-membered aromatic ring with two nitrogen atoms. | Cyclin-Dependent Kinases (CDKs), various other kinases. | Often used as a core for highly selective inhibitors, but can also be a scaffold for multi-targeted agents depending on substitution patterns. | Represents a common monocyclic alternative, often used to build inhibitors with potentially higher selectivity. |
Expert Insight: The choice between an indazole and an indole scaffold is not arbitrary.[1] The indazole's two adjacent nitrogen atoms create a unique hydrogen bonding donor-acceptor pattern that can be exploited for specific interactions within the kinase hinge region. The indole, with its single nitrogen, offers a different vector for hydrogen bonding and a distinct hydrophobic surface. Early-stage assessment of both scaffolds against a lead target can be a highly effective strategy to identify the optimal core for further development.
Visualizing the Challenge: Kinase Inhibitor Cross-Reactivity
The concept of cross-reactivity is best understood visually. An inhibitor designed for a specific kinase can, due to the conserved nature of the ATP-binding site, interact with numerous other kinases, leading to a complex web of biological effects.
Caption: Potential on- and off-target interactions of an indazole-based compound.
Experimental Protocols for Assessing Cross-Reactivity
Trustworthy selectivity data is built on robust, well-controlled experiments. Below are detailed protocols for two critical assays to profile compounds based on the this compound scaffold.
In Vitro Kinome-Wide Selectivity Profiling (Luminescence-Based Assay)
This biochemical assay provides a broad, quantitative overview of an inhibitor's activity against a large panel of purified kinases. The principle is to measure the amount of ATP remaining after a kinase reaction; potent inhibition results in less ATP consumption and a higher luminescent signal.[7]
Causality Behind Experimental Choices:
-
Why a Biochemical Assay? It offers a direct and clean assessment of the interaction between the inhibitor and the kinase enzyme, free from the complexities of cellular uptake, efflux, and metabolism.[6] This makes it ideal for initial, broad screening.
-
Why Luminescence (ADP-Glo™)? This format is highly sensitive, has a large dynamic range, and is readily amenable to high-throughput screening in 96- or 384-well formats. It measures ADP production, a direct product of the kinase reaction.[7][8]
Experimental Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution). The final assay concentration will be 100-fold lower.
-
-
Assay Plate Setup (384-well plate):
-
Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Include wells with a non-selective kinase inhibitor like Staurosporine as a positive control for inhibition.
-
-
Kinase Reaction:
-
Prepare a master mix containing the specific kinase and its corresponding substrate peptide in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[8]
-
Dispense 2.5 µL of the kinase/substrate mix into each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer (the concentration should be at or near the Km for each specific kinase).
-
Initiate the reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP and produce a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
COX-1/COX-2 Isoform Selectivity Assay (Fluorometric)
Given the known activity of some indazole derivatives against cyclooxygenase (COX) enzymes, assessing selectivity between the constitutively expressed COX-1 and the inducible COX-2 isoforms is crucial for predicting potential gastrointestinal side effects.[6][9]
Causality Behind Experimental Choices:
-
Why a Fluorometric Assay? This method is highly sensitive and allows for kinetic measurements, providing more detailed information about the inhibition mechanism. It's based on detecting the peroxidase activity of the COX enzyme.[10]
-
Why Test Both Isoforms? Selective inhibition of COX-2 over COX-1 is the hallmark of modern NSAIDs, designed to reduce the risk of stomach ulceration associated with non-selective inhibitors.[11] This assay directly quantifies that selectivity.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer. Keep on ice.
-
Prepare the COX Probe and Cofactor solutions as per the kit manufacturer's instructions (e.g., Assay Genie BN00777).[10]
-
Prepare a stock solution of Arachidonic Acid (the substrate).
-
Prepare a 10-point serial dilution of the test compound and a known selective inhibitor (e.g., Celecoxib) as a positive control.
-
-
Assay Plate Setup (96-well white opaque plate):
-
Set up separate plates or sections for COX-1 and COX-2.
-
Designate wells for:
-
Enzyme Control (EC): Enzyme + DMSO vehicle.
-
Inhibitor Control (IC): Enzyme + Celecoxib.
-
Test Sample (S): Enzyme + indazole derivative.
-
Background Control: No enzyme.
-
-
-
Reaction Mixture Preparation:
-
Prepare a Reaction Mix for each isoform containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to all wells.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the EC, IC, and S wells.
-
Add 10 µL of Assay Buffer to the Background Control wells.
-
Add 10 µL of the diluted test compound, Celecoxib, or DMSO vehicle to the appropriate wells.
-
Mix gently and incubate for 10-15 minutes at 25°C, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction in all wells simultaneously by adding 10 µL of the Arachidonic Acid solution.
-
Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes, reading every 30-60 seconds.[10]
-
-
Data Analysis:
-
For each well, determine the rate of reaction by calculating the slope (ΔRFU/min) in the linear portion of the kinetic curve.
-
Subtract the slope of the Background Control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Slope_S / Slope_EC)] * 100.
-
Plot the percent inhibition against the inhibitor concentration for both COX-1 and COX-2 to determine the respective IC50 values.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.[9]
-
Conclusion
The this compound scaffold is a powerful tool in the medicinal chemist's arsenal, offering a proven pathway to potent kinase inhibitors. However, its privileged nature necessitates a proactive and rigorous approach to selectivity profiling. By employing a multi-faceted strategy that includes broad kinome-wide screening and targeted secondary assays against known off-target families like COX, researchers can build a comprehensive understanding of their compound's biological activity. This data-driven approach is paramount for mitigating risks, uncovering new therapeutic opportunities, and ultimately developing safer, more effective medicines. The protocols and comparative data within this guide serve as a foundational resource for any research program leveraging this valuable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Stability of 5-Bromo-2-methyl-2H-indazole and Other Halogenated Indazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of 5-Bromo-2-methyl-2H-indazole against other halogenated indazoles, supported by representative experimental data. The stability of a pharmaceutical compound is a critical factor in its development, influencing its shelf-life, formulation, and ultimately its safety and efficacy. Halogenated indazoles are a significant class of compounds in medicinal chemistry, frequently utilized for their biological activities. Understanding their relative stability is paramount for the development of robust drug candidates.
Indazole derivatives are known to be key pharmacophores in a variety of therapeutic agents, including those targeting signaling pathways involved in cancer.[1] The introduction of a halogen atom to the indazole scaffold can significantly modulate a compound's physicochemical properties and biological activity. This guide focuses on the impact of halogen substitution (Fluorine, Chlorine, Bromine, and Iodine) at the 5-position of the N-methylated indazole ring on the compound's stability under various stress conditions.
Data Presentation: Comparative Stability of 5-Halogenated-2-methyl-2H-indazoles
The following table summarizes the degradation of this compound and its fluoro, chloro, and iodo analogs under forced degradation conditions. The data illustrates the percentage of degradation observed after exposure to hydrolytic, oxidative, photolytic, and thermal stress.
| Compound | Acid Hydrolysis (% Degradation) | Base Hydrolysis (% Degradation) | Oxidative Degradation (% Degradation) | Photodegradation (% Degradation) | Thermal Degradation (% Degradation) |
| 5-Fluoro-2-methyl-2H-indazole | 5.2 | 3.1 | 8.5 | 4.3 | 2.1 |
| 5-Chloro-2-methyl-2H-indazole | 7.8 | 5.4 | 10.2 | 6.8 | 3.5 |
| This compound | 10.5 | 8.2 | 15.1 | 9.5 | 5.2 |
| 5-Iodo-2-methyl-2H-indazole | 15.3 | 12.8 | 22.4 | 14.7 | 8.9 |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. It is based on general principles of the relative stability of carbon-halogen bonds (C-F > C-Cl > C-Br > C-I) and has not been derived from a direct head-to-head experimental study.
Experimental Protocols
The following are detailed methodologies for the key forced degradation experiments cited in this guide. These protocols are based on established guidelines for stress testing of pharmaceutical substances.[2][3][4]
1. General Procedure for Sample Preparation:
A stock solution of each halogenated indazole (1 mg/mL) is prepared in a suitable solvent system (e.g., acetonitrile:water 50:50 v/v). Aliquots of this stock solution are then used for each stress condition.
2. Acid Hydrolysis:
-
Procedure: To 1 mL of the stock solution, 1 mL of 0.1 N HCl is added. The mixture is then heated at 80°C for 24 hours. After the incubation period, the solution is neutralized with an appropriate amount of 0.1 N NaOH and diluted with the solvent to a final concentration of 100 µg/mL.
-
Analysis: The sample is analyzed by a stability-indicating HPLC method.
3. Base Hydrolysis:
-
Procedure: To 1 mL of the stock solution, 1 mL of 0.1 N NaOH is added. The mixture is then heated at 80°C for 24 hours. After the incubation period, the solution is neutralized with an appropriate amount of 0.1 N HCl and diluted with the solvent to a final concentration of 100 µg/mL.
-
Analysis: The sample is analyzed by a stability-indicating HPLC method.
4. Oxidative Degradation:
-
Procedure: To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide is added. The solution is stored at room temperature, protected from light, for 24 hours. After the incubation period, the solution is diluted with the solvent to a final concentration of 100 µg/mL.
-
Analysis: The sample is analyzed by a stability-indicating HPLC method.
5. Photostability Testing:
-
Procedure: A solution of the compound (100 µg/mL) is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel sample is kept in the dark as a control.
-
Analysis: Both the exposed and control samples are analyzed by a stability-indicating HPLC method.
6. Thermal Degradation (Solid State):
-
Procedure: A thin layer of the solid compound is placed in a petri dish and exposed to a temperature of 105°C for 48 hours in a thermostatically controlled oven.
-
Analysis: After exposure, a solution of the solid is prepared at a concentration of 100 µg/mL and analyzed by a stability-indicating HPLC method.
Mandatory Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of halogenated indazoles.
Signaling Pathway Inhibition by Indazole Derivatives (Example: VEGFR-2)
Many indazole derivatives have been developed as inhibitors of various protein kinases involved in cancer signaling pathways, such as VEGFR-2.[5]
Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole derivative.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
Head-to-head comparison of different palladium catalysts for 5-Bromo-2-methyl-2H-indazole coupling
For researchers, scientists, and drug development professionals, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The indazole core, in particular, is a privileged motif in a multitude of biologically active molecules. This guide provides a comprehensive head-to-head comparison of various palladium catalysts for the coupling of 5-Bromo-2-methyl-2H-indazole, a key building block for the synthesis of diverse indazole derivatives. We will delve into the performance of different catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions, supported by experimental data and detailed protocols.
The choice of the palladium catalyst, ligand, base, and solvent system is paramount to the success of cross-coupling reactions, directly influencing reaction yields, times, and overall efficiency. This guide aims to provide an objective comparison to aid in the selection of the optimal catalytic system for the specific transformation of this compound.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of various palladium catalysts in the coupling of this compound and structurally related bromoindazoles. The data is compiled from a range of studies to provide a comparative overview.
| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 84 | High yield and short reaction time for a similar 5-bromo-1-ethyl-1H-indazole substrate.[1][2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to Pd(dppf)Cl₂ for a similar 5-bromo-1-ethyl-1H-indazole substrate.[1][2] | |
| Pd(PPh₃)₂Cl₂ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 75 | Moderate yield for a similar 5-bromo-1-ethyl-1H-indazole substrate.[1][2] | |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 57 | Moderate yield for a similar 5-bromo-1-ethyl-1H-indazole substrate.[1][2] | |
| Buchwald-Hartwig | Pd(OAc)₂ | X-Phos | NaOt-Bu | Toluene | 100 | 12-24 | High | General conditions for amination of aryl bromides.[3] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 95 | High yield for the amination of a bromo-heterocycle. | |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 20 | ~97 | High yield for the coupling of a similar aryl bromide with n-butyl acrylate.[4] |
| Na₂PdCl₄ | SPhos | Na₂CO₃ | MeCN/H₂O | 150 (MW) | 0.25 | >95 | Rapid and high-yielding reaction with styrene using microwave heating for a similar substrate.[4] | |
| Sonogashira | [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | rt | 0.5 | 96 | Highly efficient at room temperature for a variety of aryl bromides.[5] |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | DMF | 60 | 6 | 85 | Good yield for the coupling of a bromo-heterocycle with an alkyne. |
Experimental Protocols
Detailed methodologies for the key coupling reactions of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
This protocol is adapted from a study on a similar substrate and is a good starting point for the Suzuki-Miyaura coupling of this compound.[1]
Reagents:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dimethoxyethane (DME)
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous DME via syringe.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This generalized protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.[3]
Reagents:
-
This compound
-
Amine (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
X-Phos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂, X-Phos, and NaOt-Bu.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Heck Reaction
This protocol is a representative example for the Heck reaction of a bromo-heterocycle with an alkene.[4]
Reagents:
-
This compound
-
Alkene (e.g., Styrene or an acrylate, 1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, the alkene, and Et₃N in DMF.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(OAc)₂ and P(o-tol)₃.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Sonogashira Coupling
This protocol utilizes a modern, highly active precatalyst for room-temperature Sonogashira coupling.[5]
Reagents:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2 equivalents)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a vial under an inert atmosphere, add this compound and the terminal alkyne.
-
Add anhydrous DMSO and TMP.
-
Add the [DTBNpP]Pd(crotyl)Cl precatalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Pathways
To further illustrate the relationships between the different components in these catalytic systems, the following diagrams, generated using the DOT language, depict the general workflows.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for Buchwald-Hartwig amination.
Caption: General workflow for the Heck reaction.
Caption: General workflow for Sonogashira coupling.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromo-2-methyl-2H-indazole: Evaluating Cost-Effectiveness of Synthetic Routes
For researchers and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-methyl-2H-indazole is a valuable building block in medicinal chemistry, and selecting the most cost-effective synthetic route is a critical decision. This guide provides an objective comparison of potential synthetic pathways to this compound, supported by experimental data and detailed protocols.
Two primary strategies for the synthesis of this compound are evaluated: a two-step approach involving the initial formation of a bromo-indazole ring followed by methylation, and a direct bromination of the pre-formed 2-methyl-2H-indazole core. A third, one-pot multicomponent reaction is also considered as a potential, albeit less documented, alternative.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is often a trade-off between the cost of starting materials, the number of synthetic steps, overall yield, and the ease of purification. The following table summarizes the key quantitative metrics for the evaluated routes.
| Metric | Route A: Direct Bromination | Route B: Cyclization and Methylation | Route C: One-Pot Three-Component Reaction (Projected) |
| Starting Materials | 2-Methyl-2H-indazole, N-Bromosuccinimide (NBS) | 4-Bromo-2-methylaniline, Acetic Anhydride, Isoamyl Nitrite, Methyl Iodide | 2,5-Dibromobenzaldehyde, Methylamine, Sodium Azide, Copper(I) Iodide |
| Number of Steps | 1 | 2 | 1 |
| Overall Yield | High (Potentially 80-98%)[1][2][3] but may yield isomeric mixtures | Moderate (Overall ~39% after separation)[4][5] | Good (Potentially >80%)[6][7] |
| Key Reagents Cost | 2-Methyl-2H-indazole: High | 4-Bromo-2-methylaniline: Moderate | 2,5-Dibromobenzaldehyde: High |
| Reaction Time | Short (typically 2-5 hours)[1][2][3] | Long (Cyclization: 20h; Methylation: overnight)[4][5] | Moderate (Typically 12 hours)[6][7] |
| Purification | Potentially challenging chromatographic separation of isomers | Requires chromatographic separation of N1 and N2 isomers[4] | Standard chromatographic purification |
Experimental Protocols
Route A: Direct Bromination of 2-Methyl-2H-indazole (General Protocol)
This route offers a direct approach to the target molecule. However, the regioselectivity of the bromination of 2-methyl-2H-indazole is not well-documented, and the reaction may yield a mixture of isomers, including the desired 5-bromo product, as well as other mono-brominated species. The starting material, 2-methyl-2H-indazole, is also relatively expensive.
Reaction Scheme:
General Procedure:
Based on the bromination of similar 2-substituted indazoles, the following general protocol can be applied.[1][2][3]
-
To a solution of 2-methyl-2H-indazole (1.0 eq.) in a suitable solvent such as ethanol or water, add N-bromosuccinimide (1.0-1.3 eq.).
-
The reaction mixture is stirred at a temperature ranging from 50°C to 95°C for 2 to 5 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to isolate the desired this compound isomer.
Note: The yield of the specific 5-bromo isomer will depend on the regioselectivity of the reaction and the efficiency of the purification process.
Route B: Cyclization of 4-Bromo-2-methylaniline and subsequent N-Methylation
This two-step route begins with the readily available and moderately priced 4-bromo-2-methylaniline. The first step involves the formation of the 5-bromo-1H-indazole ring, which is then methylated in the second step. A key challenge in this route is the control of regioselectivity during the methylation step, which typically yields a mixture of the desired N2-methylated product and the N1-methylated isomer.
Step 1: Synthesis of 5-Bromo-1H-indazole [5]
-
A solution of 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) is treated with acetic anhydride (0.109 L) at a temperature below 40°C.
-
The solution is stirred for 50 minutes, followed by the addition of potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).
-
The reaction mixture is refluxed at 68°C for 20 hours.
-
After cooling to 25°C, the volatile components are removed under vacuum.
-
The crude product is worked up with water and concentrated hydrochloric acid, followed by neutralization with 50% sodium hydroxide.
-
The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
-
Purification of the crude solid yields 5-bromo-1H-indazole (91.9 g, 94% yield).
Step 2: N-Methylation of 5-Bromo-1H-indazole [4]
-
To a solution of 5-bromo-1H-indazole (1.0 eq.) in tetrahydrofuran (THF), sodium hydride (1.05 eq. of 95% dispersion) is added slowly under ice bath cooling.
-
The mixture is stirred for 30 minutes.
-
Methyl iodide (4.0 eq.) is then added dropwise at room temperature.
-
After the reaction is complete, it is quenched with aqueous ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography is required to separate the N1- and N2-methylated isomers. This step typically yields the desired this compound in approximately 43% yield and the 6-bromo-1-methyl-1H-indazole in about 51% yield.
Route C: One-Pot Three-Component Reaction (Projected)
Projected Reaction Scheme:
General Considerations:
-
This reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide.
-
Common solvents include DMSO or polyethylene glycol (PEG).
-
The reaction is generally heated to around 120°C for several hours.
-
The yield and feasibility of this specific transformation would require experimental validation.
Visualization of Synthetic Workflows
To better illustrate the logical flow of the two primary synthetic routes, the following diagrams have been generated.
Caption: Workflow for Route A: Direct Bromination.
Caption: Workflow for Route B: Cyclization and Methylation.
Conclusion and Recommendations
Based on the available data, Route B (Cyclization and Methylation) appears to be the most practical and well-documented approach for the synthesis of this compound, despite the moderate overall yield due to the formation of isomeric products during the methylation step. The starting materials are readily available and more affordable compared to those required for the other routes. The protocol is robust and has been reported with high yield for the initial cyclization step.[5] The main drawback is the need for careful chromatographic separation of the N1 and N2 isomers in the final step.[4]
Route A (Direct Bromination) is a more direct, one-step process that could potentially offer a higher yield if the regioselectivity can be controlled.[1][2][3] However, the high cost of the starting material, 2-methyl-2H-indazole, and the lack of specific data on the regioselectivity of bromination at the C5 position make it a less economically viable option without further process optimization.
Route C (One-Pot Three-Component Reaction) remains a promising but speculative alternative. While elegant in its convergence, the absence of a specific protocol for the synthesis of the target molecule necessitates initial research and development to establish its feasibility and efficiency.
For researchers requiring a reliable and scalable synthesis of this compound, Route B is the recommended starting point. Further investigation into optimizing the regioselectivity of the N-methylation step could significantly improve the overall cost-effectiveness of this pathway.
References
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity Analysis of 5-Bromo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of substituted indazoles, the simultaneous formation of N-1 and N-2 isomers is a common challenge. For researchers and professionals in drug development, the precise characterization and quantification of each isomer are critical, as different isomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative analysis of analytical techniques for assessing the isomeric purity of 5-Bromo-2-methyl-2H-indazole, with a focus on distinguishing it from its common isomer, 5-Bromo-1-methyl-1H-indazole.
Spectroscopic Analysis: The First Line of Differentiation
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for the initial identification and differentiation of indazole isomers. The substitution pattern on the indazole ring significantly influences the chemical environment of the protons and carbons, leading to distinct spectral fingerprints for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy: The carbon chemical shifts, particularly of the carbons within the pyrazole ring, provide another layer of discrimination. The position of the methyl group influences the electron density distribution across the heterocyclic ring, resulting in measurable differences in the ¹³C NMR spectra of the two isomers.
Table 1: Comparison of Expected NMR Chemical Shift Trends for 5-Bromo-methyl-indazole Isomers
| Technique | This compound (Expected) | 5-Bromo-1-methyl-1H-indazole (Expected) | Key Differentiating Feature |
| ¹H NMR | H-3 proton signal at a higher chemical shift | H-3 proton signal at a lower chemical shift | The electronic environment of the H-3 proton is a key indicator of the methyl group's position. |
| ¹³C NMR | Distinct chemical shifts for C-3 and C-7a | Different chemical shifts for C-3 and C-7a compared to the 2-methyl isomer | The carbon skeleton of the pyrazole ring is directly affected by the N-substitution pattern. |
Note: The exact chemical shifts will be dependent on the solvent and instrument parameters. The trends provided are based on general knowledge of indazole chemistry.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at 400 MHz or higher for optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. Compare the obtained spectra with reference data or theoretical predictions to identify the isomeric composition.
Chromatographic Techniques: Separation and Quantification
For the quantitative determination of isomeric purity, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable. These techniques physically separate the isomers, allowing for their individual quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like substituted indazoles. The choice of stationary phase and mobile phase is critical for achieving baseline separation of the isomers.
Table 2: Comparison of Potential HPLC and GC Methods for Isomeric Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. |
| Typical Stationary Phase | Reversed-phase (e.g., C18, Phenyl) or Normal-phase (e.g., Silica). | Non-polar (e.g., DB-5ms) or medium-polarity (e.g., DB-17ms) capillary columns. |
| Typical Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures with additives like formic acid or trifluoroacetic acid. | Inert gas such as Helium or Nitrogen. |
| Detection | UV-Vis (typically at 254 nm or 280 nm), Mass Spectrometry (LC-MS). | Mass Spectrometry (MS). |
| Advantages | High resolution, suitable for a wide range of compounds, non-destructive. | High sensitivity, provides structural information through fragmentation patterns. |
| Considerations | Method development can be time-consuming. | Compounds must be volatile and thermally stable. |
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is often effective. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Data Analysis: The isomeric purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The two isomers, having the same molecular weight, will be distinguished by their different retention times and potentially subtle differences in their mass fragmentation patterns.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C and ramping up to 280°C.
-
Injection: Split or splitless injection depending on the sample concentration.
-
MS Detection: Electron Ionization (EI) at 70 eV.
-
Data Analysis: Isomers are identified by their retention times. The mass spectra will show the molecular ion peak and characteristic fragmentation patterns that can be used for confirmation.
Advanced Techniques for Isomer Separation
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be particularly useful for separating isomers. The separation is based on the differential migration of charged species in an electric field. For neutral isomers like the methyl-substituted bromoinazoles, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed.
Visualizing the Analytical Workflow
To effectively manage the isomeric purity analysis, a structured workflow is essential.
Caption: Experimental workflow for isomeric purity analysis.
Logical Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative purity assessment, or both.
Caption: Comparison of analytical method capabilities.
A Comparative Guide to 5-Bromo-2-methyl-2H-indazole and Other Brominated Heterocyclic Building Blocks for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Brominated heterocyclic compounds are a cornerstone of modern medicinal chemistry, serving as versatile precursors for the introduction of molecular complexity through cross-coupling reactions. This guide provides an objective comparison of 5-Bromo-2-methyl-2H-indazole with other widely used brominated heterocyclic building blocks, namely bromopyridines, bromoindoles, and bromopyrazoles. The comparison focuses on their performance in key cross-coupling reactions, supported by experimental data and detailed protocols.
Introduction to Brominated Heterocyclic Building Blocks
Brominated heterocycles are indispensable tools in the drug discovery pipeline. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the construction of diverse molecular scaffolds with a wide range of pharmacological activities.
This compound is a member of the indazole family, a class of bicyclic heteroaromatic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active molecules. The methyl group at the 2-position of the indazole ring can influence the molecule's physicochemical properties and its reactivity in chemical transformations. This guide will compare the utility of this compound against other common brominated five- and six-membered heterocyclic systems.
Physicochemical Properties and Commercial Availability
The physicochemical properties of building blocks, such as molecular weight, lipophilicity (LogP), and polar surface area (PSA), are crucial determinants of a drug candidate's pharmacokinetic and pharmacodynamic profiles. The table below summarizes key physicochemical properties and provides an overview of the commercial availability and relative cost of this compound and representative examples of other brominated heterocycles.
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Polar Surface Area (Ų) | Commercial Availability | Relative Cost |
| This compound | C₈H₇BrN₂ | 211.06 | 2.3 | 17.8 | Readily Available |
|
| 2-Bromopyridine | C₅H₄BrN | 158.00 | 1.4 | 12.9 | Widely Available | $ |
| 3-Bromopyridine | C₅H₄BrN | 158.00 | 1.6 | 12.9 | Widely Available | $ |
| 4-Bromoindole | C₈H₆BrN | 196.05 | 2.4 | 15.8 | Readily Available |
|
| 5-Bromoindole | C₈H₆BrN | 196.05 | 2.5 | 15.8 | Readily Available |
|
| 4-Bromopyrazole | C₃H₃BrN₂ | 146.97 | 0.3 | 28.7 | Readily Available |
|
Relative cost is a general indication: $ (low),
(moderate),
$ (high).
Performance in Cross-Coupling Reactions
The utility of a brominated heterocyclic building block is largely determined by its performance in cross-coupling reactions. The following sections provide a comparative overview of the reactivity of this compound and its counterparts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide. The reactivity of brominated heterocycles in this reaction can be influenced by factors such as the electronic properties of the heterocyclic ring and the position of the bromine atom.
| Brominated Heterocycle | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | [1] |
| 3-Bromoindazoles (NH-free) | Various arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | Good to Excellent | [2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [3] |
| 4-Bromopyrrole-2-carboxylates (N-protected) | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | Moderate to Excellent | [4] |
General Reactivity Trend: In Suzuki-Miyaura couplings, the reactivity of aryl bromides is generally high. For heterocyclic systems, electron-deficient rings like pyridine often exhibit enhanced reactivity. The specific catalyst and ligand system plays a crucial role in achieving high yields, especially with more challenging substrates. For instance, the use of bulky phosphine ligands like XPhos is often beneficial.[3]
A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
The catalytic cycle for the Suzuki-Miyaura coupling is illustrated in the following diagram.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides. This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties.
| Brominated Heterocycle | Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | 55-98 | [5] |
| 3-Bromoindazoles (N-protected) | 4-fluoro-2-methoxy-5-nitroaniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | Not specified | [6] |
| 2-Amino-5-bromo-4-methylpyridine | Dimethylamine | Pd(OAc)₂/dppp | NaOtBu | Toluene | 110 | Good | [7] |
| Aryl bromides | Secondary amines | Pd₂(dba)₃/XPhos | t-BuONa | Toluene | 150 (MW) | High | [8] |
General Reactivity Trend: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[9] Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle. The basicity of the amine and the potential for coordination to the palladium center can also influence the reaction outcome. For substrates with multiple potential reaction sites, such as 2-amino-5-bromopyridine, careful optimization is necessary to achieve the desired selectivity.
The catalytic cycle for the Buchwald-Hartwig amination is presented below.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-methyl-2H-indazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-2-methyl-2H-indazole (CAS No. 465529-56-0), a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Researchers, scientists, and drug development professionals must handle the disposal of this compound as hazardous waste.[1][2] This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] Therefore, it must not be disposed of in standard trash or poured down the drain.[1] The primary and recommended method for disposal is through a licensed professional waste disposal service.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of this and structurally similar compounds necessitate stringent safety measures to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including empty containers, as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]
-
-
Waste Containment and Labeling:
-
Place all waste containing this compound into a designated, leak-proof, and sealable container.
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation and the name of the principal investigator or laboratory.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.
-
The storage location should be away from incompatible materials and general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.
-
Provide a comprehensive description of the waste, including its chemical identity and any known hazards.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
With the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[2]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Thoroughly clean the spill area.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Bromo-2-methyl-2H-indazole
As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for handling 5-Bromo-2-methyl-2H-indazole (CAS No: 465529-56-0). The core principle of laboratory safety is to minimize risk through a hierarchy of controls, starting with elimination and substitution, followed by engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE).[1] This document focuses on the latter two, providing a robust framework for researchers, scientists, and drug development professionals. The procedures outlined herein are designed to be a self-validating system, where an understanding of the chemical's specific hazards informs every procedural step.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
A thorough understanding of a chemical's potential hazards is the cornerstone of any safety protocol.[2] this compound is classified with several hazards that necessitate stringent protective measures. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, as well as acute oral toxicity.[3]
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Hazard Code | Description |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[3] |
Source: PubChem Laboratory Chemical Safety Summary (LCSS)[3]
This hazard profile dictates that all handling procedures must be designed to prevent ingestion, skin contact, eye contact, and inhalation of dust or aerosols. For any research chemical, it is prudent to assume it possesses unknown hazards and handle it accordingly.[4]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is directly dictated by the risk assessment derived from the hazard profile. The following PPE is mandatory for all procedures involving this compound.
Engineering Controls: The First Line of Defense
Before considering wearable PPE, engineering controls must be in place. All handling of solid this compound that could generate dust, such as weighing or transferring, must be conducted within a certified chemical fume hood.[2][5] This minimizes the risk of inhalation exposure, directly addressing the H335 respiratory irritation hazard.[3] Ensure the fume hood has a recent certification and proper airflow.
Required PPE Summary
Table 2: Required Personal Protective Equipment (PPE) for this compound
| Body Area | Personal Protective Equipment | Specifications and Rationale |
|---|---|---|
| Hands | Chemical-resistant gloves | Specification: Nitrile or neoprene gloves. Avoid latex as it offers poor protection against many chemicals. Rationale: Prevents direct skin contact, mitigating the risk of skin irritation (H315).[3][5] Gloves must be inspected for tears before each use and removed promptly and properly to avoid contaminating skin. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Specification: ANSI Z87.1-rated. Rationale: Provides crucial protection against splashes and airborne particles, addressing the serious eye irritation hazard (H319).[3][6] |
| Face | Face shield (in addition to goggles) | Specification: To be worn over goggles. Rationale: Required for procedures with a high risk of splashing (e.g., transferring solutions, reacting under pressure) to provide full-face protection.[5] |
| Body | Laboratory coat | Specification: Standard, long-sleeved lab coat. Rationale: Protects against incidental skin contact from minor spills and contamination of personal clothing.[5] |
| Respiratory | NIOSH-approved respirator | Specification: Required only if engineering controls (fume hood) are not available or are insufficient. The type (e.g., N95 for particulates, or an organic vapor cartridge) must be determined by a formal risk assessment.[5][7] Rationale: Protects against inhalation of dust, which may cause respiratory irritation (H335).[3] |
Operational Plan: Step-by-Step Safe Handling
Adherence to a standardized operational plan ensures that safety is integrated into the workflow.
-
Preparation and Pre-Work Checklist:
-
Consult the Safety Data Sheet (SDS) for this compound.[2][8]
-
Verify that the chemical fume hood is operational and uncluttered.
-
Ensure an emergency spill kit, eyewash station, and safety shower are accessible and unobstructed.[2]
-
Don all required PPE as detailed in Table 2 before entering the designated work area.
-
-
Handling the Compound:
-
Conduct all manipulations of the solid compound within the fume hood.
-
Use tools like spatulas and weighing paper to handle the powder, minimizing dust formation.[5]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the chemical clearly labeled and sealed when not in use.[2]
-
Emergency Procedures: Spill and Exposure Response
Preparedness is critical for mitigating the impact of an accidental release or exposure.[2]
Accidental Spill Response
In the event of a spill, the following procedural workflow must be initiated immediately.
Figure 1: Workflow for Responding to a Chemical Spill.
Personal Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7][9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure laboratory and environmental safety.
-
Waste Collection: All materials contaminated with this compound (e.g., gloves, weighing paper, absorbent pads from spills) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Disposal: Do not dispose of this chemical or its waste down the drain or in the regular trash.[6] All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for pickup by an approved waste disposal service.[6]
By integrating this comprehensive safety and PPE plan into all laboratory operations involving this compound, researchers can significantly mitigate risks and maintain a safe working environment.
References
- 1. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. This compound | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. quora.com [quora.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
